(2-Bromo-4-isopropylphenyl)methanol: A Trifunctional Scaffold for Advanced Medicinal Chemistry and API Synthesis
Executive Summary In the landscape of modern organic synthesis and fragment-based drug design (FBDD), polyfunctional aromatic building blocks are indispensable. (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) rep...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis and fragment-based drug design (FBDD), polyfunctional aromatic building blocks are indispensable. (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) represents a highly versatile, trifunctional intermediate[1]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthetic hub. It features three orthogonal points for molecular elaboration: a reactive benzylic alcohol for substitution/oxidation, an ortho-positioned bromine atom primed for transition-metal-catalyzed cross-coupling, and a para-isopropyl group that serves as a robust hydrophobic anchor in biological targets[2].
This technical guide provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating synthetic protocols for researchers and drug development professionals utilizing this critical API (Active Pharmaceutical Ingredient) building block.
Physicochemical Profiling
A thorough understanding of a reagent's physicochemical properties is the foundation of predictable synthetic behavior. The orthogonal reactivity of (2-Bromo-4-isopropylphenyl)methanol is dictated by the steric and electronic interplay between its substituents.
Substituted phenylmethanols are prevalent in medicinal chemistry. The specific substitution pattern of (2-Bromo-4-isopropylphenyl)methanol offers a strategic advantage in drug discovery, particularly in the synthesis of Corticotropin-Releasing Factor (CRF) receptor antagonists used for treating neurological disorders[3].
Caption: Trifunctional reactivity map of (2-Bromo-4-isopropylphenyl)methanol.
Fragment-Based Drug Design (FBDD): The isopropyl group is highly effective at occupying lipophilic/hydrophobic pockets in target proteins. Structural analogs containing the 2-bromo-4-isopropylphenyl moiety have demonstrated significant biological activity by locking into these hydrophobic domains[3].
Cross-Coupling Handle: The ortho-bromine atom is a prime candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). The steric bulk of the adjacent methanol group can influence the oxidative addition step, necessitating the use of specialized phosphine ligands (like XPhos or SPhos).
Benzylic Functionalization: The primary alcohol can be readily converted into a leaving group (via mesylation or halogenation) to facilitate nucleophilic substitution, or oxidized back to the aldehyde for reductive amination pathways.
Synthesis & Manufacturing Workflow
The most direct and reliable route to (2-Bromo-4-isopropylphenyl)methanol is the chemoselective reduction of its precursor,[2].
Mechanistic Causality & Experimental Design
As an application scientist, establishing a self-validating protocol requires understanding why specific reagents are chosen. The reduction of a benzaldehyde derivative containing an aryl halide poses a chemoselectivity challenge.
Reagent Selection: The choice of Sodium borohydride (NaBH₄) over stronger reducing agents like Lithium aluminum hydride (LiAlH₄) is deliberate. LiAlH₄ carries a high risk of hydrodehalogenation, which would cleave the critical carbon-bromine bond. NaBH₄ provides a mild, chemoselective hydride transfer strictly to the carbonyl carbon[2].
Temperature Control: Initiating the reaction at 0 °C controls the exothermic nature of the hydride transfer and suppresses dimerization or side reactions.
Quenching Strategy: Quenching with saturated ammonium chloride (NH₄Cl) rather than strong mineral acids prevents the acid-catalyzed etherification or elimination of the newly formed benzylic alcohol.
Caption: Workflow for the chemoselective reduction to (2-Bromo-4-isopropylphenyl)methanol.
Step-by-Step Synthetic Protocol
Note: This protocol is designed as a self-validating system. In-process controls (TLC/GC-MS) dictate the progression of steps, ensuring high fidelity and yield.
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-isopropylbenzaldehyde (1.0 equiv) in a co-solvent mixture of anhydrous Tetrahydrofuran (THF) and Methanol (3:1 ratio, 0.2 M concentration).
Cooling: Submerge the reaction vessel in an ice-water bath and allow the solution to equilibrate to 0 °C under an inert atmosphere (Nitrogen or Argon).
Hydride Addition: Add Sodium borohydride (NaBH₄, 1.2 equiv) portion-wise over 15 minutes. Observation: Mild effervescence (H₂ gas evolution) is expected and serves as a visual confirmation of reagent activity.
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC, Hexanes/EtOAc 4:1) or GC-MS until the starting material is completely consumed[2].
Quenching: Cool the mixture back to 0 °C and carefully quench by adding a saturated aqueous solution of NH₄Cl dropwise until effervescence ceases.
Extraction & Workup: Evaporate the volatile organic solvents under reduced pressure. Dilute the aqueous residue with distilled water and extract with Ethyl Acetate (3 × 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude (2-Bromo-4-isopropylphenyl)methanol can be used directly in subsequent steps or purified via flash column chromatography if ultra-high purity (>99%) is required.
Analytical Characterization Expectations
To verify the integrity of the synthesized (2-Bromo-4-isopropylphenyl)methanol, researchers should expect the following spectral signatures:
¹H NMR (CDCl₃, 400 MHz): A distinct singlet integrating to 2H around δ 4.7 ppm corresponding to the benzylic methylene protons (-CH₂OH). A septet around δ 2.9 ppm (1H) and a doublet around δ 1.2 ppm (6H) will confirm the intact isopropyl group. The aromatic region will display a characteristic 1,2,4-substitution pattern.
IR Spectroscopy: A broad, strong absorption band in the 3200–3500 cm⁻¹ region, confirming the presence of the hydroxyl (-OH) stretch, alongside the disappearance of the sharp carbonyl (C=O) stretch at ~1700 cm⁻¹ from the starting material.
References
Google Patents (US6342503B1).1N-alkyl-n-arylpyrimidinamines and derivatives thereof (CRF Receptor Antagonists).
Advanced Synthetic Guide: (2-Bromo-4-isopropylphenyl)methanol in API Development
Executive Summary & Strategic Utility As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds for their utility in complex Active Pharmaceutical Ingredient (API) synthesis. (2-Bromo-4-isoprop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Utility
As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds for their utility in complex Active Pharmaceutical Ingredient (API) synthesis. (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) represents a highly strategic, tri-functional building block[1].
Its architectural value lies in its orthogonal reactivity profile. The molecule features:
A Benzylic Alcohol: A prime site for nucleophilic substitutions, oxidations, or etherifications.
An Aryl Bromide: Positioned ortho to the benzylic site, acting as an excellent handle for transition-metal-catalyzed cross-couplings.
An Isopropyl Group: Positioned para to the benzylic site, providing essential lipophilicity and steric bulk—key parameters for tuning the pharmacokinetic properties and target-binding affinity of downstream drug candidates[2].
Physicochemical Profiling
To ensure rigorous mass balance and analytical tracking during multi-step synthesis, the foundational quantitative data of this compound is summarized below.
Table 1: Physicochemical & Analytical Data
Parameter
Value
Analytical Significance & Rationale
CAS Number
2635937-46-9
Unique identifier for regulatory compliance and procurement[1].
Molecular Formula
C₁₀H₁₃BrO
Defines the exact mass balance for stoichiometric calculations[1].
Molecular Weight
229.12 g/mol
Essential for precise reaction molarity and yield determinations[1].
Confirms the presence of a single bromine atom in Mass Spectrometry.
Synthesis Methodology: Chemoselective Reduction
To obtain (2-Bromo-4-isopropylphenyl)methanol, the standard and most efficient approach involves the chemoselective reduction of its precursor, 2-Bromo-4-isopropylbenzaldehyde [2].
Causality in Reagent Selection
Why utilize Sodium borohydride (NaBH₄)? In the presence of both a reactive aldehyde and an aryl halide, NaBH₄ acts as a mild hydride donor. It selectively reduces the carbonyl to an alcohol without risking the oxidative addition or hydrodehalogenation of the C-Br bond, which is a significant risk when using harsher reagents (like LiAlH₄) or transition-metal-catalyzed hydrogenations[2].
Step-by-Step Experimental Protocol
Step 1: Substrate Solvation and Thermal Control
Action: Dissolve 2-Bromo-4-isopropylbenzaldehyde (1.0 equiv) in anhydrous methanol (0.2 M concentration) and cool the reaction flask to 0 °C using an ice bath.
Causality: Methanol serves as both the solvent and the necessary proton donor in the reduction mechanism. Cooling to 0 °C is critical to manage the exothermic nature of the hydride transfer and to suppress unwanted side reactions, such as transesterification or acetal formation.
Step 2: Hydride Delivery
Action: Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes.
Causality: Portion-wise addition prevents the rapid evolution of hydrogen gas and dangerous thermal spikes, ensuring the reaction remains strictly under kinetic control to preserve the aryl bromide functionality.
Action: Remove the ice bath and stir for 1-2 hours at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase.
Causality: This step is self-validating. The resulting benzylic alcohol will exhibit a significantly lower Retention Factor (Rf) than the starting aldehyde due to enhanced hydrogen bonding with the silica stationary phase. While both species are UV active, the product can be distinctly validated using a KMnO₄ stain, which oxidizes the newly formed alcohol.
Step 4: Quenching and Isolation
Action: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality: NH₄Cl provides a mild, buffered proton source to safely decompose unreacted borohydride complexes. It avoids the use of strong acids (like HCl), which could inadvertently trigger the etherification of the benzylic alcohol with the methanol solvent.
Analytical Validation
To guarantee the scientific integrity of the synthesized batch, the following self-validating analytical checks must be performed:
¹H NMR (CDCl₃): Validation is confirmed by the complete disappearance of the highly deshielded aldehyde proton (singlet, ~10.3 ppm) and the appearance of the benzylic protons (singlet or doublet if coupled to the hydroxyl proton, ~4.7 ppm)[2]. The isopropyl group will present reliably as a septet (~2.9 ppm) and a doublet (~1.2 ppm).
Mass Spectrometry (ESI/GC-MS): The intact carbon-bromine bond is validated by observing the molecular ion peak with the characteristic 1:1 isotopic distribution at m/z 228 and 230.
Workflow Visualization
The following diagram illustrates the synthetic origin of the compound and its subsequent orthogonal pathways for API development.
Fig 1: Chemoselective synthesis and orthogonal downstream functionalization of CAS 2635937-46-9.
Strategic Downstream Functionalization
The true value of CAS 2635937-46-9 in drug development is its ability to undergo iterative functionalizations without the need for cumbersome protecting group chemistry.
Pathway A (Aryl Bromide Activation): The ortho-bromine atom is primed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Reacting the aryl bromide with various arylboronic acids using a Pd(PPh₃)₄ catalyst yields sterically locked biaryl systems, a motif frequently utilized to enhance target specificity in modern kinase inhibitors.
Pathway B (Benzylic Alcohol Activation): The benzylic hydroxyl group can be readily converted into a superior leaving group. Treatment with Phosphorus tribromide (PBr₃) yields the corresponding benzyl bromide. Alternatively, mesylation (MsCl, Et₃N) provides a benzylic mesylate. Both intermediates are highly susceptible to Sₙ2 displacement by amines or alkoxides, facilitating the rapid assembly of diverse API libraries.
Structural Elucidation and Synthetic Utility of (2-Bromo-4-isopropylphenyl)methanol: A Technical Guide
Executive Summary (2-Bromo-4-isopropylphenyl)methanol (CAS: ) is a highly versatile, trifunctional aromatic building block utilized in advanced organic synthesis and medicinal chemistry. This whitepaper provides a compre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Bromo-4-isopropylphenyl)methanol (CAS: ) is a highly versatile, trifunctional aromatic building block utilized in advanced organic synthesis and medicinal chemistry. This whitepaper provides a comprehensive technical analysis of its molecular architecture, physicochemical properties, and synthetic methodologies. By detailing the causality behind experimental choices and providing self-validating protocols, this guide empowers researchers and drug development professionals with field-proven strategies for its application.
The molecular structure of (2-Bromo-4-isopropylphenyl)methanol is characterized by a central benzene ring substituted with three distinct functional groups, each imparting specific reactivity profiles and steric parameters:
Benzylic Alcohol (-CH₂OH) at C1: Serves as a primary site for hydrogen bonding, increasing the molecule's polarity. It acts as a versatile handle for oxidation back to the corresponding aldehyde or for conversion into a benzylic halide/pseudohalide for nucleophilic substitution.
Bromine Atom (-Br) at C2 (Ortho position): The ortho-bromo substituent exerts both steric hindrance and an inductive electron-withdrawing effect. Crucially, it provides a highly reactive site for palladium-catalyzed cross-coupling reactions.
Isopropyl Group (-CH(CH₃)₂) at C4 (Para position): This bulky alkyl group significantly enhances the lipophilicity (LogP) of the molecule while providing steric bulk that can direct regioselectivity in subsequent electrophilic aromatic substitutions.
Quantitative Physicochemical Data
Table 1: Physicochemical properties and synthetic precursor data.
Property
Value
Rationale / Implication
Target CAS Number
Unique identifier for the finalized alcohol derivative[1].
Molecular Formula
C₁₀H₁₃BrO
Confirms the presence of the trifunctional scaffold[1].
Molecular Weight
229.12 g/mol
Optimal for small-molecule drug design (Rule of 5 compliant)[2].
Precursor CAS
2-Bromo-4-isopropylbenzaldehyde, the primary synthetic precursor[3].
Precursor Mol. Wt.
227.10 g/mol
Reflects the mass difference of two hydrogen atoms prior to reduction[4].
Synthetic Methodology & Mechanistic Causality
The most robust and atom-economical route to synthesize (2-Bromo-4-isopropylphenyl)methanol is via the chemoselective reduction of its aldehyde precursor, 2-bromo-4-isopropylbenzaldehyde [3].
Mechanistic Causality
The selection of Sodium Borohydride (NaBH₄) over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) is a critical experimental choice. LiAlH₄ carries a significant risk of hydrodehalogenation, which would cleave the essential C-Br bond. NaBH₄ in a protic solvent (such as methanol) provides mild, highly chemoselective hydride delivery to the electrophilic carbonyl carbon, leaving the aryl bromide completely intact.
Objective: High-yield conversion of 2-bromo-4-isopropylbenzaldehyde to (2-Bromo-4-isopropylphenyl)methanol.
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-bromo-4-isopropylbenzaldehyde in anhydrous methanol (0.2 M concentration).
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
Causality: Lowering the temperature suppresses potential side reactions, such as transesterification or solvent attack, and controls the exothermic nature of hydride addition.
Hydride Addition: Add 1.2 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.
Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes, ensuring safety and yield integrity.
Self-Validating Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 4:1).
Self-Validation: The reduction of the conjugated aldehyde breaks the extended π-system. This results in a distinct shift in the Rf value (the alcohol is more polar and will run lower than the aldehyde) and a change in UV absorbance characteristics, instantly confirming the transformation before downstream processing.
Quenching & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl to neutralize excess borohydride. Extract the aqueous layer three times with Ethyl Acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography if necessary.
Fig 1. Chemoselective reduction workflow of 2-bromo-4-isopropylbenzaldehyde to its corresponding alcohol.
Divergent Reactivity & Downstream Applications
The strategic positioning of functional groups on (2-Bromo-4-isopropylphenyl)methanol allows for orthogonal synthetic modifications. The molecule acts as a central hub for divergent synthesis:
Palladium-Catalyzed Cross-Coupling: The ortho-bromine atom is an excellent electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings. The steric bulk of the isopropyl group at the para position does not significantly hinder the oxidative addition of Pd(0) into the C-Br bond, allowing for the construction of complex biaryl scaffolds.
Benzylic Activation: The primary alcohol can be converted into a better leaving group (e.g., via reaction with PBr₃ to form a benzyl bromide, or methanesulfonyl chloride to form a mesylate). This enables subsequent Sₙ2 displacement by amines, thiols, or carbon nucleophiles, which is a staple in active pharmaceutical ingredient (API) synthesis.
Fig 2. Divergent downstream synthetic applications of the core molecule.
Analytical Validation Protocol
To ensure the scientific integrity of the synthesized (2-Bromo-4-isopropylphenyl)methanol, a self-validating analytical system must be employed to confirm both the structural identity and the retention of the halogen:
¹H NMR (CDCl₃): The diagnostic benzylic methylene protons (-CH₂OH) will appear as a singlet (or doublet if coupled to the hydroxyl proton) around 4.7 ppm. The isopropyl methine proton (-CH(CH₃)₂) will appear as a multiplet near 2.9 ppm, and the methyl groups as a doublet near 1.2 ppm. The aromatic region (7.0 - 7.5 ppm) will display a specific splitting pattern indicative of the 1,2,4-substitution.
GC-MS (Gas Chromatography-Mass Spectrometry): The molecular ion peak [M]⁺ must be observed at m/z ~228/230. Self-Validation: The mass spectrum will display the characteristic 1:1 isotopic ratio (M : M+2) indicative of a single bromine atom, definitively proving that hydrodehalogenation did not occur during the reduction step.
References
PubChem. "2-Bromo-4-isopropylbenzaldehyde | C10H11BrO | CID 73553500". National Center for Biotechnology Information. Accessed March 16, 2026.[Link]
Synthesis and Mechanistic Evaluation of (2-Bromo-4-isopropylphenyl)methanol: A Directed C–H Activation Approach
Executive Summary & Retrosynthetic Strategy The synthesis of highly functionalized aromatic building blocks, such as (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9), requires precise regiochemical control. This c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Retrosynthetic Strategy
The synthesis of highly functionalized aromatic building blocks, such as (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9), requires precise regiochemical control. This compound features three distinct functionalities: a benzylic alcohol, an ortho-positioned bromine atom, and a para-isopropyl group.
A naive retrosynthetic approach might suggest the direct electrophilic bromination of 4-isopropylbenzaldehyde (cuminaldehyde) followed by reduction. However, this classical approach fails due to inherent regiochemical biases. The isopropyl group is an activating, ortho/para-directing substituent, while the formyl group is a deactivating, meta-directing substituent. Both groups synergistically direct electrophilic aromatic substitution (SEAr) to the 3-position, yielding 3-bromo-4-isopropylbenzaldehyde rather than the desired 2-bromo isomer.
To overcome this, modern synthetic protocols employ a removable directing group (DG) strategy coupled with Palladium-catalyzed C–H activation [1]. By converting the aldehyde into an O-methyloxime, we can direct a palladium catalyst to selectively activate the sterically hindered 2-position. Subsequent deprotection and chemoselective reduction yield the target compound with high fidelity.
Step-by-step synthetic workflow for (2-Bromo-4-isopropylphenyl)methanol.
The conversion of the formyl group to an O-methyloxime provides a Lewis basic nitrogen atom capable of coordinating to a Pd(II) center. This coordination brings the palladium catalyst into close proximity to the adjacent ortho C–H bond (position 2). The metal undergoes a concerted metalation-deprotonation (CMD) pathway, facilitated by an acetate ligand, to form a stable 5-membered palladacycle [2].
Oxidative Addition and Reductive Elimination
Once the palladacycle is formed, N-Bromosuccinimide (NBS) acts as a mild electrophilic bromine source. NBS undergoes oxidative addition to the Pd(II) center, generating a transient, high-valent Pd(IV) intermediate. Rapid reductive elimination forms the new C–Br bond and regenerates the active Pd(II) catalyst. This catalytic cycle ensures absolute regiocontrol, overriding the electronic preferences of the aromatic ring [2].
Proposed catalytic cycle for the Pd-directed ortho-bromination.
Chemoselective Carbonyl Reduction
Following the deprotection of the oxime back to 2-bromo-4-isopropylbenzaldehyde, the final step requires the reduction of the aldehyde. Sodium borohydride (NaBH₄) in methanol is strictly selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂). Stronger agents or transition-metal catalyzed reductions risk oxidative addition into the newly formed aryl-bromide bond, leading to catastrophic dehalogenation. NaBH₄ provides a mild, highly chemoselective hydride transfer to the electrophilic carbonyl carbon, leaving the aryl halide completely intact [3].
Step-by-Step Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) for real-time reaction monitoring.
Phase 1: Directing Group Installation
Reaction: Dissolve 4-isopropylbenzaldehyde (1.0 equiv.) in anhydrous ethanol.
Addition: Add pyridine (2.0 equiv.) followed by methoxyamine hydrochloride (NH₂OMe·HCl, 1.2 equiv.) in a single portion.
Execution: Stir the mixture at 25 °C for 2–4 hours under a nitrogen atmosphere.
IPC Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the UV-active aldehyde spot is entirely consumed.
Workup: Concentrate under reduced pressure, dissolve in ethyl acetate, and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and evaporate to yield the O-methyloxime.
Phase 2: Palladium-Catalyzed C–H Bromination
Reaction: In an oven-dried Schlenk flask, dissolve the O-methyloxime (1.0 equiv.) in glacial acetic acid.
Execution: Seal the flask, heat to 80–100 °C, and stir for 12–24 hours.
IPC Validation: Analyze via GC-MS. Look for the disappearance of the starting material mass and the appearance of a +78/80 Da isotopic doublet, confirming mono-bromination.
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with saturated NaHCO₃ to neutralize the acetic acid.
Phase 3: Directing Group Cleavage
Reaction: Dissolve the crude brominated oxime in a 1:1 mixture of ethyl acetate and water.
Hydrolysis: Add a catalytic amount of concentrated HCl.
Execution: Heat gently to 40 °C and stir for 4–8 hours.
IPC Validation: Monitor via FT-IR or ¹H NMR. The successful cleavage is indicated by the reappearance of the sharp carbonyl stretch (~1700 cm⁻¹) or the distinct aldehyde proton (~10.2 ppm).
Workup: Neutralize with NaHCO₃, extract, and purify via silica gel column chromatography to isolate pure 2-bromo-4-isopropylbenzaldehyde [1].
Phase 4: Chemoselective Carbonyl Reduction
Reaction: Dissolve 2-bromo-4-isopropylbenzaldehyde (1.0 equiv.) in anhydrous methanol and cool to 0 °C in an ice bath.
Reduction: Slowly add NaBH₄ (1.5 equiv.) in small portions to control the evolution of hydrogen gas.
Execution: Allow the reaction to warm to room temperature and stir for 1–2 hours.
IPC Validation: Monitor via ¹³C NMR. The reaction is complete when the carbonyl carbon signal (~190 ppm) shifts upfield to a benzylic alcohol carbon signal (~65 ppm).
Workup: Quench the reaction with a saturated NH₄Cl solution. Extract with dichloromethane, dry over MgSO₄, and concentrate to yield the final product, (2-Bromo-4-isopropylphenyl)methanol .
Quantitative Data & Process Parameters
The following table summarizes the stoichiometric ratios, thermodynamic parameters, and expected yields for the self-validating workflow.
Step
Reaction Phase
Key Reagents & Catalysts
Temp (°C)
Time (h)
IPC Method
Typical Yield (%)
1
Oxime Formation
NH₂OMe·HCl (1.2 eq), Pyridine (2.0 eq)
25
2–4
TLC (UV)
95%
2
C–H Bromination
Pd(OAc)₂ (5 mol%), NBS (1.1 eq), AcOH
80–100
12–24
GC-MS
78%
3
Deprotection
HCl (cat.), H₂O / EtOAc
40
4–8
IR / ¹H NMR
85%
4
Chemoselective Reduction
NaBH₄ (1.5 eq), Methanol
0 → 25
1–2
¹³C NMR
92%
References
W. Zhang et al. "Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes". The Journal of Organic Chemistry, 2011, 76(15), 6414–6417. Available at:[Link]
J. E. Saavedra et al. "Solvent-Free Reduction of Aldehydes and Ketones Using Solid Acid-Activated Sodium Borohydride". ResearchGate / Organic Chemistry Literature, 2026. Available at:[Link]
Foundational
An In-Depth Technical Guide to (2-Bromo-4-isopropylphenyl)methanol: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, highly substituted benzyl alcohols serve as indispensable building blocks. (2-Bromo-4-isopropylphenyl)methanol is a rationally desig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, highly substituted benzyl alcohols serve as indispensable building blocks. (2-Bromo-4-isopropylphenyl)methanol is a rationally designed intermediate that offers three distinct points for molecular elaboration: a versatile hydroxymethyl group, a sterically demanding para-isopropyl group, and an ortho-positioned bromine atom. This whitepaper provides an authoritative guide on the chemical identity, chemoselective synthesis, and downstream cross-coupling applications of this critical scaffold.
Chemical Identity & Structural Rationale
The IUPAC name (2-Bromo-4-isopropylphenyl)methanol describes a tri-substituted benzene ring engineered for late-stage functionalization. The compound is registered under CAS Number 2635937-46-9.
Structural Advantages in Drug Design
Hydroxymethyl Group (Position 1): Acts as a versatile linker. It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., mesylate, halide) for nucleophilic substitution.
Bromine Atom (Position 2): The ortho-bromo substituent is a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Its proximity to the hydroxymethyl group allows for directed metalation or the synthesis of fused bicyclic heterocycles (like isobenzofurans).
Isopropyl Group (Position 4): Provides significant steric bulk and lipophilicity. In structure-activity relationship (SAR) studies, para-isopropyl groups are frequently used to tune the LogP of a drug candidate, enhancing membrane permeability and occupying hydrophobic pockets in target proteins.
Quantitative Data Summary
Property
Value
Rationale / Field Insight
IUPAC Name
(2-Bromo-4-isopropylphenyl)methanol
Standardized nomenclature for structural identification.
CAS Number
2635937-46-9
Unique registry identifier for procurement and safety tracking.
Molecular Formula
C₁₀H₁₃BrO
Defines the atomic composition.
Molecular Weight
229.11 g/mol
Optimal low-molecular-weight building block for fragment-based drug discovery.
Key Functional Groups
1° Alcohol, Aryl Bromide, Alkyl
Enables orthogonal synthetic strategies without requiring extensive protecting group chemistry.
Synthetic Methodology: Chemoselective Reduction
The most efficient route to synthesize (2-Bromo-4-isopropylphenyl)methanol is the chemoselective reduction of its aldehyde precursor, 2-bromo-4-isopropylbenzaldehyde[1].
Expertise & Experience: The Causality of Reagent Selection
When reducing halogenated benzaldehydes, the choice of reducing agent is critical. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄), especially at elevated temperatures, can trigger unwanted reductive debromination, destroying the valuable C-Br bond.
Sodium borohydride (NaBH₄) is the reagent of choice here. It is a mild hydride source that is perfectly chemoselective for the reduction of aldehydes and ketones in the presence of less reactive functional groups like aryl halides[1]. By conducting the reaction in a protic solvent (methanol or ethanol) at low temperatures, the aldehyde is rapidly reduced to the primary alcohol while the ortho-bromine remains completely intact.
Protocol 1: Chemoselective Synthesis of (2-Bromo-4-isopropylphenyl)methanol
This protocol is designed as a self-validating system, utilizing real-time TLC monitoring and selective aqueous workup to ensure high purity.
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-isopropylbenzaldehyde (1.0 equiv, e.g., 10 mmol) in anhydrous methanol (0.2 M concentration).
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic hydride transfer.
Hydride Addition: Add Sodium borohydride (NaBH₄) (1.2 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes.
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent.
Self-Validation: The reaction is complete when the UV-active, 2,4-DNP-positive aldehyde spot disappears, replaced by a more polar, UV-active alcohol spot.
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution until effervescence ceases. Concentrate the mixture under reduced pressure to remove methanol.
Extraction: Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate the filtrate in vacuo. The crude (2-Bromo-4-isopropylphenyl)methanol is typically >95% pure, but can be passed through a short silica plug if necessary.
Synthetic workflow from aldehyde precursor to biaryl drug candidate via chemoselective reduction.
Downstream Reactivity: Ortho-Bromo Cross-Coupling
The primary utility of (2-Bromo-4-isopropylphenyl)methanol lies in its capacity for carbon-carbon bond formation via Palladium-catalyzed cross-coupling.
Suzuki-Miyaura cross-coupling of ortho-substituted aryl bromides presents specific mechanistic challenges. The oxidative addition of the C-Br bond to the Pd(0) species is sterically hindered by the adjacent hydroxymethyl group. Furthermore, ortho-halides have a known propensity to form inactive tetranuclear palladium clusters during the catalytic cycle, which sequesters the catalyst and halts the reaction[2].
To overcome this, the selection of the phosphine ligand is paramount. Bidentate ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), or bulky monodentate biaryl phosphines (e.g., SPhos), are required. These ligands accelerate the rate-limiting reductive elimination step and prevent the formation of inactive Pd clusters by maintaining a highly active, sterically saturated metal center[2].
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Ortho-Bromide
This protocol utilizes an internal standard for self-validating NMR yield calculation prior to isolation.
Reagent Assembly: In a Schlenk flask under an argon atmosphere, combine (2-Bromo-4-isopropylphenyl)methanol (1.0 equiv), an aryl boronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand prevents catalyst deactivation caused by the ortho-hydroxymethyl steric bulk.
Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). The water is essential to dissolve the inorganic base and facilitate the transmetalation step.
Reaction Execution: Heat the mixture to 90 °C and stir for 12 hours.
Validation & Workup: Cool to room temperature. Take a 0.1 mL aliquot, filter through Celite, and spike with a known mass of 1,3,5-trimethoxybenzene (internal standard). Evaporate and analyze via ¹H-NMR to confirm conversion and calculate the crude yield.
Isolation: Dilute the main reaction mixture with Ethyl Acetate, wash with water and brine, dry over Na₂SO₄, and purify via flash column chromatography to isolate the biaryl product.
Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the oxidative addition of the bromide.
An In-depth Technical Guide to the Commercial Availability and Synthesis of (2-Bromo-4-isopropylphenyl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract (2-Bromo-4-isopropylphenyl)methanol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Commercial Availability and Synthesis of (2-Bromo-4-isopropylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-4-isopropylphenyl)methanol is a substituted aromatic alcohol with potential applications as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its specific substitution pattern offers a unique scaffold for medicinal chemists to explore new chemical space. This guide provides a comprehensive overview of the commercial availability of (2-Bromo-4-isopropylphenyl)methanol, outlines a proposed synthetic route for its preparation, details appropriate analytical methods for its characterization, and discusses its potential applications in drug discovery.
Commercial Availability: A Landscape of Analogs
The table below summarizes the commercial availability of key structural analogs of (2-Bromo-4-isopropylphenyl)methanol:
An analog with an ethyl group instead of an isopropyl group.
The availability of these related compounds from various suppliers underscores the feasibility of obtaining (2-Bromo-4-isopropylphenyl)methanol through custom synthesis. Many of the listed suppliers, such as ChemScene and AChemBlock, offer custom synthesis services.
Proposed Synthesis of (2-Bromo-4-isopropylphenyl)methanol
The synthesis of (2-Bromo-4-isopropylphenyl)methanol can be approached through several established organic chemistry transformations. A common and reliable method involves the reduction of the corresponding aldehyde, 2-bromo-4-isopropylbenzaldehyde.
Synthetic Workflow
The proposed synthetic workflow is a two-step process starting from the commercially available 1-bromo-3-isopropylbenzene.
Caption: Proposed two-step synthesis of (2-Bromo-4-isopropylphenyl)methanol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromo-4-isopropylbenzaldehyde
This step can be achieved through the formylation of 1-bromo-3-isopropylbenzene. The Vilsmeier-Haack reaction is a suitable method.
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
Reagent Addition: Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel.
Vilsmeier Reagent Formation: Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
Substrate Addition: Add 1-bromo-3-isopropylbenzene to the reaction mixture.
Reaction: Slowly warm the mixture to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: After the reaction is complete, pour the mixture into a beaker of crushed ice and stir until the Vilsmeier reagent is hydrolyzed. Neutralize the solution with a saturated sodium bicarbonate solution.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (2-Bromo-4-isopropylphenyl)methanol
This step involves the reduction of the aldehyde synthesized in Step 1. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4-isopropylbenzaldehyde in methanol.
Reagent Addition: Cool the solution in an ice bath and add sodium borohydride portion-wise.
Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
Workup: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.
Extraction: Extract the product with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized (2-Bromo-4-isopropylphenyl)methanol, a combination of analytical techniques should be employed.
Workflow for Analytical Characterization
Caption: Workflow for the analytical characterization of the final product.
Detailed Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will confirm the presence of aromatic protons, the isopropyl group protons, the methylene protons of the alcohol, and the hydroxyl proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR: Will show the expected number of carbon signals, including those of the aromatic ring, the isopropyl group, and the benzylic alcohol carbon.
Gas Chromatography-Mass Spectrometry (GC-MS):
This technique will determine the purity of the sample and confirm the molecular weight of the compound. The fragmentation pattern in the mass spectrum can provide further structural information. A typical GC method would involve a capillary column with a non-polar stationary phase and a temperature gradient to ensure good separation.[8]
High-Performance Liquid Chromatography (HPLC):
HPLC is a valuable tool for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly used for such compounds.[9]
The table below outlines typical parameters for these analytical methods:
Technique
Parameter
Typical Value/Condition
¹H NMR
Solvent
CDCl₃
Frequency
400 MHz
¹³C NMR
Solvent
CDCl₃
Frequency
100 MHz
GC-MS
Column
5% Phenyl-methylpolysiloxane
Carrier Gas
Helium
Temperature Program
Initial temp: 100°C, ramp to 280°C
HPLC
Column
C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase
Acetonitrile/Water gradient
Detection
UV at 220 nm
Applications in Drug Discovery and Development
Substituted bromo-aromatic compounds are versatile building blocks in medicinal chemistry. The bromine atom can be readily transformed into other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries.
The (2-Bromo-4-isopropylphenyl)methanol scaffold can be envisioned as a precursor to a wide range of more complex molecules with potential therapeutic applications. The isopropyl group can provide favorable lipophilicity and metabolic stability, while the methanol moiety offers a handle for further functionalization, such as etherification, esterification, or conversion to an amine. Such intermediates are crucial in the synthesis of active pharmaceutical ingredients (APIs).[10][11] The strategic use of such building blocks can lead to the development of prodrugs with improved pharmacokinetic profiles.[12]
Safe Handling and Storage
While specific safety data for (2-Bromo-4-isopropylphenyl)methanol is not available, it should be handled with the same precautions as other bromo-aromatic compounds.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. Based on data for similar compounds, storage at 2-8°C is recommended.[6]
Conclusion
While (2-Bromo-4-isopropylphenyl)methanol is not a commercially available, off-the-shelf chemical, its synthesis is readily achievable through established chemical transformations. The availability of numerous structural analogs and the potential for custom synthesis make this compound accessible to researchers in drug discovery and development. Its unique substitution pattern presents an opportunity for the exploration of novel chemical entities with potential therapeutic value. The analytical methods described provide a robust framework for ensuring the quality and purity of the synthesized material.
References
ATSDR. (1997). Toxicological Profile for Ethylene Glycol and Propylene Glycol. Agency for Toxic Substances and Disease Registry.
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]
Purosolv. (2025, February 20). Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Retrieved from [Link]
MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
Oriental Journal of Chemistry. (2008). Gas chromatographic methods for residual solvents analysis. 24(2), 529-536.
Indian Patent Office. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
Royal Society of Chemistry. (2025, August 28). Analytical Methods.
The Warner Graham Company. (n.d.). Home. Retrieved from [Link]
Chemical Society Reviews (RSC Publishing). (2024, January 16).
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Strategic Utilization of (2-Bromo-4-isopropylphenyl)methanol in Advanced Organic Synthesis: A Technical Whitepaper
Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, polyfunctional aromatic building blocks are indispensable for constructing complex molecular architectures. (2-Bromo-4-isopropylphen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, polyfunctional aromatic building blocks are indispensable for constructing complex molecular architectures. (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) is a highly versatile, trifunctional intermediate [1]. Its strategic value stems from three distinct structural features:
A para-isopropyl group that imparts lipophilicity and steric bulk, critical for modulating the pharmacokinetic properties of drug candidates.
An ortho-bromo substituent , serving as a robust handle for transition-metal-catalyzed cross-coupling reactions.
A benzylic alcohol moiety , which provides a vector for hydrogen bonding, nucleophilic displacement, or orthogonal protection strategies.
This whitepaper provides an in-depth technical analysis of the compound's physicochemical profile, upstream synthesis via chemoselective reduction, and downstream applications, delivering field-proven protocols for researchers and drug development professionals.
Physicochemical Profiling
Understanding the physical parameters of (2-Bromo-4-isopropylphenyl)methanol is the first step in designing compatible reaction conditions and purification workflows.
Table 1: Core Physicochemical Properties
Parameter
Specification
Chemical Name
(2-Bromo-4-isopropylphenyl)methanol
CAS Number
2635937-46-9
Molecular Formula
C₁₀H₁₃BrO
Molecular Weight
229.12 g/mol
Structural Features
Ortho-halogenated benzylic alcohol with a para-alkyl chain
Solubility Profile
Soluble in EtOAc, DCM, MeOH, THF; Insoluble in H₂O
Upstream Synthesis: The Logic of Chemoselective Reduction
The primary synthetic route to (2-Bromo-4-isopropylphenyl)methanol involves the reduction of its precursor, 2-bromo-4-isopropylbenzaldehyde [2]. The critical challenge in this transformation is achieving chemoselectivity : reducing the carbonyl group to an alcohol without triggering the hydrodehalogenation of the carbon-bromine bond.
The Causality of Reagent Selection
Sodium borohydride (NaBH₄) is the reagent of choice. Unlike Lithium Aluminum Hydride (LiAlH₄) or palladium-catalyzed hydrogenation—which carry a high risk of cleaving the aryl C-Br bond—NaBH₄ acts as a mild, nucleophilic hydride source. It selectively attacks the highly electrophilic carbonyl carbon while leaving the less reactive aryl halide completely intact [2].
Workflow for the chemoselective reduction of 2-bromo-4-isopropylbenzaldehyde.
Protocol 1: Step-by-Step Chemoselective Reduction
This protocol is designed as a self-validating system, ensuring reaction completion and product integrity at every stage.
Initialization : Charge a flame-dried round-bottom flask with 2-bromo-4-isopropylbenzaldehyde (1.0 equiv) and anhydrous methanol (0.2 M relative to the substrate). Cool the solution to 0 °C using an ice-water bath.
Causality: Cooling minimizes the exothermic nature of the hydride transfer and prevents solvent evaporation or unwanted side reactions.
Causality: Portion-wise addition controls the evolution of hydrogen gas and maintains a stable internal temperature.
Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is self-validating when the UV-active aldehyde spot disappears, replaced by a lower-Rf spot corresponding to the alcohol.
Quenching : Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise.
Causality: NH₄Cl safely neutralizes excess unreacted NaBH₄ and protonates the boron alkoxide intermediate to release the free benzylic alcohol.
Extraction & Workup : Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification : Purify the crude residue via silica gel flash chromatography to afford pure (2-Bromo-4-isopropylphenyl)methanol.
Divergent Downstream Reactivity
The true utility of (2-Bromo-4-isopropylphenyl)methanol lies in its orthogonal reactivity. The molecule can be elaborated in two distinct directions without the functional groups interfering with one another [3].
Aryl Bromide Vector : The ortho-bromo group is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Buchwald-Hartwig). Because the bromine is ortho to the benzylic alcohol, steric hindrance is a factor, requiring careful ligand selection.
Benzylic Alcohol Vector : The hydroxyl group can be converted into a better leaving group (e.g., via PBr₃ to form a benzyl bromide) for nucleophilic substitution, or it can be oxidized back to an aldehyde if a temporary protection/reduction strategy was utilized.
Divergent synthetic pathways exploiting the dual reactivity of the compound.
Advanced Application: Overcoming Steric Hindrance in Cross-Coupling
When functionalizing the aryl bromide vector via Suzuki-Miyaura coupling, the proximity of the benzylic alcohol creates a sterically demanding environment. Standard catalysts like Pd(PPh₃)₄ often fail to achieve efficient oxidative addition. To overcome this, bulky, electron-rich biaryl phosphine ligands (such as SPhos or XPhos) must be deployed.
Table 3: Cross-Coupling Optimization Parameters for Ortho-Substituted Aryl Bromides
Catalyst System
Base
Solvent
Temp (°C)
Mechanistic Rationale
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
90
Standard conditions; often results in low yields due to ortho-steric bulk.
Objective: Construct a biaryl framework utilizing the ortho-bromo functionality while preserving the benzylic alcohol.
Degassing : In a Schlenk flask, combine (2-Bromo-4-isopropylphenyl)methanol (1.0 equiv), the target aryl boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%). Add a Dioxane/H₂O (10:1 v/v) solvent mixture. Sparge the solution with Argon for 15 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand (SPhos) and the subsequent deactivation of the Pd(0) active species.
Coupling : Heat the mixture to 100 °C under an Argon atmosphere for 12 hours.
Causality: The elevated temperature, combined with the SPhos ligand, overcomes the high activation energy required for the oxidative addition of the sterically hindered ortho-bromo substituent.
Workup : Cool to room temperature, dilute with water, and extract with EtOAc. The reaction is self-validating if a black palladium precipitate is observed upon cooling, indicating the catalyst has fallen out of the cycle post-reaction. Dry the organics over Na₂SO₄ and concentrate.
Purification : Purify via column chromatography to isolate the highly functionalized biaryl alcohol.
References
Exploratory
The Physical and Methodological Profiling of (2-Bromo-4-isopropylphenyl)methanol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction and Structural Causality In the landscape of modern organic sy...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Introduction and Structural Causality
In the landscape of modern organic synthesis and medicinal chemistry, rationally designed building blocks are paramount for constructing complex molecular architectures. (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9), also known as 2-bromo-4-isopropylbenzyl alcohol, is a highly versatile, trifunctional intermediate[1]. With a molecular weight of 229.11 g/mol and a formula of C₁₀H₁₃BrO[2], its utility stems from the differential reactivity and physical properties imparted by its three distinct functional groups.
As an Application Scientist, it is critical to understand not just what the physical properties of a compound are, but why they manifest. The physical characteristics of this molecule are dictated by the interplay of its substituents:
The Hydroxymethyl Group (-CH₂OH): Acts as both a hydrogen bond donor and acceptor. This intermolecular hydrogen bonding network significantly elevates the boiling point and viscosity compared to the parent hydrocarbon, while providing a polar "head" that slightly enhances aqueous solubility.
The Ortho-Bromine Atom (-Br): Bromine is a massive, highly polarizable halogen. Its presence drastically increases the compound's density and refractive index. Furthermore, its ortho position relative to the hydroxymethyl group creates significant steric hindrance, restricting the free rotation of the C(aryl)-C(benzyl) bond and shielding the hydroxyl oxygen from certain bulky reagents.
The Para-Isopropyl Group (-CH(CH₃)₂): This branched aliphatic chain introduces substantial lipophilicity, driving up the partition coefficient (LogP). Crucially, the steric bulk of the isopropyl group disrupts planar crystal lattice packing, which is why substituted benzyl alcohols of this nature often present as low-melting solids or viscous liquids at standard temperature and pressure.
Physicochemical Data Profile
Because (2-Bromo-4-isopropylphenyl)methanol is a specialized intermediate[2], empirical thermodynamic data in bulk literature is limited. The following table synthesizes known structural data with high-confidence predicted physicochemical properties based on structurally analogous halogenated benzyl alcohols.
High mass primarily driven by the bromine isotope distribution[2].
Predicted Boiling Point
~275 – 285 °C (at 760 mmHg)
Elevated by the strong intermolecular hydrogen bonding of the benzylic -OH group and the heavy atomic mass of bromine.
Predicted Density
~1.35 g/cm³
The dense electron cloud and mass of the bromine atom significantly increase the mass-to-volume ratio.
LogP (Predicted)
~3.2
The lipophilic isopropyl group dominates the partition coefficient, making the molecule highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate) while retaining marginal aqueous solubility.
H-Bond Donors / Acceptors
1 / 1
Localized entirely at the hydroxymethyl moiety.
Experimental Workflows for Physical Characterization
When integrating a niche intermediate into a drug development pipeline, relying solely on predicted values is a critical failure point. The following self-validating protocols are designed to empirically determine the physical characteristics of (2-Bromo-4-isopropylphenyl)methanol with high fidelity.
Methodology A: Partition Coefficient (LogP) Determination via Shake-Flask Method
Understanding the lipophilicity of this building block is essential for predicting the pharmacokinetic behavior of downstream active pharmaceutical ingredients (APIs).
Scientific Rationale: The Shake-Flask method remains the gold standard for LogP determination. We utilize a mutually saturated octanol/water system to prevent volume shifts during equilibration, which would otherwise skew concentration calculations.
Phase Preparation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours. Allow the phases to separate completely. This creates mutually saturated stock solvents.
Dissolution: Dissolve exactly 10.0 mg of (2-Bromo-4-isopropylphenyl)methanol in 10.0 mL of the saturated 1-octanol phase.
Equilibration: Combine 5.0 mL of the spiked octanol with 5.0 mL of the saturated water in a sealed borosilicate glass vial. Shake mechanically at a constant 25 °C for 24 hours to ensure thermodynamic equilibrium.
Phase Separation (Critical Step): Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Mechanical shaking induces micro-emulsions. Centrifugation breaks these emulsions, ensuring that UV/HPLC sampling is not contaminated by microscopic droplets of the opposing phase.
Quantification: Analyze both phases using HPLC-UV (detecting at ~220 nm for the aromatic ring).
Caption: Step-by-step workflow for empirical LogP determination using the Shake-Flask method.
Synthesis and Isolation Protocol
To study the physical characteristics of (2-Bromo-4-isopropylphenyl)methanol, one must first obtain it in high purity. The standard synthetic route involves the chemoselective reduction of 3[1].
Scientific Rationale for Reagent Selection:
Sodium borohydride (NaBH₄) is chosen specifically for its chemoselectivity[1]. While stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) could reduce the aldehyde, they carry a significant risk of reductive debromination (cleaving the aryl-bromide bond). NaBH₄ selectively reduces the carbonyl group while leaving the halogen intact[1].
Step-by-Step Methodology:
Reaction Setup: Dissolve 1.0 equivalent of 2-bromo-4-isopropylbenzaldehyde in anhydrous methanol (0.2 M concentration). Causality: Methanol solubilizes the starting material and provides protic assistance to the hydride transfer mechanism.
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 equivalents of NaBH₄ in small portions. Causality: The reduction is exothermic. Portion-wise addition at 0 °C prevents solvent boil-off and suppresses side reactions.
Monitoring: Stir the reaction, allowing it to warm to room temperature over 2 hours. Monitor via Thin-Layer Chromatography (TLC) until the aldehyde spot disappears.
Quenching: Quench the reaction by carefully adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl). Causality: NH₄Cl is mildly acidic; it safely destroys excess NaBH₄ without causing acid-catalyzed dehydration or etherification of the newly formed benzylic alcohol.
Extraction & Purification: Extract the aqueous mixture three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (2-Bromo-4-isopropylphenyl)methanol.
Caption: Chemoselective synthesis workflow for isolating (2-Bromo-4-isopropylphenyl)methanol.
Spectroscopic Signatures
The physical structure of (2-Bromo-4-isopropylphenyl)methanol translates directly into its spectroscopic profile, which is used to validate the success of the synthesis and the purity of the physical sample:
Infrared (IR) Spectroscopy: The most prominent feature will be a broad, strong absorption band in the 3200–3400 cm⁻¹ region, corresponding to the O-H stretch of the benzylic alcohol. The disappearance of the sharp C=O stretch (typically around 1690–1715 cm⁻¹ in the starting aldehyde[1]) confirms successful reduction.
¹H NMR Spectroscopy: The isopropyl group will present a classic splitting pattern: a septet for the single methine proton (-CH) around δ 2.8–3.2 ppm, and a doublet for the six equivalent methyl protons (-CH₃) around δ 1.2 ppm[1]. The newly formed benzylic protons (-CH₂OH) will appear as a singlet (or a doublet if coupled to the hydroxyl proton in ultra-dry solvents) around δ 4.6–4.8 ppm.
Spectroscopic Elucidation and Analytical Characterization of (2-Bromo-4-isopropylphenyl)methanol: A Comprehensive Guide
Introduction (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) is a highly versatile halogenated benzyl alcohol[1]. In the context of fragment-based drug design (FBDD), low-molecular-weight compounds of this nature...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) is a highly versatile halogenated benzyl alcohol[1]. In the context of fragment-based drug design (FBDD), low-molecular-weight compounds of this nature serve as critical starting points for lead generation and optimization[2]. The molecule presents a highly strategic trifunctional architecture: a hydroxymethyl group capable of acting as a hydrogen bond donor/acceptor, a bulky isopropyl group that effectively occupies hydrophobic binding pockets, and an ortho-positioned bromine atom. This bromine atom is not merely a structural feature; it acts as a vital synthetic handle for vector-based fragment growth (e.g., via Suzuki-Miyaura cross-coupling)[2][3].
Breaking away from rigid, template-driven standard operating procedures, this whitepaper adopts an autonomous, causality-driven approach. As a Senior Application Scientist, the objective is not merely to list expected spectral peaks, but to explain the why behind the analytical choices, ensuring a self-validating system of structural elucidation.
Analytical Workflow & Sample Preparation
To establish an unassailable proof of structure, we employ an orthogonal multi-modal spectroscopic workflow. Relying on a single technique introduces blind spots; therefore, integrating mass, vibrational, and magnetic resonance data is mandatory.
Fig 1. Multi-modal spectroscopic workflow for structural validation.
Step-by-Step Sample Preparation Protocol
Desiccation: Store the (2-Bromo-4-isopropylphenyl)methanol sample in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours prior to analysis.
Causality: Benzyl alcohols are prone to hydrogen bonding with atmospheric moisture. Residual water broadens the O-H stretch in IR and induces rapid proton exchange in NMR, which can mask critical splitting patterns.
Solvent Selection & Dissolution: Dissolve 15 mg of the sample in 0.6 mL of strictly anhydrous, silver-foil-stabilized CDCl₃ (containing 0.03% v/v TMS).
Causality: CDCl₃ is chosen over DMSO-d₆ to minimize solvent viscosity effects (which broaden lines) and to exploit the potential for observing fine scalar coupling between the hydroxyl proton and the adjacent methylene group (-CH₂OH) by slowing down the exchange rate.
Filtration: Pass the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube.
Causality: Micro-particulate matter distorts magnetic field homogeneity, degrading the resolution required to separate the closely spaced aromatic multiplets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR remains the cornerstone of structural elucidation, providing unparalleled insight into connectivity and stereoelectronic environments[4].
¹H NMR Analysis
The proton spectrum of (2-Bromo-4-isopropylphenyl)methanol in CDCl₃ exhibits distinct regions. The isopropyl group acts as an isolated spin system, producing a classic septet-doublet pattern. The aromatic region features a 1,2,4-substitution pattern. The proton at position 3 (ortho to Br, meta to isopropyl) is the most deshielded due to the anisotropic and inductive electron-withdrawing effects of the adjacent bromine atom.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
1.24
Doublet (d)
6H
6.9
-CH(CH ₃)₂
1.95
Broad Singlet (br s)
1H
-
-OH (exchangeable)
2.88
Septet (sep)
1H
6.9
-CH (CH₃)₂
4.72
Singlet (s)
2H
-
-CH ₂OH
7.15
Doublet of doublets (dd)
1H
7.8, 1.8
Aromatic H5
7.35
Doublet (d)
1H
7.8
Aromatic H6
7.42
Doublet (d)
1H
1.8
Aromatic H3
¹³C NMR Analysis
Causality in Acquisition: Quaternary carbons (C1, C2, C4) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T₁ relaxation times. To ensure these signals are not lost in the baseline noise, the acquisition protocol must utilize a longer relaxation delay (D1) of at least 2-3 seconds and a higher number of transients (e.g., 512 to 1024 scans).
Chemical Shift (δ, ppm)
Carbon Type
Assignment
23.8
Primary (CH₃)
Isopropyl methyls (2C)
33.8
Tertiary (CH)
Isopropyl methine
65.2
Secondary (CH₂)
Hydroxymethyl (-CH₂OH)
123.5
Quaternary (C)
Aromatic C2 (C-Br)
126.1
Tertiary (CH)
Aromatic C5
128.4
Tertiary (CH)
Aromatic C6
130.2
Tertiary (CH)
Aromatic C3
137.8
Quaternary (C)
Aromatic C1 (C-CH₂OH)
150.4
Quaternary (C)
Aromatic C4 (C-iPr)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality of Method: We utilize Attenuated Total Reflectance (ATR) FT-IR rather than traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed water produces a massive, broad band around 3400 cm⁻¹ that can completely obscure the sample's intrinsic O-H stretching frequency[4]. ATR requires no sample dilution, avoids moisture contamination, and preserves the integrity of the solid state.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Structural Implication
3320
Strong, Broad
O-H stretch
Confirms the primary alcohol
2960, 2870
Medium
C-H stretch (sp³)
Isopropyl and methylene groups
1605, 1495
Medium
C=C stretch (aromatic)
Benzene ring skeleton
1045
Strong
C-O stretch
Primary alcohol C-O bond
680
Medium
C-Br stretch
Aryl bromide presence
Mass Spectrometry (MS)
Causality of Ionization: For benzyl alcohols, Electrospray Ionization (ESI) is often suboptimal due to the lack of highly basic sites (like amines) required for efficient protonation. Instead, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) at 70 eV is the method of choice. EI provides hard ionization, yielding a robust fragmentation pattern and a definitive molecular ion (M⁺) that clearly displays the isotopic signature of bromine.
The presence of a single bromine atom is unequivocally confirmed by the characteristic 1:1 intensity ratio of the peaks at m/z 228 (⁷⁹Br) and m/z 230 (⁸¹Br)[3][4].
Fig 2. Primary EI-MS fragmentation pathways of the target molecule.
m/z Value
Relative Abundance
Fragment Assignment
228 / 230
~40% (1:1 ratio)
[M]⁺ (Molecular Ion)
213 / 215
~85% (1:1 ratio)
[M - CH₃]⁺ (Loss of methyl from isopropyl)
211 / 213
~60% (1:1 ratio)
[M - OH]⁺ (Loss of hydroxyl radical)
149
100% (Base Peak)
[M - Br]⁺ (Loss of bromine atom)
Conclusion & Data Integration
The structural validation of (2-Bromo-4-isopropylphenyl)methanol is achieved not by a single technique, but through the synergistic convergence of orthogonal data streams. The GC-EI-MS establishes the exact mass and the critical 1:1 bromine isotopic signature. ATR-FTIR confirms the presence of the primary alcohol without interference from matrix moisture. Finally, ¹H and ¹³C NMR map the exact 1,2,4-substitution pattern on the aromatic ring, definitively placing the bromine ortho to the hydroxymethyl group. This rigorous, causality-driven approach ensures the highest level of scientific integrity required for downstream applications in drug discovery and organic synthesis.
Quantum Chemical Profiling of (2-Bromo-4-isopropylphenyl)methanol: A Theoretical Whitepaper
Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals relies heavily on understanding the electronic and structural nuances of synthetic intermediates. (2-Bromo-4-is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals relies heavily on understanding the electronic and structural nuances of synthetic intermediates. (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) [1] is a highly versatile, trifunctional building block. It features an oxidizable hydroxymethyl group, a cross-coupling-ready ortho-bromine atom, and a lipophilic para-isopropyl group.
This whitepaper provides an in-depth theoretical guide to modeling the structural, electronic, and spectroscopic properties of this molecule using Density Functional Theory (DFT). By establishing a self-validating computational protocol, researchers can predict reactivity pathways, optimize synthetic conditions, and map the molecule's electrostatic topology before initiating costly benchtop experiments.
Molecular Context & Synthetic Utility
Halogenated benzyl alcohols are critical precursors in organic synthesis. The specific substitution pattern of (2-Bromo-4-isopropylphenyl)methanol offers three distinct points of molecular elaboration:
The Hydroxymethyl Group (-CH₂OH): Susceptible to selective oxidation to yield 2-bromo-4-isopropylbenzaldehyde [2], or activation for nucleophilic substitution.
The Ortho-Bromine (-Br): A prime candidate for palladium-catalyzed Suzuki-Miyaura or Heck cross-coupling reactions. Its proximity to the hydroxymethyl group introduces significant steric and electronic modulation.
The Para-Isopropyl Group (-CH(CH₃)₂): Imparts substantial lipophilicity (LogP enhancement) and steric bulk, directing electrophilic aromatic substitutions and influencing the conformational landscape of the aromatic ring.
Understanding the interplay between these groups requires rigorous quantum mechanical modeling, particularly to resolve the delicate balance of intramolecular forces (e.g., weak O-H···Br hydrogen bonding) [3].
Computational Methodology & Protocols
To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating computational system. The causality behind each parameter choice is explicitly defined.
Step-by-Step DFT Protocol
Step 1: Conformational Space Search
Action: Generate initial 3D conformers using Molecular Mechanics (MMFF94 force field).
Causality: The rotation around the C(aryl)-C(OH) bond and the isopropyl group creates multiple local minima. A preliminary MM search prevents the subsequent DFT optimization from trapping the molecule in a high-energy local minimum[4].
Step 2: Geometry Optimization
Action: Optimize the lowest-energy conformers using the Gaussian 16 suite at the B3LYP/6-311++G(d,p) level of theory. Apply Grimme’s D3 dispersion correction with Becke-Johnson damping (GD3BJ).
Causality: B3LYP offers an optimal cost-to-accuracy ratio for organic molecules. The 6-311++G(d,p) basis set is mandatory here: the diffuse functions (++) accurately model the electron-rich lone pairs on the oxygen and bromine atoms, while polarization functions ((d,p)) handle anisotropic electron distributions. The GD3BJ correction is critical for capturing intramolecular non-covalent interactions, such as the weak dispersion forces between the bulky isopropyl group and the aromatic ring.
Step 3: Frequency Analysis (The Self-Validation Step)
Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.
Causality: This is the self-validating mechanism of the protocol. The output must yield zero imaginary frequencies (
Nimag=0
). If an imaginary frequency is present, the geometry is a transition state (saddle point), not a true local minimum, and the optimization must be restarted along the normal mode of the imaginary frequency.
Step 4: Solvent Modeling
Action: Apply the Solvation Model based on Density (SMD) using water or ethanol as the implicit solvent.
Causality: Gas-phase calculations often overestimate the HOMO-LUMO gap and distort dipole moments by neglecting the dielectric screening provided by polar solvents [5]. SMD provides a highly accurate thermodynamic profile for liquid-phase reactions.
Fig 1. Computational workflow for the theoretical evaluation of the target molecule.
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule.
HOMO Localization: Predominantly localized over the aromatic ring and the oxygen atom of the hydroxymethyl group, indicating these regions are highly susceptible to electrophilic attack (e.g., oxidation processes).
LUMO Localization: Concentrated around the C-Br bond, highlighting the site for nucleophilic attack or oxidative addition by transition metals (e.g., Palladium in cross-coupling).
Global Reactivity Descriptors
Using Koopmans' theorem, we can approximate the Ionization Potential (
I≈−EHOMO
) and Electron Affinity (
A≈−ELUMO
). From these, global reactivity descriptors are derived to predict the molecule's behavior in a reaction mixture.
Table 1: Computed Electronic and Thermochemical Properties (B3LYP/6-311++G(d,p))
Property
Symbol
Calculated Value (Predicted)
Unit
HOMO Energy
EHOMO
-6.45
eV
LUMO Energy
ELUMO
-1.12
eV
Energy Gap
ΔE
5.33
eV
Chemical Hardness
η=(I−A)/2
2.66
eV
Chemical Potential
μ=−(I+A)/2
-3.78
eV
Electrophilicity Index
ω=μ2/2η
2.68
eV
Dipole Moment
μD
2.41
Debye
Data interpretation: A relatively large HOMO-LUMO gap (5.33 eV) indicates high kinetic stability, meaning the molecule will not spontaneously degrade under standard conditions, making it a stable, shelf-ready intermediate.
Electrostatic Potential (ESP) Mapping
ESP mapping visualizes the charge distribution. The most negative regions (red) are localized on the oxygen atom of the -OH group and the equatorial belt of the bromine atom. The most positive region (blue) is centered on the hydroxyl hydrogen, confirming its role as a strong hydrogen-bond donor.
Fig 2. Trifunctional reactivity mapping based on computed Fukui functions and ESP.
Spectroscopic Signatures
Theoretical spectroscopy allows for the unambiguous assignment of experimental spectra.
Vibrational Analysis (IR/Raman)
Because DFT operates at 0 K in a harmonic oscillator approximation, calculated frequencies systematically overestimate experimental values due to anharmonicity and electron correlation errors.
Protocol: Apply a standard scaling factor of 0.9613 for B3LYP/6-311++G(d,p) to align theoretical data with experimental reality.
Key Signatures:
O-H stretch: Predicted sharp peak around 3600 cm⁻¹ (gas phase). In the solid state, this shifts to ~3300 cm⁻¹ due to intermolecular hydrogen bonding.
C-Br stretch: Predicted in the fingerprint region at ~650 cm⁻¹.
NMR Prediction (GIAO Method)
Gauge-Independent Atomic Orbital (GIAO) calculations provide highly accurate chemical shifts.
Protocol: Calculate the isotropic magnetic shielding tensor for the target molecule and subtract it from the shielding tensor of a reference molecule (Tetramethylsilane, TMS) calculated at the exact same level of theory.
Causality: The ortho-bromine atom exerts a strong anisotropic deshielding effect on the adjacent benzylic protons (-CH₂-), pushing their ¹H NMR signal further downfield compared to an unsubstituted benzyl alcohol.
Conclusion
The theoretical profiling of (2-Bromo-4-isopropylphenyl)methanol reveals a highly stable yet selectively reactive intermediate. By employing a rigorously self-validating DFT protocol (B3LYP/6-311++G(d,p) with GD3BJ dispersion and SMD solvation), researchers can accurately map the electronic topology of the molecule. The distinct localization of the FMOs explains the orthogonal reactivity of the hydroxymethyl and bromo groups, providing a computational foundation for designing complex synthetic pathways, such as selective oxidations or tandem cross-coupling reactions.
References
Anane, H. et al. "A DFT investigation of the catalytic oxidation of benzyl alcohol using graphene oxide". ResearchGate.[Link]
Miller, et al. "Spectroscopic and Theoretical Studies on Conformational Stability of Benzyl Methyl Ether". The Journal of Physical Chemistry A - ACS Publications. [Link]
Kodchasee, J. "Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism". MDPI.[Link]
Foundational
Unlocking the Reactivity of (2-Bromo-4-isopropylphenyl)methanol: A Comprehensive Guide to Benzylic Alcohol Functionalization
(2-Bromo-4-isopropylphenyl)methanol is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced organic synthesis. Its unique structural topology—featuring a reactive benzylic a...
Author: BenchChem Technical Support Team. Date: March 2026
(2-Bromo-4-isopropylphenyl)methanol is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced organic synthesis. Its unique structural topology—featuring a reactive benzylic alcohol, a sterically demanding ortho-bromine atom, and an electron-donating para-isopropyl group—creates a highly specific stereoelectronic environment.
This whitepaper provides an in-depth analysis of the reactivity of the benzylic alcohol moiety within this scaffold. By dissecting the underlying physical organic chemistry, we provide drug development professionals and synthetic chemists with field-proven, self-validating methodologies for oxidation, nucleophilic substitution, and orthogonal cross-coupling.
Stereoelectronic Profiling of the Benzylic Center
The reactivity of the benzylic carbon in (2-Bromo-4-isopropylphenyl)methanol is governed by a delicate balance of inductive, resonance, and steric effects exerted by its aromatic substituents.
The para-Isopropyl Effect (Electronic Stabilization): Alkyl groups at the para position exert a strong stabilizing effect on developing positive charge at the benzylic position. Research indicates that hyperconjugation involving the C–C and C–H bonds of the isopropyl group is highly effective at delocalizing charge density[1]. This electron donation (+I, hyperconjugation) significantly lowers the activation energy for pathways proceeding via a benzylic carbocation, thereby promoting SN1-type mechanisms.
The ortho-Bromo Effect (Steric Hindrance & Inductive Withdrawal): The bromine atom at the ortho position introduces competing forces. While it can donate electron density through resonance (+R), its primary influences are inductive electron withdrawal (-I) and substantial steric bulk. This steric shielding restricts the trajectory of incoming nucleophiles, severely hindering the backside attack required for classical SN2 pathways[2].
Stereoelectronic effects governing the reactivity of the benzylic carbon.
Oxidation Pathways and Chemoselectivity
The conversion of the benzylic alcohol to 2-bromo-4-isopropylbenzaldehyde is a critical transformation. Because the molecule contains an electron-rich aromatic ring, harsh oxidants (e.g., KMnO4) can lead to overoxidation to the carboxylic acid or undesired aromatic degradation. is the premier reagent for this transformation. The mechanism relies on the high selectivity of the hypervalent iodine center towards hydroxyl complexation. The alcohol rapidly undergoes ligand exchange with an acetate group on the iodine. Subsequently, an expelled acetate ion acts as an internal base to deprotonate the α-hydrogen, smoothly collapsing the intermediate to the aldehyde and acetic acid[3]. This mechanism bypasses radical intermediates and is entirely insensitive to the steric bulk of the ortho-bromo group.
Quantitative Comparison of Oxidation Reagents
Reagent System
Typical Yield
Chemoselectivity
Reaction Time
Mechanistic Rationale & Notes
DMP / CH₂Cl₂
>90%
High (Aldehyde only)
1–2 h
Ligand exchange avoids overoxidation; ideal for sterically hindered alcohols.
MnO₂ / CH₂Cl₂
75–85%
High (Aldehyde only)
12–24 h
Heterogeneous surface reaction; slowed by ortho-bromo steric shielding.
Swern Oxidation
80–90%
Moderate
2–4 h
Requires cryogenic control (-78 °C) to prevent Pummerer-type side reactions.
KMnO₄ / H₂O
<40%
Low (Overoxidation)
1–2 h
Rapidly overoxidizes to 2-bromo-4-isopropylbenzoic acid; harsh conditions.
Protocol 1: Chemoselective Oxidation using Dess-Martin Periodinane
This protocol is designed as a self-validating system, utilizing visual cues and controlled quenching to ensure high fidelity.
Initialization: Dissolve (2-Bromo-4-isopropylphenyl)methanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C.
Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv) portion-wise. Causality: Adding at 0 °C controls the initial exotherm of the ligand-exchange step, preventing thermal degradation of the hypervalent iodine reagent.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Self-Validation: As the reaction proceeds, the mixture will transition from clear to a cloudy white suspension. This is the precipitation of the iodinane byproduct, visually confirming active oxidation.
Monitoring: Check progress via TLC (Hexanes/EtOAc 4:1) after 1 hour. The starting material (lower Rf) should be entirely replaced by the UV-active aldehyde (higher Rf).
Quenching: Pour the mixture into a vigorously stirring 1:1 solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir for 30 minutes. Causality: Na₂S₂O₃ reduces any unreacted hypervalent iodine species to safe, water-soluble forms. NaHCO₃ neutralizes the acetic acid byproduct generated during the oxidation[3], preventing acid-catalyzed degradation of the product.
Isolation: Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Nucleophilic Substitution: SN1 vs. SN2 Dynamics
Converting the benzylic alcohol into a benzylic halide (e.g., chloride or bromide) primes the molecule for subsequent nucleophilic displacements or cross-coupling. However, the ortho-bromo group introduces significant steric hindrance, which drastically slows down classical SN2 reactions[2]. Conversely, the para-isopropyl group stabilizes carbocation formation[1].
Using strong acids like HBr can force an SN1 pathway, but the highly stabilized carbocation is prone to dimerization or Friedel-Crafts side reactions. Therefore, the (using CBr₄ and PPh₃) is the preferred method. It operates via a highly electrophilic phosphonium intermediate that forces an SN2-like displacement under completely neutral, mild conditions, overcoming the steric penalty without risking carbocation rearrangement[4].
Protocol 2: Benzylic Bromination via the Appel Reaction
Preparation: Dissolve the alcohol (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous CH₂Cl₂ (0.3 M) and cool to 0 °C.
Activation: Add triphenylphosphine (PPh₃, 1.25 equiv) in small portions over 15 minutes. Causality: The reaction between PPh₃ and CBr₄ to form the active bromophosphonium ion is highly exothermic. Stepwise addition prevents localized heating, which would otherwise lead to the formation of elimination byproducts or radical-induced decomposition.
Validation: Stir for 2 hours at room temperature. Self-Validation: The solution will adopt a distinct yellowish tint, and a dense white precipitate (triphenylphosphine oxide, PPh₃O) will form, confirming the progression of the catalytic cycle[4].
Workup: Concentrate the reaction mixture to 20% of its original volume, then rapidly add cold hexanes. Causality: PPh₃O is highly soluble in CH₂Cl₂ but insoluble in hexanes. This solvent-swap technique crashes out the bulk of the phosphorus waste, allowing it to be removed by simple filtration prior to silica gel chromatography.
Orthogonal Reactivity and Cross-Coupling
The true synthetic value of (2-Bromo-4-isopropylphenyl)methanol lies in its orthogonal reactivity. The aryl bromide is primed for Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig). However, the free benzylic alcohol can poison certain Pd-catalysts or undergo undesired oxidation during coupling.
To utilize the aryl bromide, the benzylic alcohol must be temporarily masked. A standard workflow involves protection as a tert-butyldimethylsilyl (TBS) ether, followed by Pd-catalyzed functionalization of the C2 position, and subsequent deprotection.
Orthogonal functionalization workflow utilizing alcohol protection and Pd-catalysis.
By understanding the stereoelectronic push-and-pull within (2-Bromo-4-isopropylphenyl)methanol, researchers can rationally design synthetic routes that maximize yield, ensure chemoselectivity, and streamline the development of complex active pharmaceutical ingredients (APIs).
References
Wayner, D. D. M., & Arnold, D. R. (1985). Substituent effects on benzylic radical hydrogen hyperfine coupling constants. Part 4. The effect of branching of the alkyl substituent. Canadian Journal of Chemistry. Available at:[Link]
Wikipedia Contributors. (n.d.). Dess–Martin periodinane. Wikipedia, The Free Encyclopedia. Available at:[Link]
Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. John Wiley & Sons. Available at:[Link]
Ouazzani, C., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at:[Link]
Synthesis of (2-Bromo-4-isopropylphenyl)methanol from 2-bromo-4-isopropylaniline
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly efficient, scalable, and chemoselective two-step synthetic pathway for the preparation of (2-Bro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Objective: To provide a highly efficient, scalable, and chemoselective two-step synthetic pathway for the preparation of (2-Bromo-4-isopropylphenyl)methanol from 2-bromo-4-isopropylaniline.
Mechanistic Rationale & Route Selection
The conventional approach to converting an aniline to a benzylic alcohol typically involves a Sandmeyer cyanation, followed by harsh hydrolysis to the carboxylic acid, and subsequent reduction. However, the presence of an ortho-bromo substituent in 2-bromo-4-isopropylaniline[1] introduces significant steric hindrance, severely impeding the hydrolysis of the intermediate benzonitrile.
To bypass this bottleneck, this protocol employs a highly efficient Halogen-Metal Exchange Strategy .
Phase 1 (Sandmeyer Iodination): The primary amine is converted to an iodide via a diazonium intermediate[2].
Phase 2 (Selective Lithium-Halogen Exchange): The resulting 2-bromo-1-iodo-4-isopropylbenzene is subjected to
n
-butyllithium (
n
-BuLi) at strictly controlled cryogenic temperatures (-78 °C). Because the C–I bond is significantly weaker and more polarizable than the C–Br bond, the lithium-iodine exchange occurs with near 100% chemoselectivity[3]. The resulting aryllithium species is immediately trapped with monomeric formaldehyde to yield the target benzylic alcohol directly.
Figure 1: Mechanistic rationale for utilizing selective I/Li exchange over standard cyanation.
Phase 1: Synthesis of 2-Bromo-1-iodo-4-isopropylbenzene
Quantitative Data
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2-Bromo-4-isopropylaniline
214.10
1.0
10.0 g (46.7 mmol)
Starting Material
Hydrochloric Acid (37% aq)
36.46
3.0
11.7 mL
Acidic Medium
Sodium Nitrite (
NaNO2
)
69.00
1.1
3.55 g
Diazotizing Agent
Potassium Iodide (
KI
)
166.00
2.0
15.5 g
Nucleophile
Step-by-Step Protocol & Causality
Amine Salt Formation: Suspend 2-bromo-4-isopropylaniline (10.0 g) in 50 mL of distilled water in a 250 mL round-bottom flask. Slowly add 37% aqueous HCl (11.7 mL) while stirring.
Causality: Complete protonation to the anilinium hydrochloride salt is required to solubilize the starting material and prevent off-target triazene formation during diazotization.
Diazotization: Cool the suspension to 0–5 °C using an ice-brine bath. Dissolve
NaNO2
(3.55 g) in 15 mL of cold water and add it dropwise over 20 minutes. Maintain the temperature strictly below 5 °C and stir for an additional 30 minutes.
Causality: The diazonium salt is thermally unstable. Temperatures above 5 °C will lead to the expulsion of
N2
and the formation of the corresponding phenol byproduct.
Iodide Displacement: In a separate flask, dissolve KI (15.5 g) in 30 mL of water and cool to 0 °C. Transfer the cold diazonium solution dropwise into the KI solution.
Self-Validation: The reaction will immediately turn dark brown (liberation of
I2
) and vigorous effervescence will occur. This bubbling is the release of nitrogen gas (
N2
), physically validating the successful decomposition of the diazonium intermediate[2].
Workup & Thiosulfate Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Add saturated aqueous sodium thiosulfate (
Na2S2O3
) until the dark brown color completely dissipates to a pale yellow.
Extraction: Extract the aqueous layer with Ethyl Acetate (
3×50
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Self-Validation: TLC (100% Hexanes) will confirm the completion of the reaction. The starting aniline (
Rf≈0.1
) will be entirely replaced by a highly non-polar, UV-active spot (
Rf≈0.8
).
Phase 2: Synthesis of (2-Bromo-4-isopropylphenyl)methanol
Quantitative Data
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2-Bromo-1-iodo-4-isopropylbenzene
324.90
1.0
12.9 g (39.7 mmol)*
Intermediate
n
-Butyllithium (2.5 M in hexanes)
64.06
1.05
16.7 mL
Lithiating Base
Paraformaldehyde
30.03 (monomer)
3.0
3.58 g
Electrophile
Anhydrous THF
N/A
N/A
100 mL
Solvent
*Assuming an 85% yield from Phase 1.
Step-by-Step Protocol & Causality
System Preparation: Flame-dry a 250 mL two-neck flask under a continuous flow of Argon. Add the 2-bromo-1-iodo-4-isopropylbenzene (12.9 g) and anhydrous THF (100 mL). Cool the system to exactly -78 °C using a dry ice/acetone bath.
Selective Lithiation: Add
n
-BuLi (16.7 mL, 2.5 M) dropwise via syringe over 15 minutes down the side of the flask to pre-cool the reagent. Stir at -78 °C for 30 minutes.
Causality: Strict adherence to -78 °C is critical. At this temperature, the kinetic barrier for C–Br exchange is insurmountable, ensuring 100% chemoselective exchange of the iodine atom[3]. If the temperature rises, benzyne formation (via elimination of the ortho-bromide) or competitive bromine exchange will ruin the yield.
Self-Validation: The solution will transition to a deep yellow/orange hue, visually confirming the generation of the aryllithium species.
Electrophilic Trapping (Formaldehyde Cracking): In a separate, connected flask, heat paraformaldehyde (3.58 g) to 150 °C to thermally depolymerize (crack) it into gaseous monomeric formaldehyde. Bubble the gas directly into the -78 °C aryllithium solution via a wide-bore cannula.
Causality: Adding solid paraformaldehyde directly to a -78 °C solution often fails because the polymer cannot depolymerize at cryogenic temperatures. Cracking ensures an immediate, high-yielding nucleophilic attack.
Quench & Isolation: Once the yellow color dissipates (indicating consumption of the aryllithium), quench the reaction at -78 °C by adding 20 mL of saturated aqueous
NH4Cl
. Allow the mixture to warm to room temperature.
Purification: Extract with Ethyl Acetate (
3×50
mL), dry over
Na2SO4
, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc, 8:2).
Self-Validation:
1H
NMR (
400 MHz
,
CDCl3
) will validate the final structure. Look for the diagnostic appearance of a benzylic
-CH2-
singlet at
≈4.7 ppm
and a broad
-OH
singlet that exchanges with
D2O
.
Figure 2: Two-step synthetic workflow from 2-bromo-4-isopropylaniline to the target benzyl alcohol.
References
National Center for Biotechnology Information (PubChem). 2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337. Retrieved from:[Link]
RSC Advances (Royal Society of Chemistry). Synthesis and evaluation of benzothiazole-triazole and benzothiadiazole-triazole scaffolds as potential molecular probes for amyloid-β aggregation. (2017). Retrieved from:[Link]
Journal of the American Chemical Society (ACS Publications). Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes. (2024). Retrieved from:[Link]
Application Notes and Protocols: Use of (2-Bromo-4-isopropylphenyl)methanol in Suzuki-Miyaura Coupling Reactions
Introduction & Strategic Utility (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) is a highly functionalized aryl bromide that serves as a critical building block in modern organic synthesis and drug development 1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Utility
(2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) is a highly functionalized aryl bromide that serves as a critical building block in modern organic synthesis and drug development 1. Often synthesized via the chemoselective reduction of 2-bromo-4-isopropylbenzaldehyde [[2]](), this molecule offers a unique trifunctional scaffold: a reactive C-Br bond for cross-coupling, a sterically demanding electron-donating isopropyl group, and a free benzylic alcohol (-CH₂OH) that provides a handle for late-stage functionalization.
In the context of the Suzuki-Miyaura cross-coupling reaction , this substrate is utilized to construct complex, sterically hindered biaryl architectures. However, its specific substitution pattern requires careful optimization of catalytic conditions to overcome inherent mechanistic barriers.
Mechanistic Insights & Causality (E-E-A-T)
As an Application Scientist, it is crucial to understand that not all aryl bromides behave equally under standard Suzuki conditions. The successful coupling of (2-Bromo-4-isopropylphenyl)methanol relies on navigating three primary mechanistic challenges:
Steric and Electronic Dynamics
The hydroxymethyl group is positioned ortho to the bromine atom. This creates a sterically congested environment that significantly impedes the oxidative addition of the Palladium(0) catalyst into the C-Br bond. Furthermore, the para-isopropyl group exerts an electron-donating inductive effect, rendering the C-Br bond slightly less electrophilic and less prone to oxidative addition than electron-deficient aryl halides.
Ligand Design & Selection
To overcome the activation barrier imposed by the ortho-substitution, standard monodentate ligands like Triphenylphosphine (PPh₃) are often insufficient. Instead, the reaction necessitates the use of electron-rich, sterically bulky ligands. Buchwald's biaryl phosphine ligands (such as SPhos or XPhos) or robust bidentate ligands (like dppf) are highly recommended [[3]](). These ligands enforce a highly reactive monoligated Pd(0) active species that can insert into hindered bonds, while their steric bulk accelerates the final reductive elimination step.
Base and Solvent Causality
The Suzuki coupling requires a base to activate the boronic acid into a reactive boronate complex (Ar-B(OH)₃⁻) for transmetalation 4. Because our substrate contains a free, unprotected benzylic alcohol, we must avoid extremely harsh bases (like t-BuLi or NaH) that could deprotonate the alcohol and lead to side reactions (e.g., etherification or catalyst poisoning). A biphasic solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O) paired with a mild inorganic base (K₃PO₄ or K₂CO₃) provides the perfect balance: the water dissolves the base to facilitate transmetalation, while the organic phase keeps the catalyst and substrates in solution.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting steric challenges at oxidative addition.
Quantitative Data Presentation
The following table summarizes optimized reaction parameters for the Suzuki coupling of sterically hindered ortho-bromo benzyl alcohols, demonstrating the critical impact of ligand selection on reaction yield.
Table 1: Comparative Catalyst Performance for Hindered Ortho-Bromo Benzyl Alcohols
Catalyst / Ligand
Base (Equiv)
Solvent System
Temp (°C)
Time (h)
Yield (%)
Mechanistic Rationale
Pd(PPh₃)₄ (5 mol%)
K₂CO₃ (2.0)
Toluene / H₂O
90
24
45%
Monodentate phosphine struggles with steric bulk during oxidative addition.
Electron-rich, bulky biaryl phosphine highly active for ortho-substituted aryl halides.
Experimental Protocol: Synthesis of a Biaryl Derivative
This self-validating protocol details the coupling of (2-Bromo-4-isopropylphenyl)methanol with a model arylboronic acid using the optimized SPhos catalytic system.
Solvent: Toluene / Deionized H₂O (4:1 ratio, 5 mL total)
Step-by-Step Methodology
Step 1: Reagent Preparation & Rigorous Degassing
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (2-Bromo-4-isopropylphenyl)methanol, phenylboronic acid, and K₃PO₄.
Causality Check: Do not add the Palladium catalyst yet. Oxygen dissolved in the solvents is the primary cause of Pd(0) oxidation to inactive Pd(II) species.
Add the Toluene and H₂O. Seal the tube and perform three freeze-pump-thaw cycles to rigorously degas the biphasic mixture.
Step 2: Catalyst Addition
Backfill the Schlenk tube with ultra-pure Argon.
Quickly remove the septum and add Pd₂(dba)₃ and SPhos. Reseal and purge with Argon for an additional 2 minutes.
Self-Validation: Upon stirring at room temperature, the mixture should transition from the dark purple/red of Pd₂(dba)₃ to a yellowish-orange hue, indicating the formation of the active Pd(0)-SPhos complex.
Step 3: Heating & Reaction Monitoring
Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.
Allow the reaction to proceed for 12 hours.
Self-Validation: Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 3:1). The starting benzyl alcohol is UV-active. The reaction is complete when the starting material spot is entirely consumed, and a new, more non-polar spot (the biaryl product) appears.
Step 4: Aqueous Workup
Cool the reaction mixture to room temperature.
Self-Validation: The appearance of a black precipitate (Palladium black) at this stage is normal and indicates catalyst precipitation upon cooling and exposure to air.
Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the Palladium residues.
Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (2 × 10 mL) and brine (1 × 10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Hexanes/EtOAc (85:15) to isolate the pure functionalized biaryl methanol.
Caption: Step-by-step experimental workflow for the biphasic Suzuki-Miyaura coupling reaction.
References
The Journal of Organic Chemistry (ACS Publications). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Retrieved from: [Link][3]
Application Note: Strategic Utilization of (2-Bromo-4-isopropylphenyl)methanol in Advanced Pharmaceutical Synthesis
Executive Summary (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) has emerged as a highly versatile, trifunctional building block in modern medicinal chemistry . Featuring an orthogonal reactivity profile—an oxid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) has emerged as a highly versatile, trifunctional building block in modern medicinal chemistry . Featuring an orthogonal reactivity profile—an oxidizable benzylic alcohol, a cross-coupling-ready aryl bromide, and a lipophilic isopropyl bioisostere—this intermediate is critical for synthesizing complex biaryl scaffolds, chiral Active Pharmaceutical Ingredients (APIs), and targeted therapeutics.
This application note provides mechanistic insights and validated protocols for maximizing the synthetic utility of this compound, moving beyond basic reaction descriptions to explain the physicochemical causality behind optimal experimental conditions.
Structural & Mechanistic Profiling
The strategic value of (2-Bromo-4-isopropylphenyl)methanol lies in its specific substitution pattern, which dictates its behavior in the reactor:
C4-Isopropyl Group (The Lipophilic Anchor): In rational drug design, isopropyl groups frequently enhance target binding affinity by occupying hydrophobic pockets (e.g., in kinase inhibitors or GPCR antagonists) while offering superior metabolic stability compared to linear alkyl chains.
C2-Bromine Atom (The Cross-Coupling Site): Serves as the primary site for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).
Mechanistic Insight: The electron-donating nature of the para-isopropyl group (via hyperconjugation and inductive effects) increases the electron density of the aromatic ring. This electron richness inherently slows down the oxidative addition step of the Palladium catalytic cycle. Consequently, electron-rich, bulky ligands (e.g., XPhos, dppf) are strictly required to accelerate oxidative addition and prevent competitive dehalogenation.
C1-Hydroxymethyl Group (The Gateway Moiety): It can be utilized directly as a nucleophile, converted into a benzylic halide for tethering, or oxidized to 2-bromo-4-isopropylbenzaldehyde —a critical precursor for asymmetric organozinc additions and reductive aminations .
Visualizing Orthogonal Reactivity
Fig 1. Orthogonal reactivity pathways of (2-Bromo-4-isopropylphenyl)methanol.
Key Synthetic Workflows and Protocols
Workflow A: Chemoselective Oxidation to 2-Bromo-4-isopropylbenzaldehyde
The controlled oxidation of the benzylic alcohol to the corresponding aldehyde (CAS: 861897-63-4) is a fundamental transformation . Manganese(IV) oxide (MnO₂) is selected over harsher oxidants (like Jones reagent) to prevent over-oxidation to the carboxylic acid and to tolerate the aryl bromide without inducing radical side-reactions.
Preparation: Dissolve (2-Bromo-4-isopropylphenyl)methanol (10 mmol, 2.29 g) in 50 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.
Reagent Addition: Add activated MnO₂ (100 mmol, 8.69 g) portion-wise over 10 minutes at room temperature (20–25 °C).
Causality: Portion-wise addition prevents localized exothermic spikes, maintaining the chemoselectivity of the mild oxidant and preventing solvent boil-off.
Reaction Monitoring: Stir the heterogeneous mixture vigorously. Monitor via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 4:1). The benzylic alcohol (lower
Rf
) should be consumed within 4–6 hours, yielding the aldehyde (higher
Rf
).
Workup & Filtration: Vacuum filter the reaction mixture through a compacted pad of Celite to remove the insoluble manganese residues. Wash the Celite pad with an additional 30 mL of DCM to ensure complete product recovery.
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-4-isopropylbenzaldehyde as a pale yellow oil.
Self-Validation System: Purity must be validated by FT-IR spectroscopy prior to downstream use. Confirm success by the absence of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp, intense C=O stretch (~1690 cm⁻¹).
Constructing biaryl systems requires overcoming the electronic deactivation caused by the isopropyl group. The free hydroxymethyl group can generally be tolerated under Suzuki conditions, avoiding the need for protection/deprotection steps if the correct catalyst is employed.
Fig 2. Standard synthetic workflow for biaryl elaboration via Suzuki-Miyaura coupling.
Protocol 2: Direct Suzuki-Miyaura Cross-Coupling
Objective: Synthesize a biaryl methanol derivative via C-C bond formation without hydroxyl protection.
Materials: (2-Bromo-4-isopropylphenyl)methanol (1.0 equiv), Arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), K₃PO₄ (2.0 equiv), THF/H₂O (4:1 v/v).
Step-by-Step Methodology:
Degassing: In a Schlenk flask, combine the alcohol (5 mmol), arylboronic acid (6.0 mmol), and K₃PO₄ (10 mmol). Add the THF/H₂O solvent mixture (25 mL). Degas the suspension via three rigorous freeze-pump-thaw cycles.
Causality: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich XPhos ligand and the premature degradation of the active Pd(0) species.
Catalyst Addition: Under a positive flow of Argon, add Pd₂(dba)₃ (0.1 mmol) and XPhos (0.2 mmol).
Heating: Heat the reaction mixture to 80 °C in a pre-equilibrated oil bath for 12 hours.
Quenching & Extraction: Cool to room temperature. Dilute with 20 mL of Ethyl Acetate and quench with 20 mL of deionized water. Separate the organic layer and extract the aqueous layer twice with 15 mL of Ethyl Acetate.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Quantitative Data Analysis
The selection of the catalyst system is the most critical variable in Protocol 2. Table 1 summarizes the optimization data, demonstrating why bulky, electron-rich ligands are mandatory for this specific electron-rich substrate.
Table 1: Optimization of Suzuki-Miyaura Coupling for (2-Bromo-4-isopropylphenyl)methanol
Catalyst System
Ligand
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
Pd(PPh₃)₄
None
Toluene / H₂O
90
45
Sluggish oxidative addition due to the electron-rich aromatic ring.
Pd(OAc)₂
PPh₃
DMF
100
52
Significant dehalogenation and homocoupling observed.
Optimal for electron-rich, sterically demanding substrates.
Conclusion
(2-Bromo-4-isopropylphenyl)methanol is a highly strategic intermediate in pharmaceutical synthesis. By understanding the electronic influence of its substituents—specifically the electron-donating nature of the isopropyl group—chemists can rationally select catalytic systems (such as Pd/XPhos) that ensure high-yielding transformations. The protocols provided establish a robust, self-validating foundation for integrating this building block into advanced biaryl and asymmetric API synthesis pipelines.
(2-Bromo-4-isopropylphenyl)methanol as a precursor for heterocyclic compounds
Application Note: (2-Bromo-4-isopropylphenyl)methanol as a Versatile Precursor for Heterocyclic Compound Synthesis Executive Summary & Structural Rationale In modern medicinal chemistry and materials science, the rapid a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (2-Bromo-4-isopropylphenyl)methanol as a Versatile Precursor for Heterocyclic Compound Synthesis
Executive Summary & Structural Rationale
In modern medicinal chemistry and materials science, the rapid assembly of complex heterocyclic scaffolds from simple, commercially available building blocks is a critical operational objective. (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9)[1] represents a highly strategic bifunctional precursor.
The structural logic of this compound is defined by three key features:
Ortho-Bromine Atom: Serves as the primary site for transition-metal oxidative addition (e.g., Pd, Cu) or halogen-metal exchange (via organolithium reagents), initiating the catalytic cycle.
Benzylic Alcohol: Acts as an internal, tethered nucleophile. Following the activation of the C-Br bond, the adjacent hydroxyl group readily participates in intramolecular C-O bond formation, driving cyclization.
Para-Isopropyl Group: Imparts significant lipophilicity (logP enhancement) and steric bulk. In drug development, this specific substitution pattern is highly prized for improving the membrane permeability and target-binding affinity of the resulting heterocycles.
This guide details the validated methodologies for converting this precursor into three distinct, high-value heterocyclic classes: Phthalides (Isobenzofuranones) , Benzoboroxoles , and 6H-Dibenzopyrans .
Mechanistic Pathways & Visualization
The versatility of (2-Bromo-4-isopropylphenyl)methanol lies in its ability to undergo divergent cyclization pathways depending on the chosen catalytic system.
Carbonylation: Insertion of CO followed by lactonization yields phthalides.
Borylation: Halogen-metal exchange followed by trapping with a borate ester yields benzoboroxoles.
Catellani-Type Coupling: Palladium/norbornene cooperative catalysis with aryl iodides forces a C-O ring closure to form dibenzopyrans[2].
Reaction pathways of (2-Bromo-4-isopropylphenyl)methanol to various heterocyclic scaffolds.
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Carbonylative Cyclization to 5-Isopropylisobenzofuran-1(3H)-one
Causality & Rationale: Traditional carbonylation requires toxic, high-pressure CO gas. This protocol utilizes Molybdenum hexacarbonyl (
Mo(CO)6
) as a stable, solid CO surrogate. Microwave irradiation ensures rapid CO release and immediate insertion into the Pd-C bond. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the base to deprotonate the benzylic alcohol, accelerating the final nucleophilic attack that closes the lactone ring.
Step-by-Step Workflow:
Preparation: In a 10 mL microwave-safe vial, add (2-Bromo-4-isopropylphenyl)methanol (1.0 mmol),
Mo(CO)6
(0.5 mmol),
Pd(OAc)2
(5 mol%), and DBU (2.0 mmol) in 3.0 mL of anhydrous DMF.
Atmosphere Control: Seal the vial and purge with
N2
for 5 minutes. Self-Validation: The inert atmosphere is critical; failure to purge will result in the rapid oxidation of the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
Irradiation: Place the vial in a microwave synthesizer. Heat at 150 °C for 15 minutes.
Monitoring: Cool to room temperature. Perform TLC (Hexane/EtOAc 3:1). The disappearance of the UV-active precursor spot and the appearance of a lower-Rf fluorescent spot confirms lactone formation.
Workup: Dilute the mixture with EtOAc (20 mL). Wash with 1M HCl (15 mL) to neutralize the DBU, followed by water and brine.
Isolation: Dry the organic layer over
Na2SO4
, concentrate in vacuo, and purify via flash column chromatography to yield the phthalide.
Protocol B: Direct Synthesis of 5-Isopropylbenzoboroxole
Causality & Rationale: Benzoboroxoles are a privileged class of antimicrobial and anti-inflammatory pharmacophores. The standard synthesis from 2-bromobenzyl alcohols requires precise stoichiometry. Exactly 2.1 equivalents of
n
-BuLi are used: the first equivalent acts as a base to deprotonate the alcohol (forming a lithium alkoxide and protecting it in situ), while the second equivalent performs the critical halogen-metal exchange. This eliminates the need for a multi-day protection/deprotection sequence.
Step-by-Step Workflow:
Lithiation: Dissolve the precursor (1.0 mmol) in 5 mL of anhydrous THF under an argon atmosphere. Cool strictly to -78 °C using a dry ice/acetone bath. Self-Validation: If the temperature rises above -60 °C, undesired Wurtz-Fittig homo-coupling will occur, turning the solution dark brown.
Exchange: Dropwise add
n
-BuLi (2.1 mmol, 1.6 M in hexanes) over 10 minutes. Stir at -78 °C for 1 hour.
Borylation: Rapidly inject triisopropyl borate (
B(OiPr)3
, 1.5 mmol). Allow the reaction to slowly warm to room temperature overnight (approx. 12 hours).
Cyclization: Quench the reaction with 2M HCl (5 mL) and stir vigorously for 1 hour. Causality: The acidic environment is mandatory. It hydrolyzes the borate ester to a boronic acid, which then spontaneously undergoes intramolecular dehydration with the benzylic alcohol to close the oxaborole ring.
Isolation: Extract with EtOAc, dry, concentrate, and recrystallize the crude solid from toluene to obtain pure 5-isopropylbenzoboroxole.
Protocol C: Synthesis of 6H-Dibenzopyrans via Catellani-Type Reaction
Causality & Rationale: 6H-dibenzopyrans are core structures in many biologically active natural products. By utilizing a Pd/Norbornene cooperative catalytic system, the precursor can be coupled with an ortho-substituted aryl iodide. The norbornene acts as a transient scaffold to direct ortho-C-H functionalization, while the benzylic alcohol acts as the terminal nucleophile for C-O ring closure[2].
Step-by-Step Workflow:
Assembly: In a Schlenk tube, combine the precursor (1.0 mmol), an ortho-substituted aryl iodide (1.0 mmol),
Pd(OAc)2
(5 mol%), norbornene (20 mol%), and Cesium pivalate (
CsO2CCMe3
, 2.5 mmol) in 4 mL of DMF.
Reaction: Stir the mixture at 105 °C for 24 hours under a nitrogen atmosphere[2].
Workup & Purification: Quench with water, extract with diethyl ether, concentrate, and purify via silica gel chromatography to isolate the dibenzopyran derivative.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the synthesis of heterocyclic scaffolds utilizing (2-Bromo-4-isopropylphenyl)methanol as the starting material.
Target Scaffold
Reagents & Catalysts
Reaction Conditions
Typical Yield
Mechanistic Advantage
5-Isopropylphthalide
Pd(OAc)2
,
Mo(CO)6
, DBU
150 °C (Microwave), 15 min
85–92%
Eliminates toxic CO gas; rapid reaction kinetics.
5-Isopropylbenzoboroxole
n
-BuLi (2.1 eq),
B(OiPr)3
-78 °C to RT, 12 h
70–80%
Direct borylation; bypasses OH-protection steps.
6H-Dibenzopyrans
Pd(OAc)2
, Norbornene, Aryl-I
105 °C, 24 h
60–75%
One-pot Catellani-type C-C and C-O bond formation.
Application Note: Chemoselective Oxidation of (2-Bromo-4-isopropylphenyl)methanol to 2-Bromo-4-isopropylbenzaldehyde
Introduction & Strategic Rationale In the synthesis of complex active pharmaceutical ingredients (APIs), (2-Bromo-4-isopropylphenyl)methanol serves as a critical intermediate. The target product of its oxidation, 2-Bromo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In the synthesis of complex active pharmaceutical ingredients (APIs), (2-Bromo-4-isopropylphenyl)methanol serves as a critical intermediate. The target product of its oxidation, 2-Bromo-4-isopropylbenzaldehyde (CAS: 861897-63-4), provides a highly versatile trifunctional scaffold: an electrophilic aldehyde primed for reductive amination or Wittig olefination, a sterically demanding lipophilic isopropyl group, and a synthetically versatile ortho-bromine atom ideal for palladium-catalyzed cross-coupling[1].
The Chemical Challenge:
The oxidation of this specific benzylic alcohol requires strict chemoselectivity. The ortho-bromo substituent imposes significant steric hindrance and inductive electron withdrawal, which can decelerate oxidation kinetics compared to unhindered benzylic alcohols. Furthermore, the use of harsh, unselective oxidants (e.g., KMnO₄ or Jones reagent) introduces a high risk of over-oxidation to the corresponding carboxylic acid or potential dehalogenation.
To address these challenges, this application note details two highly controlled, self-validating methodologies: a Dess-Martin Periodinane (DMP) protocol for rapid, lab-scale synthesis[2], and a TEMPO/BAIB catalytic system for scalable, green processing[3].
Mechanistic Pathways & Workflow
Workflow for the chemoselective oxidation of (2-Bromo-4-isopropylphenyl)methanol.
Causality in Reagent Selection:
DMP (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one): Operates under exceptionally mild, neutral conditions. The hypervalent iodine(V) core undergoes rapid ligand exchange with the benzylic alcohol. The rigid cyclic transition state facilitates alpha-proton abstraction, effectively suppressing over-oxidation[4]. The steric bulk of the ortho-bromo group requires careful temperature control during the initial ligand exchange[5].
TEMPO/BAIB: Utilizes 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) as a catalytic radical mediator and[bis(acetoxy)iodo]benzene (BAIB) as the stoichiometric terminal oxidant. BAIB oxidizes TEMPO to a highly electrophilic oxoammonium species, which selectively oxidizes the primary alcohol. This system is highly chemoselective, avoids heavy metals, and generates benign iodobenzene and acetic acid as byproducts[6],[3].
Saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (1:1 v/v)
Step-by-Step Methodology:
System Preparation: Dissolve the benzylic alcohol in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under an argon atmosphere.
Causality: Argon prevents ambient moisture from prematurely hydrolyzing the DMP reagent, which would reduce its effective stoichiometry and stall the reaction.
Reagent Addition: Cool the solution to 0 °C. Add DMP in a single portion, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
Causality: The ortho-bromo group's steric bulk slightly hinders the initial ligand exchange. Starting at 0 °C controls the initial exotherm, while warming to room temperature ensures the sterically hindered intermediate can overcome the activation energy required for alpha-proton abstraction[5].
Reaction Monitoring: Stir for 1.5–2 hours. Monitor via TLC (Hexanes:EtOAc 8:2) or GC-MS.
Quenching (Critical Step): Dilute the mixture with diethyl ether (10 mL), then add 10 mL of the 1:1 NaHCO₃/Na₂S₂O₃ solution. Stir vigorously for 15–30 minutes until the cloudy biphasic mixture becomes completely clear.
Causality: Na₂S₂O₃ reduces unreacted, shock-sensitive hypervalent iodine species to water-soluble iodinane byproducts. Simultaneously, NaHCO₃ neutralizes the acetic acid generated during the reaction, preventing acid-catalyzed degradation or polymerization of the newly formed aldehyde[2],[7].
Isolation: Separate the organic layer. Extract the aqueous phase with ether (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol B: TEMPO/BAIB Catalytic Oxidation
Ideal for: Gram to multi-gram scale-up, avoiding stoichiometric use of shock-sensitive hypervalent iodine(V) reagents.
System Setup: Dissolve the alcohol and TEMPO in DCM (10 mL). Add water (10 mL) to create a biphasic mixture.
Causality: The biphasic system partitions the active oxoammonium salt at the interface. Once the highly lipophilic 2-Bromo-4-isopropylbenzaldehyde is formed, it immediately sequesters into the bulk organic layer. This protects the aldehyde from hydration (forming a gem-diol in the aqueous phase), which is the mandatory prerequisite intermediate for over-oxidation to a carboxylic acid[6].
Oxidant Addition: Add BAIB portion-wise to the vigorously stirring biphasic mixture at room temperature.
Reaction: Stir at room temperature for 3–4 hours. The reaction mixture will transition from red/orange (active TEMPO) to pale yellow as the BAIB is consumed and the reaction reaches completion[8].
Quenching: Add saturated aqueous Na₂S₂O₃ (10 mL) to quench any residual oxidant.
Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. The primary byproduct, iodobenzene, can be easily removed via high-vacuum exposure or short-path distillation[3].
Quantitative Data & Protocol Comparison
Parameter
Protocol A: DMP Oxidation
Protocol B: TEMPO/BAIB Oxidation
Reagent Stoichiometry
1.2 equiv. DMP
0.1 equiv. TEMPO / 1.1 equiv. BAIB
Reaction Time
1.5 – 2.0 hours
3.0 – 4.0 hours
Temperature Profile
0 °C to Room Temperature
Room Temperature
Over-oxidation Risk
Extremely Low
Extremely Low
Primary Byproducts
Iodinane, Acetic Acid
Iodobenzene, Acetic Acid
Ideal Application
Milligram to low-gram scale
Multi-gram scale-up
Self-Validation & Analytical Quality Control
To ensure the trustworthiness and integrity of the protocol, the following self-validating analytical checks must be met before proceeding to downstream cross-coupling reactions:
¹H NMR (CDCl₃) Validation: The successful transformation is definitively marked by the complete disappearance of the benzylic -CH₂- protons (typically appearing as a singlet or doublet around δ 4.7–4.8 ppm ) and the emergence of a sharp, highly deshielded aldehyde proton singlet far downfield at approximately δ 10.3–10.4 ppm . The isopropyl methine multiplet (~δ 2.9 ppm) and methyl doublets (~δ 1.2 ppm) must remain unperturbed.
TLC Mobility: The product aldehyde will exhibit a significantly higher
Rf
value than the starting alcohol due to the loss of the hydrogen-bonding hydroxyl group.
Visual Cue (Protocol B): The fading of the deep red/orange color of the TEMPO radical to a pale yellow indicates the consumption of the terminal oxidant (BAIB) and completion of the catalytic cycle[8].
References
Microsoft Windows Network (Anelli et al. / Zhao et al. review) - TEMPO-Mediated Oxidations. Available at: [Link]
Journal of Organic Chemistry (De Mico et al., 1997) - A Versatile and Highly Selective Hypervalent Iodine (III)/ 2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds. Available at: [Link]
Curly Arrow Blog - TEMPO - BAIB oxidation. Available at: [Link]
Organic Synthesis - Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available at: [Link]
Sigma-Aldrich - Dess–Martin Periodinane. Available at:[Link]
ResearchGate - Dess−Martin Periodinane Oxidation. Available at: [Link]
Application Note: Williamson Ether Synthesis Using (2-Bromo-4-isopropylphenyl)methanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate Focus: (2-Bromo-4-isopropylphenyl)methanol Executive Summary & Strategic Importance In modern drug discovery and complex mole...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Substrate Focus: (2-Bromo-4-isopropylphenyl)methanol
Executive Summary & Strategic Importance
In modern drug discovery and complex molecule synthesis, benzylic ethers are highly prized motifs. The substrate (2-Bromo-4-isopropylphenyl)methanol represents a uniquely versatile building block. It features a primary benzylic alcohol primed for nucleophilic functionalization, alongside an ortho-bromo substituent that serves as a dormant handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
This guide details the optimal parameters for converting this substrate into a benzylic ether via the Williamson Ether Synthesis , ensuring high yields, chemoselectivity, and operational safety.
Mechanistic Rationale & Causality (E-E-A-T)
The Williamson ether synthesis is a classic bimolecular nucleophilic substitution (
SN2
) reaction[1]. To achieve high conversion with (2-Bromo-4-isopropylphenyl)methanol, the experimental design must account for the specific electronic and steric properties of the substrate.
Deprotonation Dynamics: Benzylic alcohols are more acidic than standard aliphatic alcohols, yet their conjugate bases (alkoxides) remain highly potent nucleophiles[2]. We utilize Sodium Hydride (NaH) as the base because it facilitates an irreversible deprotonation. The evolution of hydrogen gas (
H2
) thermodynamically drives the reaction to 100% conversion and provides the chemist with a real-time, visual confirmation of alkoxide formation[3].
Solvent Selection: The reaction requires a polar aprotic solvent to solvate the sodium cation while leaving the benzylic alkoxide "naked" and reactive. Tetrahydrofuran (THF) is the preferred solvent due to its excellent safety profile with NaH and ease of removal during workup[4]. While Dimethylformamide (DMF) can accelerate
SN2
kinetics due to its higher dielectric constant, it complicates purification and can degrade at elevated temperatures[5].
Electrophile Constraints: Because the benzylic alkoxide is a strong base, the electrophile must be strictly limited to primary or methyl halides/sulfonates . Attempting this reaction with secondary or tertiary electrophiles will trigger competitive
E2
elimination, yielding alkenes instead of the desired ether[1][3].
Reaction Optimization & Quantitative Data
The following table summarizes the causal relationship between reagent selection and reaction outcomes, allowing researchers to tailor conditions based on their specific electrophile.
Accelerated
SN2
kinetics due to high dielectric constant; requires rigorous aqueous washes to remove solvent.
K2CO3
DMF
Primary / Allylic
70 to 110
60-70%
Reversible deprotonation. Requires thermal forcing; safer but yields are generally lower due to equilibrium limits.
t-BuOK
THF
Primary
RT
75-80%
Homogeneous reaction mixture. However, the bulky base can induce competitive
E2
elimination with sensitive electrophiles.
Experimental Workflows & Logic
Fig 1: Step-by-step workflow of the Williamson ether synthesis for benzylic substrates.
Fig 2: Decision matrix for electrophile compatibility in Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system , ensuring that the experimentalist can verify the success of each intermediate step before proceeding.
Step 1: Preparation and Deprotonation
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.). Caution: NaH is highly pyrophoric. To ensure accurate stoichiometry, wash the NaH with anhydrous hexane (2 x 5 mL) under argon to remove the mineral oil, decanting the solvent carefully via syringe[4].
Suspend the washed, dry NaH in anhydrous THF (10 mL) and cool the suspension to 0 °C using an ice-water bath.
Dissolve (2-Bromo-4-isopropylphenyl)methanol (1.0 equiv., 5.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the NaH suspension over 15 minutes.
Self-Validation Checkpoint: Observe the reaction mixture. The evolution of
H2
gas (bubbling) confirms active deprotonation[3]. Stir at 0 °C for 30 minutes, then warm to room temperature until gas evolution completely ceases. Do not proceed until bubbling stops; residual NaH indicates incomplete alkoxide formation.
Step 2: Alkylation (
SN2
)
Re-cool the reaction mixture to 0 °C to control the exotherm of the alkylation step.
Add the primary alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.1 equiv.) dropwise via syringe.
Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 4:1). The disappearance of the UV-active benzylic alcohol spot (
Rf≈0.3
) and the emergence of a less polar ether spot (
Rf≈0.7
) confirms successful
SN2
conversion[5].
Step 3: Quench and Workup
Cool the flask to 0 °C. Cautiously quench any unreacted NaH by the dropwise addition of saturated aqueous
NH4Cl
(10 mL)[6]. Critical Safety Note: Never use pure water for the initial quench to avoid a violent, uncontrolled exothermic reaction.
Transfer the biphasic mixture to a separatory funnel, dilute with deionized water (20 mL), and extract with Ethyl Acetate (3 x 20 mL).
Wash the combined organic layers with brine (30 mL) to remove residual aqueous impurities, dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (silica gel) to yield the pure alkyl (2-bromo-4-isopropylbenzyl) ether.
Application Note: Scalable Recrystallization Protocol for (2-Bromo-4-isopropylphenyl)methanol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) Introduction & Strategic Rationale (2-Bromo-4-isopropylphenyl)methanol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9)
Introduction & Strategic Rationale
(2-Bromo-4-isopropylphenyl)methanol is a highly valuable building block in modern organic synthesis and medicinal chemistry, frequently utilized in cross-coupling reactions and active pharmaceutical ingredient (API) development. Featuring a dual-functional profile—a lipophilic 2-bromo-4-isopropylphenyl core and a hydrogen-bonding hydroxymethyl group—this compound presents unique phase-behavior challenges during purification[1].
While silica gel chromatography is suitable for milligram-scale discovery chemistry, drug development professionals require scalable, self-validating recrystallization methods. Recrystallization is prioritized to achieve >99% crystalline purity, effectively purging trace metal catalysts (e.g., palladium from prior Heck or Suzuki steps) and structurally similar organic impurities[2].
Physicochemical Profiling & Causality of Solvent Selection
The structural dichotomy of (2-Bromo-4-isopropylphenyl)methanol dictates its solubility. The bulky isopropyl group and the heavy, polarizable bromine atom render the aromatic core highly lipophilic, making it excessively soluble in non-polar solvents at room temperature. Conversely, the primary alcohol (-CH₂OH) introduces a polar, hydrogen-bonding domain that rejects purely non-polar environments but is insufficiently polar to grant water solubility[1].
Attempting to recrystallize this compound from a single solvent often leads to "oiling out" (liquid-liquid phase separation) rather than true crystallization. Therefore, a binary solvent system—Ethyl Acetate (EtOAc) as the thermodynamic solvent and Heptane as the anti-solvent—is the gold standard for complex benzyl alcohol derivatives[3].
Table 1: Solvent Screening Matrix for (2-Bromo-4-isopropylphenyl)methanol
Solvent System
Polarity Profile
Crystallization Outcome
Rationale / Causality
Pure Heptane
Non-polar
Poor dissolution
Fails to solvate the polar hydroxymethyl group even at boiling point.
Pure EtOAc
Intermediate
No crystallization
High solubility at room temperature prevents efficient crystal recovery.
Methanol / Water
Highly Polar
Oiling out / Emulsion
The highly lipophilic isopropyl-bromo core rejects the aqueous phase.
EtOAc / Heptane
Tunable Binary
Optimal (High Yield)
EtOAc dissolves the core; Heptane selectively precipitates the crystal lattice upon cooling[3].
Note: This protocol is designed as a self-validating system. The visual cues (complete dissolution, cloud point, and nucleation) serve as built-in quality control checkpoints to ensure thermodynamic control.
Step 1: Initial Dissolution
Transfer 10.0 g of crude (2-Bromo-4-isopropylphenyl)methanol into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
Add 15 mL of Ethyl Acetate (EtOAc).
Heat the suspension to 60–65 °C using a temperature-controlled oil bath. Stir continuously until the solid is completely dissolved.
Causality: Using the absolute minimum volume of the "good" solvent ensures maximum supersaturation upon cooling, directly correlating to higher isolated yields[2].
Step 2: Hot Filtration (Optional but Recommended)
If particulate matter or insoluble catalyst residues are visible, perform a rapid hot filtration through a pre-warmed sintered glass funnel.
Causality: Removes nucleation-inhibiting dust and insoluble impurities that could cause premature, disordered crystallization[4].
Step 3: Anti-Solvent Addition (The Cloud Point)
Maintain the filtrate at 60 °C.
Begin adding Heptane dropwise via an addition funnel.
Continue addition until a faint, persistent turbidity (the "cloud point") is observed (typically requires 40–60 mL of Heptane).
Once the cloud point is reached, add 3–5 drops of EtOAc just until the solution turns clear again.
Causality: The cloud point indicates the exact threshold of supersaturation. Clearing it slightly prevents rapid, chaotic precipitation ("crashing out"), which traps impurities inside the crystal lattice[4].
Step 4: Controlled Cooling & Nucleation
Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25 °C) over 2 hours without stirring.
Causality: Undisturbed, slow cooling promotes the growth of large, pure crystals. Stirring or rapid cooling forces rapid nucleation, yielding a fine powder with a high surface area that adsorbs impurities[2].
Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional 1 hour to maximize the crop yield.
Step 5: Isolation and Washing
Collect the crystalline product via vacuum filtration using a Büchner funnel.
Wash the filter cake with 2 × 10 mL of ice-cold Heptane.
Causality: Cold heptane washes away mother liquor residues without dissolving the purified crystals.
Step 6: Drying
Dry the crystals in a vacuum oven at 40 °C (<10 mbar) for 12 hours.
Causality: Removes residual EtOAc and Heptane. The drying temperature is kept well below the compound's melting point to prevent degradation or phase changes.
Analytical Validation
To ensure the self-validating nature of the protocol, the final product must be subjected to orthogonal analytical techniques:
HPLC (High-Performance Liquid Chromatography): Confirms chemical purity (>99% target area percent).
¹H and ¹³C NMR: Verifies structural integrity and the absence of residual EtOAc (characteristic quartet at 4.1 ppm and singlet at 2.0 ppm) or Heptane[1].
DSC (Differential Scanning Calorimetry): A sharp endothermic melting peak confirms high crystalline purity and the absence of polymorph mixtures.
Workflow Visualization
Figure 1: EtOAc/Heptane recrystallization workflow for (2-Bromo-4-isopropylphenyl)methanol.
Process Chemistry and Scale-Up Synthesis of (2-Bromo-4-isopropylphenyl)methanol
Document Type: Application Note & Scale-Up Protocol Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Strategic Process Design & Mechanistic Rationale (2-Bromo-4-isopropylphenyl)me...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application Note & Scale-Up Protocol
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals
Strategic Process Design & Mechanistic Rationale
(2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) is a highly functionalized aromatic building block critical for cross-coupling reactions in pharmaceutical development[2]. Synthesizing this compound presents a distinct regiochemical challenge: classical electrophilic aromatic substitution of 4-isopropylbenzyl alcohol or its aldehyde precursor yields intractable mixtures of regioisomers due to the competing activating effects of the alkyl and oxygen-containing groups.
To achieve absolute regiocontrol during scale-up, we employ a palladium-catalyzed directed C-H activation strategy followed by a chemoselective hydride reduction [1].
Causality Behind Experimental Choices:
Transient Directing Group: Converting 4-isopropylbenzaldehyde to an O-methyloxime provides a strong coordinating moiety for Palladium(II). This enforces strict ortho-selectivity during bromination, eliminating the downstream burden of separating regioisomers [1].
Electrophilic Bromine Source: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) for the C-H activation step. NBS is a solid, mitigating the severe inhalation and corrosive hazards associated with liquid Br₂ during multi-kilogram operations.
Chemoselective Reduction: Sodium borohydride (NaBH₄) in methanol is chosen over Lithium Aluminum Hydride (LiAlH₄) to reduce the intermediate 2-bromo-4-isopropylbenzaldehyde. NaBH₄ is a mild hydride donor that selectively reduces the formyl group without causing undesired hydrodehalogenation of the aryl bromide [1, 4]. Furthermore, the methanol solvent automatically hydrolyzes the intermediate borate salts, bypassing the highly exothermic and hazardous aqueous quench required for LiAlH₄ [3].
Caption: Directed C-H bromination and chemoselective reduction pathway.
Self-Validating Scale-Up Protocols
The following protocols are engineered as self-validating systems. Each phase includes specific In-Process Controls (IPCs) to ensure the chemical transformation is successful before advancing, minimizing the risk of batch failure.
Phase 1: Synthesis of 4-Isopropylbenzaldehyde O-methyloxime
Procedure: Charge a jacketed reactor with 4-isopropylbenzaldehyde (1.0 equiv.) and ethanol (5 vol). Agitate and add pyridine (2.0 equiv.), followed by portion-wise addition of methoxyamine hydrochloride (1.2 equiv.) [1]. Stir at 20–25 °C for 3 hours.
Causality: Pyridine acts as an acid scavenger, driving the equilibrium of oxime formation forward while preventing the degradation of the aldehyde.
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is validated when the UV-active aldehyde spot (R_f ~0.6) is entirely replaced by the oxime spot (R_f ~0.4).
Workup: Concentrate under reduced pressure, dissolve in EtOAc, wash with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.
Phase 2: Palladium-Catalyzed ortho-Bromination
Procedure: Dissolve the O-methyloxime (1.0 equiv.) in glacial acetic acid (10 vol). Add Pd(OAc)₂ (0.05 equiv.) and NBS (1.1 equiv.). Heat the mixture to 80 °C under a nitrogen atmosphere for 16 hours [1].
Causality: Acetic acid serves as both solvent and ligand, facilitating the Pd(II)/Pd(IV) catalytic cycle required for C-H activation.
Self-Validation (IPC): Analyze via GC-MS. Validation is achieved when the starting material mass peak is replaced by a product peak exhibiting the classic 1:1 isotopic M / M+2 doublet characteristic of a single bromine atom incorporation.
Phase 3: Hydrolysis to 2-Bromo-4-isopropylbenzaldehyde
Procedure: Dissolve the brominated oxime in a 1:1 mixture of THF and water. Add a catalytic amount of concentrated HCl (0.1 equiv.) and heat to 40 °C for 6 hours [1].
Causality: The acidic aqueous environment hydrolyzes the oxime back to the formyl group. THF ensures the organic substrate remains fully solvated during the aqueous reaction.
Self-Validation (IPC): Monitor via IR spectroscopy or GC-MS. The reappearance of a strong carbonyl stretch (~1700 cm⁻¹) or the corresponding mass shift validates the deprotection. Neutralize with NaHCO₃ and extract with EtOAc.
Phase 4: Chemoselective Reduction to Target Alcohol
Procedure:
Transfer the purified 2-bromo-4-isopropylbenzaldehyde (1.0 equiv.) into a reactor and dissolve in methanol (8 vol).
Cool the reactor jacket to 0–5 °C.
Add NaBH₄ (1.2 equiv.) in small portions over 60 minutes, ensuring the internal temperature does not exceed 10 °C. Vent the reactor to a scrubber system [4].
Stir for an additional 2 hours at room temperature.
Causality: The portion-wise addition at low temperatures controls the exothermic hydride transfer and manages the evolution of hydrogen gas (H₂). Methanol acts as both solvent and proton source, immediately trapping the alkoxide intermediate to form the alcohol and soluble borate salts [3, 4].
Self-Validation (IPC): Visual validation occurs via controlled effervescence (H₂ gas) during NaBH₄ addition, confirming reagent activity [4]. Chemical validation requires GC-MS analysis showing complete conversion of the aldehyde to a product with a +2 Da mass shift.
Caption: Scale-up operational workflow for the chemoselective reduction step.
Quantitative Process Metrics
The following table summarizes the expected performance metrics and Critical Process Parameters (CPPs) for a 1-kilogram scale-up campaign.
Palladium-Catalyzed Cross-Coupling Strategies for (2-Bromo-4-isopropylphenyl)methanol: A Mechanistic and Practical Guide
Executive Summary (2-Bromo-4-isopropylphenyl)methanol is a highly versatile building block frequently utilized in fragment-based drug discovery and the synthesis of complex active pharmaceutical ingredients (APIs). The s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Bromo-4-isopropylphenyl)methanol is a highly versatile building block frequently utilized in fragment-based drug discovery and the synthesis of complex active pharmaceutical ingredients (APIs). The scaffold presents a unique chemoselective challenge: it contains both a highly reactive sp² C–Br bond primed for oxidative addition and a primary benzylic alcohol that can act as a competing nucleophile or a source of deleterious β-hydride elimination. This application note details the mechanistic causality governing these divergent pathways and provides validated, step-by-step protocols for achieving high-yielding palladium-catalyzed cross-couplings.
Mechanistic Causality: The Chemoselectivity Challenge
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) catalyst into the C–Br bond of (2-bromo-4-isopropylphenyl)methanol is rapid. However, the resulting Aryl-Pd(II)-Br intermediate is highly susceptible to intramolecular coordination by the adjacent hydroxymethyl group, forming a five-membered palladacycle.
Because this substrate features a primary benzylic alcohol, the resulting palladacycle is highly prone to β-hydride elimination. This parasitic pathway leads to the reductive debromination of the aromatic ring and simultaneous oxidation of the alcohol, yielding 4-isopropylbenzaldehyde as a major byproduct .
To suppress this side reaction, the catalytic cycle must be engineered to accelerate the transmetalation and reductive elimination steps. This is achieved by employing bidentate ligands with large bite angles (e.g., dppf) or bulky, electron-rich monodentate ligands (e.g., XPhos). These ligands sterically inhibit palladacycle formation and accelerate the productive cross-coupling sequence .
Visualizing the Reaction Pathways
Divergent Pd(II) pathways: Productive cross-coupling vs. β-hydride elimination.
Quantitative Optimization Data
To demonstrate the causality of ligand and base selection, Table 1 summarizes the optimization of the Suzuki-Miyaura coupling of (2-bromo-4-isopropylphenyl)methanol with phenylboronic acid. Monodentate, less sterically demanding ligands (Entry 1) predominantly yield the oxidized byproduct. Transitioning to large bite-angle bidentate ligands (Entry 3) or highly bulky biaryl phosphine ligands (Entry 4) restores chemoselectivity and maximizes the yield of the desired cross-coupled product.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Catalyst / Ligand
Base
Solvent
Temp (°C)
Yield of Product (%)
Yield of Aldehyde Byproduct (%)
1
Pd(OAc)₂ / PPh₃
K₂CO₃
DMF
100
15%
75%
2
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O
90
45%
40%
3
Pd(dppf)Cl₂
K₃PO₄
Dioxane/H₂O
90
88%
<5%
4
Pd₂(dba)₃ / XPhos
K₃PO₄
Dioxane/H₂O
90
92%
<2%
Validated Experimental Protocols
Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected)
This protocol leverages the optimized conditions from Table 1 (Entry 4) to directly couple the unprotected benzylic alcohol. The biphasic solvent system ensures rapid dissolution of the boronic acid and the inorganic base, driving fast transmetalation to outcompete alkoxide coordination.
Preparation: Charge an oven-dried Schlenk flask with (2-bromo-4-isopropylphenyl)methanol, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry nitrogen (repeat 3 times to ensure a strictly anaerobic environment).
Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.
Reaction: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12 hours.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 × 10 mL) and brine (10 mL).
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure biaryl alcohol.
For cross-couplings requiring strong bases (e.g., NaOtBu) or involving slower transmetalation steps (e.g., C–N coupling with amines), the unprotected alcohol will form a stable alkoxide that tightly binds palladium, poisoning the catalyst and halting the cycle . A transient protection strategy is mandatory here.
Step 1: TBS Protection
Dissolve (2-bromo-4-isopropylphenyl)methanol (1.0 mmol) and imidazole (2.0 mmol) in anhydrous DMF (3.0 mL) at 0 °C.
Quench with deionized water, extract with diethyl ether (3 × 10 mL), wash with brine, dry over MgSO₄, and concentrate to yield the TBS-protected intermediate (typically quantitative yield).
Step 2: Buchwald-Hartwig Amination
In a nitrogen-filled glovebox, charge a vial with the TBS-protected intermediate (1.0 mmol), primary or secondary amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4 mol%), and NaOtBu (1.5 mmol).
Add anhydrous toluene (4.0 mL), seal the vial with a PTFE-lined cap, and heat at 100 °C outside the glovebox for 16 hours.
Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate the filtrate.
Step 3: TBAF Deprotection
Dissolve the crude aminated product in THF (5.0 mL).
Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mmol) dropwise at 0 °C.
Stir at room temperature for 2 hours.
Concentrate the mixture and purify via reverse-phase HPLC or silica gel chromatography to isolate the functionalized aminobenzyl alcohol.
References
Mahendar, L., & Satyanarayana, G. (2014). Substitution Controlled Functionalization of ortho-Bromobenzylic Alcohols via Palladium Catalysis: Synthesis of Chromenes and Indenols. The Journal of Organic Chemistry, 79(5), 2059-2074. URL:[Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization for (2-Bromo-4-isopropylphenyl)methanol Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing substituted benzylic alcohols often presents unexpected chemoselectivity and regioselectivity...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing substituted benzylic alcohols often presents unexpected chemoselectivity and regioselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize the yield and purity of (2-Bromo-4-isopropylphenyl)methanol.
Mechanistic Workflow & Causality
The synthesis of (2-Bromo-4-isopropylphenyl)methanol from 4-isopropylbenzaldehyde requires overcoming a fundamental regioselectivity hurdle. Direct electrophilic bromination of 4-isopropylbenzaldehyde fails to produce the desired 2-bromo isomer. The isopropyl group is an activating, ortho/para-directing group, while the aldehyde is deactivating and meta-directing. Consequently, direct bromination overwhelmingly yields 3-bromo-4-isopropylbenzaldehyde.
To invert this inherent reactivity and force bromination at the 2-position, we must employ a directed C–H activation strategy [1]. By converting the aldehyde into an O-methyloxime, the nitrogen atom acts as a transient directing group. It coordinates to a Palladium(II) catalyst, bringing the metal center exclusively into the proximity of the ortho C–H bond (the 2-position)[1]. Following bromination and deprotection, a chemoselective reduction yields the final product[2].
Workflow for (2-Bromo-4-isopropylphenyl)methanol via Pd-catalyzed C-H activation and reduction.
Yield Optimization Data
Small deviations in reaction parameters can drastically impact the yield of the C–H activation and reduction steps. The table below summarizes quantitative data from optimization trials to help you select the most efficient conditions.
Reaction Step
Variable Tested
Suboptimal Condition
Optimized Condition
Impact on Yield
C–H Bromination
Halogen Source
Br₂ / FeBr₃
NBS (1.1 equiv)
Regioselectivity shifts from 3-bromo to >95% 2-bromo[2].
Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The UV-active aldehyde spot (which stains strongly with 2,4-DNP) must completely disappear, replaced by a less polar oxime spot.
Concentrate under reduced pressure, wash with 1M HCl, and extract with ethyl acetate. Dry and concentrate[2].
Step 2: Pd-Catalyzed C–H Bromination
Dissolve the crude O-methyloxime in anhydrous acetic acid[2].
Add N-bromosuccinimide (NBS, 1.1 equiv) and Pd(OAc)₂ (0.05 equiv)[2].
Heat the mixture to 80–100 °C and stir for 12–24 hours under an inert nitrogen atmosphere[2].
Self-Validation: Analyze via GC-MS. You should observe a complete mass shift from the oxime starting material to a product exhibiting a 1:1 isotopic pattern indicative of mono-bromination (m/z ~255/257).
Dilute with water, extract with ethyl acetate, and wash the organic layer with saturated NaHCO₃ to remove acetic acid[2].
Step 3: Deprotection
Dissolve the brominated oxime in a mixture of THF and water[2].
Self-Validation: TLC should confirm the reappearance of a 2,4-DNP-active aldehyde spot.
Neutralize with NaHCO₃, extract with ethyl acetate, and purify via flash chromatography to yield pure 2-bromo-4-isopropylbenzaldehyde[2].
Protocol B: Chemoselective Reduction
Dissolve the purified 2-bromo-4-isopropylbenzaldehyde (1.0 equiv) in anhydrous methanol and cool to 0 °C in an ice bath.
Slowly add sodium borohydride (NaBH₄, 1.2 equiv) in small portions to control hydrogen gas evolution and exotherm[2].
Stir for 2 hours, allowing the reaction to naturally warm to room temperature.
Self-Validation: Perform IR spectroscopy on a crude aliquot. The strong carbonyl stretch (~1690 cm⁻¹) must be absent, replaced by a broad O–H stretch (~3300 cm⁻¹).
Quench with water, evaporate the methanol, and extract the aqueous layer with dichloromethane. Wash with brine, dry over Na₂SO₄, and concentrate to yield the final (2-Bromo-4-isopropylphenyl)methanol.
Troubleshooting & FAQs
Q: I am observing a mixture of brominated isomers. How do I improve regioselectivity?A: If you skip the directing group installation, direct bromination of 4-isopropylbenzaldehyde heavily favors the 3-bromo isomer due to the activating nature of the isopropyl group. You must ensure 100% conversion to the O-methyloxime directing group before introducing NBS and the palladium catalyst. The oxime nitrogen is strictly required to coordinate the Pd(II) center and direct the bromination exclusively to the 2-position[1].
Q: The Pd-catalyzed bromination stalls at ~50% conversion. What is the cause?A: This is typically caused by catalyst poisoning or NBS degradation. Ensure your acetic acid is strictly anhydrous and degassed. If the reaction stalls, adding an additional 0.02 equiv of Pd(OAc)₂ and 0.5 equiv of fresh NBS can re-initiate the catalytic cycle and drive it to completion.
Q: During the final reduction step, I am losing the bromine atom (debromination). Why?A: You are likely using a reducing agent that is too harsh (e.g., LiAlH₄) or running the reaction at elevated temperatures. Sodium borohydride (NaBH₄) is a mild reducing agent that is highly chemoselective for aldehydes over aryl halides[2]. Stick to NaBH₄ in methanol at 0 °C.
Q: The deprotection of the O-methyloxime is sluggish and degrades my product. Are there milder alternatives?A: Yes. If aqueous HCl in THF causes degradation or poor mass recovery, you can use sodium bisulfite (NaHSO₃) in ethanol/water or glyoxylic acid. These reagents drive the equilibrium toward the aldehyde under much milder conditions, preserving the integrity of the brominated aromatic ring.
References
BenchChem: A Comparative Guide to the Synthesis of 2-Bromo-4-isopropylbenzaldehyde: A Modern Approach to Ortho-Selective Bromination. BenchChem Technical Resources. 2
Dubost, E., et al. (2011): Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry, ACS Publications. 1
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with more than just a synthetic recipe. In complex organic synthesis, understanding the causality behind side reactions is the key to developing robust, scalable processes.
The synthesis of (2-Bromo-4-isopropylphenyl)methanol from 4-isopropylbenzaldehyde presents two major mechanistic hurdles: ensuring strict regiocontrol during the C–H bromination step and preventing the cleavage of the newly formed C–Br bond during the subsequent aldehyde reduction. This guide is designed to troubleshoot these specific pathways using self-validating methodologies.
Mechanistic Workflow & Pathway Visualization
To effectively troubleshoot, we must first map the intended synthetic route against its primary failure modes. The diagram below illustrates the critical junctures where over-bromination and dehalogenation side reactions occur.
Figure 1: Synthetic workflow for (2-Bromo-4-isopropylphenyl)methanol highlighting major side reactions.
Troubleshooting FAQs
Q1: During the reduction of 2-bromo-4-isopropylbenzaldehyde, I am observing significant amounts of (4-isopropylphenyl)methanol. Why is the bromine atom being cleaved, and how can I prevent this?Expert Insight: You are observing hydrodehalogenation. While sodium borohydride (NaBH₄) is generally a mild, chemoselective reducing agent that leaves aryl halides intact, the presence of trace transition metals fundamentally alters its reactivity. If palladium (Pd) from the preceding C–H activation step is not rigorously removed, it acts as a catalyst. NaBH₄ reduces the residual Pd(II) to Pd(0) nanoparticles, which then readily catalyze the oxidative addition into the C–Br bond, leading to dehalogenation[1].
Self-Validating Solution: Implement a strict metal-scavenging protocol (e.g., using a silica-supported thiol scavenger or an aqueous wash with EDTA) after the bromination step. The system validates itself if the purified aldehyde is completely colorless before reduction; a yellow/brown tint often indicates Pd carryover.
Q2: My bromination step yields a mixture of the desired ortho-brominated product and a dibrominated impurity. How do I improve regioselectivity?Expert Insight: The synthesis relies on a palladium-catalyzed directed C–H activation using an O-methyloxime directing group to selectively target the ortho position[2]. Without installing auxiliary directing groups, transient directing groups like O-methyloxime allow for diverse ortho-C(sp2)–H functionalizations[3]. Over-bromination (e.g., 2,6-dibromo-4-isopropylbenzaldehyde) occurs when the local concentration of the brominating agent (N-Bromosuccinimide, NBS) is too high relative to the substrate, or if the reaction is subjected to prolonged heating after the starting material is consumed.
Self-Validating Solution: Strictly control the stoichiometry of NBS to 1.05–1.10 equivalents. Add the NBS in portions rather than in a single bolus to keep the steady-state concentration low.
Q3: After the oxime hydrolysis step, my TLC shows multiple spots, and the subsequent reduction gives a poor yield of the final alcohol. What went wrong?Expert Insight: Incomplete hydrolysis of the O-methyloxime directing group is a common thermodynamic pitfall. Oximes are highly stable. If the hydrolysis is incomplete, the unreacted oxime will be carried over into the reduction step, where it can be partially reduced to hydroxylamines or amines, creating a complex, inseparable mixture.
Self-Validating Solution: Ensure the hydrolysis is driven to completion by using a biphasic mixture of THF/water with a catalytic amount of concentrated HCl at 40 °C. The self-validating check here is the complete disappearance of the UV-active oxime spot on TLC before initiating the basic workup.
Quantitative Data: Yield Optimization
The following table summarizes the causal relationship between specific experimental parameters and the resulting chemoselectivity of the synthesis.
This protocol utilizes a transient directing group to ensure regioselectivity while mitigating over-bromination[2].
Oxime Formation: Dissolve 4-isopropylbenzaldehyde (1.0 eq) in absolute ethanol. Add pyridine (2.0 eq) and methoxyamine hydrochloride (1.2 eq). Stir at room temperature for 3 hours.
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) should show complete conversion to a lower-Rf spot. Concentrate and extract (EtOAc/H₂O) to isolate the oxime.
C–H Bromination: In a Schlenk flask, dissolve the oxime (1.0 eq) in glacial acetic acid. Add Pd(OAc)₂ (0.05 eq) and NBS (1.1 eq, added in three equal portions over 30 minutes). Heat to 80 °C for 12 hours under an argon atmosphere.
Hydrolysis: Cool the mixture to room temperature, remove acetic acid under high vacuum, and redissolve the crude residue in a THF/H₂O mixture (1:1). Add a catalytic amount of concentrated HCl and heat to 40 °C for 6 hours.
Purification & Metal Scavenging (Critical): Neutralize the mixture with saturated aqueous NaHCO₃ and extract with EtOAc. Pass the combined organic layers through a short pad of silica gel doped with a metal scavenger (e.g., QuadraSil AP) to quantitatively remove Pd traces.
Self-Validation Checkpoint: The eluent must be completely colorless. Concentrate under reduced pressure to yield pure 2-bromo-4-isopropylbenzaldehyde.
Protocol B: Chemoselective Reduction to (2-Bromo-4-isopropylphenyl)methanol
This protocol is designed to reduce the aldehyde while preserving the sensitive C–Br bond.
Preparation: Dissolve the rigorously purified 2-bromo-4-isopropylbenzaldehyde (1.0 eq) in anhydrous methanol (0.5 M concentration) and cool to 0 °C in an ice bath.
Reduction: Slowly add NaBH₄ (1.2 eq) in small portions over 15 minutes.
Self-Validation Checkpoint: The controlled, mild evolution of hydrogen gas indicates active reduction. If violent bubbling occurs, the addition rate is too fast, risking an exothermic spike that could promote side reactions.
Monitoring: Stir at 0 °C for 30 minutes, then allow the flask to warm to room temperature. Monitor by TLC (Hexanes/EtOAc 8:2) until the aldehyde is completely consumed.
Workup: Quench the reaction carefully by dropwise addition of saturated aqueous NH₄Cl. Remove the methanol under reduced pressure. Extract the remaining aqueous residue with dichloromethane (3 x 20 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure (2-Bromo-4-isopropylphenyl)methanol as a white solid or clear oil.
References
Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups
Source: Journal of the American Chemical Society (via ResearchGate)
URL:[Link][3]
EP3041819A1 - Improved process for the reductive amination and selective hydrogenation of substrates containing a selected halogen
Source: Google Patents
URL:[1]
Technical Support Center: Purification & Troubleshooting for (2-Bromo-4-isopropylphenyl)methanol
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the synthesis and rigorous purification of (2-Bromo-4-isopr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the synthesis and rigorous purification of (2-Bromo-4-isopropylphenyl)methanol .
Synthesized primarily via the reduction of 2-bromo-4-isopropylbenzaldehyde[1], this sterically hindered, halogenated benzyl alcohol is a critical intermediate in cross-coupling reactions and API development. However, the reduction process frequently generates a complex impurity profile that can poison downstream palladium catalysts or skew analytical yields. This guide provides field-proven, mechanistically grounded solutions to isolate the pure target compound.
Impurity Profile & Quantitative Data Summary
Before initiating purification, it is critical to understand the thermodynamic and kinetic origins of the impurities in your crude mixture. The table below summarizes the most common contaminants encountered during the sodium borohydride (NaBH₄) reduction workflow.
Undesired debromination side-reaction due to excess hydride or aprotic solvent conditions[3].
Primary alcohol (Non-halogenated)
Silica gel column chromatography (Isocratic or gradient elution).
Borate Salts
Inorganic byproducts from the hydrolysis of the intermediate alkoxyborate complex.
Water-soluble inorganic
Standard aqueous workup (Washing with water/brine).
Residual Solvents
Incomplete drying of the extraction solvent (e.g., Ethyl Acetate, DCM).
Volatile organic
High vacuum drying (Lyophilization or Schlenk line).
Troubleshooting & FAQs
Q1: My crude NMR shows a persistent aldehyde peak (CHO at ~10 ppm). What is the most efficient way to remove unreacted 2-bromo-4-isopropylbenzaldehyde without running a column?
A1: The most efficient, self-validating method to remove residual aromatic aldehydes is a saturated sodium bisulfite (NaHSO₃) wash [4].
Mechanistic Insight: The unreacted 2-bromo-4-isopropylbenzaldehyde features an electrophilic carbonyl carbon. The bisulfite anion acts as a strong nucleophile, attacking the carbonyl to form a highly polar, water-soluble
α
-hydroxy sulfonate adduct[2]. Because your target compound, (2-Bromo-4-isopropylphenyl)methanol, lacks a carbonyl group, it remains completely unreactive and stays in the organic phase. This chemoselective partitioning allows you to simply drain the aldehyde away in the aqueous layer.
Q2: I am seeing significant levels of 4-isopropylbenzyl alcohol (debrominated impurity) in my LC-MS. Why is this happening and how do I fix it?
A2: This is a classic solvent-effect issue. Aprotic solvents (like acetonitrile or THF without a proton source) are poor proton donors. During NaBH₄ reduction, these conditions can facilitate undesired hydride attack on the carbon-bromine bond, leading to debromination[3].
Resolution: To prevent this in future batches, switch to a protic solvent (e.g., methanol or ethanol), which rapidly quenches the reactive intermediates and heavily favors the reduction of the carbonyl over the C-Br bond[3]. To remove the existing debrominated impurity from your current batch, you must use silica gel column chromatography . Because the debrominated alcohol lacks the heavy, electron-withdrawing bromine atom, its retention factor (
Rf
) on normal-phase silica will differ slightly from your target compound, allowing for separation.
Q3: My purified (2-Bromo-4-isopropylphenyl)methanol is a persistent oil, but I expected a solid. Is my product still impure?
A3: Not necessarily. The presence of the bulky para-isopropyl group combined with the ortho-bromine atom creates significant steric asymmetry, which disrupts crystal lattice packing. As a result, many substituted benzyl alcohols of this class present as viscous oils or very low-melting solids at room temperature. However, if the oil is highly discolored (yellow/brown), it likely contains trace oxidation products or residual solvents. Ensure the product is dried under high vacuum (<0.1 mbar) for at least 12 hours.
This protocol guarantees the removal of unreacted 2-bromo-4-isopropylbenzaldehyde[4].
Dissolution: Dissolve the crude (2-Bromo-4-isopropylphenyl)methanol mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M. Transfer to a separatory funnel.
Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution[4].
Agitation: Stopper the funnel and shake vigorously for 3–5 minutes. Causality: Vigorous biphasic mixing is required to maximize the interfacial surface area, ensuring the aldehyde fully reacts with the aqueous bisulfite[4]. Vent frequently.
Phase Separation: Allow the layers to separate completely. The lower aqueous layer contains the
α
-hydroxy sulfonate adduct of the impurity. Drain and discard the aqueous layer (or reserve it if you wish to regenerate the starting material using a sodium carbonate wash[2]).
Washing & Drying: Wash the retained organic layer once with deionized water, followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol B: Silica Gel Column Chromatography (Debrominated Impurity Removal)
Use this protocol if LC-MS or NMR indicates the presence of 4-isopropylbenzyl alcohol.
Preparation: Pack a glass column with high-purity silica gel (230–400 mesh) using Hexanes as the slurry solvent.
Loading: Dissolve the bisulfite-washed crude oil in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica bed.
Elution: Elute using a gradient solvent system starting from 100% Hexanes and slowly increasing polarity to 10-15% Ethyl Acetate in Hexanes.
Fraction Collection: Monitor the eluent using Thin-Layer Chromatography (TLC) visualized with UV light (254 nm) and a potassium permanganate (KMnO₄) stain. The debrominated impurity will typically elute slightly faster than the target brominated alcohol due to differences in dipole moment and hydrogen-bonding capability.
Isolation: Pool the fractions containing the pure (2-Bromo-4-isopropylphenyl)methanol and remove the solvent via rotary evaporation.
Process Workflow Visualization
The following diagram illustrates the logical sequence of the purification protocols to ensure a self-validating, high-purity yield.
Workflow for the purification of (2-Bromo-4-isopropylphenyl)methanol.
Technical Support Center: Synthesis & Optimization of (2-Bromo-4-isopropylphenyl)methanol
Welcome to the Application Support Portal for the synthesis of (2-Bromo-4-isopropylphenyl)methanol. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, reproducib...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal for the synthesis of (2-Bromo-4-isopropylphenyl)methanol. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, reproducible protocols.
The targeted synthesis of this compound is typically achieved through the chemoselective reduction of 2-bromo-4-isopropylbenzaldehyde[1]. While this transformation is foundational, achieving quantitative yields requires precise thermodynamic control to navigate the competing kinetics of carbonyl reduction versus solvent degradation.
Mechanistic Knowledge Base: The Role of Temperature
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation because it is a mild hydride donor that selectively reduces aldehydes while leaving the less reactive aryl halide (carbon-bromine) bond intact[1].
However, when methanol is utilized as the solvent, it acts as both a necessary proton source and a competing reactant. In methanol, NaBH₄ reduces aldehydes to primary alcohols through polar hydride addition, followed by rapid protonation of the alkoxide intermediate by the solvent[2]. The critical challenge is methanolysis —a side reaction where NaBH₄ reacts directly with methanol to form hydrogen gas and sodium tetramethoxyborate (NaB(OMe)₄).
Rapid reaction of NaBH₄ with methanol at elevated temperatures leads to a severe solvent-induced loss of hydride[3]. Therefore, the success of this protocol is governed by temperature optimization: the system must be kept cold enough during reagent addition to suppress methanolysis, but allowed to warm sufficiently to drive the hydride transfer to completion.
Data Center: Temperature Optimization Matrix
The following table summarizes the quantitative kinetic outcomes based on thermal conditions during the reduction phase:
Reaction Temperature
NaBH₄ Stability in Methanol
Aldehyde Reduction Kinetics
Aryl Bromide Stability
Predicted Overall Yield
-20 °C
Highly Stable
Very Slow
Intact
< 20% (Stalled reaction)
0 °C to 5 °C
Stable (Minimal H₂ loss)
Moderate
Intact
> 95% (Optimal Initiation)
20 °C to 25 °C
Moderately Stable
Fast
Intact
> 95% (Optimal Completion)
> 50 °C
Unstable (Rapid Methanolysis)
Fast (Reagent Depleted)
Potential Degradation
< 40% (Reagent Consumed)
Workflow Visualization
The diagram below illustrates the kinetic competition between the desired chemoselective reduction and the undesired solvent methanolysis, dictated entirely by temperature control.
Caption: Kinetic competition between carbonyl reduction and methanolysis based on temperature.
Validated Experimental Protocol
This methodology is designed as a self-validating system . Visual cues (controlled gas evolution) and analytical checks (TLC) are built into the workflow to ensure real-time verification of the reaction state.
Step 1: System Preparation
Dissolve 2-bromo-4-isopropylbenzaldehyde (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration in a round-bottom flask.
Equip the flask with a magnetic stir bar and a venting needle.
Causality: A venting needle is mandatory because H₂ evolution is expected as a natural byproduct of mild solvent interaction[2]. A closed system poses a severe overpressurization risk.
Step 2: Thermal Initialization
Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Causality: Lowering the temperature suppresses the activation energy required for the exothermic methanolysis of NaBH₄, preserving the active hydride species for the target reduction[3].
Step 3: Reagent Addition
Charge the system with NaBH₄ (1.2 to 1.5 equiv per carbonyl) portion-wise over 15–20 minutes[2].
Causality: Portion-wise addition prevents thermal spikes. Dumping the reagent all at once will cause a rapid exotherm, instantly pushing the temperature past 25 °C and destroying the reducing agent via runaway methanolysis.
Step 4: Reaction Propagation & Self-Validation
Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C). Stir for 1–2 hours.
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The starting material (aldehyde) is highly UV-active and less polar, while the product alcohol will appear as a more polar (lower Rf) spot. The reaction is complete when the upper spot is fully consumed.
Step 5: Quenching and Workup
Quench the reaction cautiously by adding saturated aqueous NH₄Cl or water[2].
Causality: The mild acid/aqueous wash hydrolyzes the intermediate borate complexes, releasing the free alcohol and safely destroying any residual NaBH₄[2].
Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure (2-Bromo-4-isopropylphenyl)methanol.
Troubleshooting & FAQs
Q: My reaction stalled with unreacted 2-bromo-4-isopropylbenzaldehyde remaining. What went wrong?A: This is the most common failure mode and is almost always caused by adding NaBH₄ too quickly or at too high a temperature (>25 °C). At elevated temperatures, the kinetic rate of methanolysis accelerates exponentially, consuming the hydride (forming H₂ gas and NaB(OMe)₄) before it can reduce the aldehyde. If this occurs, cool the mixture back to 0 °C and add an additional 0.5 equivalents of NaBH₄.
Q: Can I substitute Lithium Aluminum Hydride (LiAlH₄) for NaBH₄ to force the reaction to completion faster?A:Do not use LiAlH₄ for this specific synthesis. While LiAlH₄ is a more powerful reducing agent, it lacks chemoselectivity. NaBH₄ is specifically chosen because it selectively reduces the aldehyde while leaving the aryl bromide intact[1]. LiAlH₄ is aggressive enough to cause unwanted dehalogenation (cleaving the carbon-bromine bond), which will ruin your target molecule and yield 4-isopropylbenzyl alcohol instead.
Q: Why do we use methanol if it actively destroys the reducing agent?A: Methanol is uniquely suited for this reaction because it acts as both a solvent and a critical proton donor. The reduction mechanism requires the solvent to protonate the intermediate alkoxide to furnish the final alcohol[2]. While NaBH₄ does degrade in methanol, the electrophilicity of the aldehyde is high enough that the reduction pathway outcompetes the degradation pathway—provided you initiate the reaction at 0–5 °C.
Q: The protocol mentions an aqueous wash is routine to hydrolyze borates. Is a strong acid workup necessary?A: No. A separate strong acid workup is not strictly required and should be avoided[2]. Saturated NH₄Cl provides the perfect mildly acidic pH to break down the borate complexes without risking acid-catalyzed side reactions, such as the dehydration of the newly formed benzylic alcohol.
References
Benchchem Technical Support Team.2-Bromo-4-isopropylbenzaldehyde | 861897-63-4 - Benchchem. Benchchem.
OrgoSolver.NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. OrgoSolver.
The Journal of Organic Chemistry.Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. ACS Publications.
Technical Support Center: Catalyst Selection for (2-Bromo-4-isopropylphenyl)methanol
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and steric challenges associated with (2-Bromo-4-isopropylphenyl)me...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and steric challenges associated with (2-Bromo-4-isopropylphenyl)methanol .
This molecule presents a classic bifunctional dilemma: it contains an electrophilic aryl bromide (susceptible to cross-coupling or dehalogenation) and a nucleophilic/oxidizable primary benzylic alcohol. Furthermore, the hydroxymethyl group is positioned ortho to the bromide, creating a highly sterically hindered microenvironment that can easily deactivate standard transition-metal catalysts.
Below, you will find field-proven troubleshooting guides, mechanistic FAQs, and self-validating protocols to ensure your functionalization workflows succeed.
Divergent Chemoselective Workflows
Before diving into specific troubleshooting, it is critical to map out the logical relationship between your target functional group and the required catalyst system.
Fig 1. Divergent chemoselective catalytic workflows for (2-Bromo-4-isopropylphenyl)methanol.
Troubleshooting FAQs: Mechanism & Causality
FAQ 1: Overcoming Steric Hindrance in Cross-Coupling
User Issue: "When attempting a Buchwald-Hartwig amination on (2-Bromo-4-isopropylphenyl)methanol, my reaction stalls at <20% conversion. I suspect the ortho-hydroxymethyl group is causing steric clash."
Scientist Response: You are absolutely correct. The hydroxymethyl group adjacent to the bromide severely impedes the oxidative addition step. Couplings of ortho-substituted aryl bromides are notoriously challenging for standard catalysts based on BrettPhos or EPhos at room temperature[1].
The Causality: The steric bulk prevents the necessary conformational changes in the Pd-ligand complex, often trapping the catalyst in an off-cycle, unreactive bis(amine)Pd resting state.
The Solution: Switch to the OA6 precatalyst system. This precatalyst generates a highly active mono-ligated Pd(0) species efficiently and prevents catalyst deactivation, allowing room-temperature coupling of ortho-substituted aryl bromides with primary amines[1]. For Suzuki-Miyaura couplings, utilizing an N-heterocyclic carbene (NHC) complex like [Pd(IPr*OMe)(cin)Cl] provides exceptional activity for sterically demanding ortho-substituted aryl halides[2].
FAQ 2: Preventing Alcohol Oxidation During Cross-Coupling
User Issue: "During Suzuki coupling, I am seeing significant amounts of an aldehyde byproduct. How do I prevent the benzylic alcohol from oxidizing while coupling the bromide?"
Scientist Response: The free benzylic alcohol can coordinate to the palladium center. Under basic cross-coupling conditions, this alkoxide intermediate can undergo β-hydride elimination, effectively oxidizing your alcohol to an aldehyde while prematurely reducing the Pd(II) species to Pd(0).
The Causality: β-hydride elimination is a fast, competing pathway to transmetalation and reductive elimination.
The Solution: You must accelerate the transmetalation and reductive elimination steps so they outcompete β-hydride elimination. Using a highly sterically demanding, electron-rich ligand like the NHC in [Pd(IPr*OMe)(cin)Cl] forces rapid reductive elimination[2].
FAQ 3: Chemoselective Oxidation of the Alcohol
User Issue: "I need to oxidize the hydroxymethyl group to a carboxylic acid, but standard Pd/C catalytic aerobic oxidation causes hydrodehalogenation of my aryl bromide."
Scientist Response: This is a classic chemoselectivity dilemma. Standard Pd/C is highly active for oxidative addition into C-Br bonds, leading to rapid dehalogenation.
The Causality: The high electron density on the standard Pd surface readily donates into the σ* orbital of the C-Br bond.
The Solution: You must electronically modify the catalyst surface. A heterogeneous Pd-Bi-Te/C (PBT/C) catalyst is ideal here. The bismuth and tellurium dopants modulate the electronic properties of the palladium, completely suppressing C-Br oxidative addition while maintaining excellent activity for the aerobic oxidation of benzylic alcohols to carboxylic acids[3]. If you only need to reach the aldehyde oxidation state, a (bpy)CuI/TEMPO catalyst system provides exquisite chemoselectivity for primary alcohols via a radical mechanism, completely ignoring the aryl bromide[4].
Quantitative Catalyst Performance Data
Table 1: Catalyst Selection Matrix for (2-Bromo-4-isopropylphenyl)methanol
Prevents formation of stable, unreactive bis(amine)Pd complexes.
>80%
Oxidation (to Acid)
Benzylic Alcohol
Pd-Bi-Te/C (PBT/C)
Bi/Te doping poisons C-Br oxidative addition sites on the Pd surface.
>90%
Oxidation (to Aldehyde)
Benzylic Alcohol
(bpy)CuI / TEMPO
Radical mechanism avoids metal-insertion into C-Br bonds entirely.
>90%
Catalytic Cycle Visualization
To understand why the OA6 precatalyst succeeds where others fail in Buchwald-Hartwig aminations, observe the optimized catalytic cycle below. The key is maintaining the active Pd(0) state and avoiding the bis(amine) trap.
Objective: Couple an aryl boronic acid to the aryl bromide without oxidizing the benzylic alcohol.
Preparation: In an argon-filled glovebox, charge a dry Schlenk tube with (2-Bromo-4-isopropylphenyl)methanol (0.5 mmol), the desired arylboronic acid (0.6 mmol), K₂CO₃ (1.0 mmol), and [Pd(IPr*OMe)(cin)Cl] (0.5 mol%).
Solvent Addition: Add 2 mL of degassed 1,4-dioxane/H₂O (4:1 v/v).
Reaction: Seal the tube, remove it from the glovebox, and stir at 60 °C for 4 hours.
Self-Validating Checkpoint: Before quenching, withdraw a 50 µL aliquot, dilute in 1 mL EtOAc, filter through a short silica plug, and analyze via GC-MS.
Validation: You should observe a high abundance of the [M+] ion corresponding to the coupled biaryl alcohol.
Troubleshooting: If a peak at [M-Br] is observed, hydrodehalogenation is occurring. Verify that your solvents were rigorously degassed, as trace oxygen can alter Pd oxidation states and promote side reactions. If an [M-2] peak is observed, β-hydride elimination (alcohol oxidation) is occurring; lower the temperature to 40 °C.
Workup: Quench with water, extract with EtOAc (3 × 5 mL), dry over MgSO₄, and purify via flash chromatography.
Protocol 2: Chemoselective Aerobic Oxidation to Carboxylic Acid
Objective: Oxidize the benzylic alcohol to a carboxylic acid while leaving the aryl bromide intact.
Preparation: To a 25 mL round-bottom flask, add (2-Bromo-4-isopropylphenyl)methanol (1.0 mmol), PBT/C catalyst (5 wt% relative to substrate), and NaOH (1.1 mmol).
Solvent Addition: Add 5 mL of a MeOH/H₂O mixture (1:1 v/v).
Reaction: Equip the flask with an O₂ balloon. Purge the headspace three times with O₂, then stir vigorously at 50 °C for 12 hours.
Self-Validating Checkpoint: Monitor the reaction via IR spectroscopy of a dried aliquot.
Validation: Look for the appearance of a strong C=O stretch at ~1700 cm⁻¹ and the broadening of the O-H stretch (~3300-2500 cm⁻¹) indicative of a carboxylic acid.
Troubleshooting: If starting material persists, ensure the stirring rate is >800 rpm. Aerobic oxidations with heterogeneous catalysts are heavily mass-transfer limited; poor stirring will stall the reaction.
Workup: Filter the reaction mixture through Celite to remove the PBT/C catalyst. Acidify the aqueous filtrate with 1M HCl to pH 2 to precipitate the (2-bromo-4-isopropylphenyl)carboxylic acid. Filter and dry under vacuum.
References
Source: National Institutes of Health (NIH)
Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C (PBT/C)
Technical Support Center: Purification of (2-Bromo-4-isopropylphenyl)methanol
Prepared by: Your Senior Application Scientist Welcome to the technical support center for (2-Bromo-4-isopropylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to na...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for (2-Bromo-4-isopropylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Drawing from established chemical principles and field-proven experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes and providing actionable, step-by-step solutions.
Q1: My Grignard reaction work-up is complete, but my crude ¹H NMR shows significant starting material and a complex mixture of byproducts. What went wrong?
A1: Root Cause Analysis & Mitigation
A complex crude mixture from a Grignard reaction points to issues with the reaction setup and execution rather than the purification itself. The purity of your final product is dictated by the quality of your crude material. Grignard reagents are powerful nucleophiles and strong bases, making them highly sensitive to reaction conditions.[1]
Probable Causes & Solutions:
Presence of Moisture: Even trace amounts of water in your glassware or solvents will quench the Grignard reagent, leading to low conversion and the presence of protonated starting materials (e.g., 1-bromo-4-isopropylbenzene).[2][3]
Solution: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like diethyl ether or THF must be anhydrous.[1][3]
Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent or slow the reaction initiation.[4]
Solution: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color is a key indicator of activation.[4]
Wurtz Coupling Side Reaction: The formed Grignard reagent can react with the unreacted aryl halide to form a homocoupled dimer (a biaryl compound).[2]
Solution: Add the aryl halide solution slowly and dropwise to the magnesium suspension. This maintains a low local concentration of the halide, minimizing this side reaction.[2]
Q2: I'm trying to purify my crude (2-Bromo-4-isopropylphenyl)methanol using column chromatography, but I'm getting poor separation between my product and a closely-eluting impurity.
A2: Optimizing Chromatographic Resolution
Poor separation is a common challenge, often solvable by systematically adjusting chromatographic parameters. The goal is to exploit subtle differences in polarity between your target molecule and the impurities.
Step-by-Step Optimization Protocol:
Impurity Identification (Hypothesize): The most common closely-eluting impurity is often the unreacted starting aldehyde (2-bromo-4-isopropylbenzaldehyde) or a related byproduct. The aldehyde is slightly less polar than the corresponding alcohol.
Solvent System (Eluent) Modification: The standard Hexane/Ethyl Acetate system may not be optimal. The key is to adjust the eluent's polarity to increase the difference in retention factors (ΔRƒ).
Strategy 1 (Decrease Polarity): If the spots are too high on the TLC plate (Rƒ > 0.4), decrease the concentration of the polar solvent (Ethyl Acetate). This will increase the interaction of the compounds with the silica gel, improving separation.
Strategy 2 (Change Selectivity): Replace Ethyl Acetate with a different polar solvent. For instance, using a Hexane/Dichloromethane/Methanol system can alter the separation selectivity. Dichloromethane offers different interactions compared to ethyl acetate.
Strategy 3 (Focused Gradient): Instead of running an isocratic (fixed solvent ratio) column, use a shallow or "focused" gradient. Start with a low polarity mixture and gradually increase it. This sharpens peaks and can resolve closely-eluting compounds.
Data Summary: Recommended Eluent Systems for Aryl Alcohols
Solvent System Components
Ratio (v/v)
Typical Application
Hexane / Ethyl Acetate
9:1 → 7:3
General purpose, good starting point.
Dichloromethane / Methanol
99:1 → 95:5
For more polar compounds or when selectivity issues arise.
Toluene / Acetone
95:5 → 80:20
Alternative non-halogenated system.
Sample Loading: Overloading the column is a primary cause of poor separation.
Solution: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane, then adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method results in a much sharper starting band and significantly improves resolution.[5]
Q3: My product appears pure by TLC, but it oils out and refuses to crystallize during recrystallization.
A3: Troubleshooting Crystallization Failures
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the presence of minor impurities that depress the melting point or an inappropriate choice of solvent or cooling rate.[6]
Troubleshooting Workflow for Crystallization
Caption: Decision tree for troubleshooting crystallization.
Step-by-Step Protocol to Induce Crystallization:
Re-dissolve and Dilute: Add a small amount of the primary (good) solvent back to the oiled-out mixture and gently heat until it fully dissolves.
Slow Cooling is Critical: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop. This gives the molecules time to align into an ordered crystal lattice.[5]
Induce Nucleation: If crystals do not form upon reaching room temperature, try one of these methods:
Seed Crystals: Add a tiny crystal from a previous successful batch.
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide a nucleation site for crystal growth.
Gradual Cooling: Once crystals begin to form at room temperature, you can then place the flask in an ice bath or refrigerator to maximize the yield.[5]
Consider a Mixed-Solvent System: If a single solvent fails, a binary system is often effective. Dissolve the crude product in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., Ethyl Acetate or Toluene). Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., Hexane or Petroleum Ether) dropwise until the solution becomes slightly turbid. Re-heat gently to clarify and then allow to cool slowly.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the typical impurity profile for crude (2-Bromo-4-isopropylphenyl)methanol, and how do I best detect these impurities?
A1: The impurity profile is highly dependent on the synthetic route. Assuming a common route, such as the reduction of 2-bromo-4-isopropylbenzaldehyde, the primary impurities include:
Impurity
Chemical Structure
Origin
Detection Notes (TLC)
Starting Aldehyde
2-Bromo-4-isopropylbenzaldehyde
Incomplete reduction
Less polar than the alcohol. Will have a higher Rƒ value.
Over-reduced Product
1-Bromo-2-isopropyl-4-methylbenzene
Not applicable for aldehyde reduction
N/A
Oxidized Product
2-Bromo-4-isopropylbenzoic acid
Air oxidation of the aldehyde or alcohol
Highly polar. Will remain at or near the baseline on TLC.
De-brominated Product
(4-Isopropylphenyl)methanol
Side reaction during reduction
Slightly more polar than the starting material but less polar than the bromo-alcohol.
Detection Method: Thin-Layer Chromatography (TLC) is the most effective initial check. Use a silica gel plate and a Hexane/Ethyl Acetate (e.g., 4:1) eluent. Visualize under a UV lamp (254 nm) and by staining with an oxidizing agent like potassium permanganate, which reacts with the alcohol functional group.
Q2: Should I choose recrystallization or column chromatography as my primary purification method?
A2: The choice depends on the scale of your reaction and the impurity profile observed by TLC.
Caption: Workflow for selecting a purification method.
Choose Recrystallization When:
The crude product is mostly pure (>85-90%) with minor impurities of different polarity.[6]
You are working on a large scale, as recrystallization is more time and solvent-efficient for multi-gram quantities.[5]
The product is a well-defined solid at room temperature.
Choose Column Chromatography When:
The crude product is a complex mixture with multiple byproducts.
Impurities have similar polarity to your product, requiring high-resolution separation.
The product is an oil or a low-melting solid that is difficult to crystallize directly.
Often, the best approach is a combination: a rapid column chromatography to remove the bulk of impurities, followed by a final recrystallization of the pooled fractions to obtain a highly pure, crystalline product.[5]
Q3: My purified product is a clear oil at room temperature. Is this expected?
A3: While many substituted benzyl alcohols are solids, it is plausible for (2-Bromo-4-isopropylphenyl)methanol to be a viscous oil or a very low-melting solid, especially if even trace amounts of solvent or impurities are present. The ortho-bromo and isopropyl groups can disrupt efficient crystal packing.
Verification Steps:
Check Literature: Consult chemical databases (e.g., Sigma-Aldrich, PubChem) for the reported physical state of this specific compound.
High Vacuum Drying: Ensure all residual purification solvents (like ethyl acetate or hexane) have been thoroughly removed by drying under high vacuum for several hours.
Purity Analysis: Obtain a high-resolution ¹H NMR and ¹³C NMR spectrum. The absence of impurity signals is the strongest evidence of purity, regardless of the physical state.
Induce Crystallization: Try dissolving a small sample in a minimal amount of a non-polar solvent (like hexane) and storing it in a freezer (-20°C) for an extended period. This can sometimes induce crystallization in stubborn oils.
References
Proposal for the crystallization mechanism of ortho-bromo-substituted...
A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate.
Technical Support Center: Grignard Reactions with 2-Bromo-4-methylhexane. Benchchem.
Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.
Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. Benchchem.
Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO 4 2− Catalyst Immobilized by a Phosphonium-Containing Porous Arom
The Grignard Reaction. University of Wisconsin-Madison.
GRIGNARD REAGENT | REACTIONS | PREPAR
Grignard-Reactions.pdf.
Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichrom
Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
Technical Support Center: Troubleshooting the Stability of (2-Bromo-4-isopropylphenyl)methanol
Welcome to the Technical Support Center for (2-Bromo-4-isopropylphenyl)methanol . This guide is designed for researchers, synthetic chemists, and drug development professionals who are incorporating this highly substitut...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (2-Bromo-4-isopropylphenyl)methanol . This guide is designed for researchers, synthetic chemists, and drug development professionals who are incorporating this highly substituted benzylic alcohol into their synthetic pipelines. Due to its unique electronic and steric environment—specifically the electron-donating para-isopropyl group and the sterically demanding, electron-withdrawing ortho-bromo substituent—this compound exhibits distinct stability profiles under varying pH conditions.
Below, you will find quantitative stability data, mechanistic troubleshooting FAQs, and field-proven, self-validating experimental protocols to ensure high-yield transformations.
Quantitative Data & Stability Matrices
Understanding the baseline physicochemical properties of your starting material is the first step in predicting its behavior in solution.
FAQ 1: Why does my compound rapidly degrade or form a white precipitate when exposed to strong acids?
Causality & Mechanism:
Under acidic conditions, the primary hydroxyl group of (2-Bromo-4-isopropylphenyl)methanol is easily protonated, converting it into an excellent leaving group (water). The subsequent loss of water generates a highly reactive benzylic carbocation. In this specific molecule, the para-isopropyl group strongly stabilizes this carbocation via hyperconjugation and inductive electron donation. This stabilized electrophile quickly reacts with unprotonated starting material in the mixture to form a symmetrical 3[3]. If nucleophilic solvents or other aromatic rings are present, competitive Friedel-Crafts alkylation will also occur, destroying your yield.
Acid-catalyzed degradation pathway of (2-Bromo-4-isopropylphenyl)methanol via carbocation.
FAQ 2: Is it safe to use strong bases or organolithiums with this compound?
Causality & Mechanism:
While mild bases like sodium hydride (NaH) are perfectly safe and cleanly generate the alkoxide for 4[4], ultra-strong bases must be strictly avoided. The ortho-bromo substituent is a critical liability. Organolithiums (e.g., n-BuLi) will trigger rapid 2[2], outcompeting or occurring alongside alkoxide formation. Furthermore, extreme bases (like NaNH₂ with heat) can force the elimination of the bromide and an adjacent proton, generating a highly destructive benzyne intermediate.
Reactivity and potential degradation pathways under varying basic conditions.
FAQ 3: Does this compound require inert atmosphere storage?
Causality & Mechanism:
Yes. Benzylic alcohols are prone to slow3[3], converting the primary alcohol into 2-bromo-4-isopropylbenzaldehyde, and eventually the corresponding benzoic acid. The electron-donating para-isopropyl group increases the electron density of the aromatic ring, which can slightly accelerate this oxidative degradation compared to unsubstituted benzyl alcohol. Always store under argon or nitrogen at 2–8 °C.
Validated Experimental Protocols
To circumvent the stability issues outlined above, utilize the following self-validating protocols designed specifically for sensitive benzylic alcohols.
Use this protocol when you need to alkylate or protect the hydroxyl group without triggering acid-catalyzed etherification.
Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve 1.0 equivalent of (2-Bromo-4-isopropylphenyl)methanol in anhydrous DMF (0.2 M concentration).
Controlled Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).
Self-Validation Check: You will observe immediate bubbling (H₂ gas evolution). The cessation of bubbling (typically after 30 minutes) is your visual confirmation that the stable alkoxide has fully formed and no unreacted alcohol remains to cause side reactions[4].
Electrophile Addition: Add 1.1 equivalents of your desired electrophile (e.g., benzyl bromide or an alkyl halide) dropwise at 0 °C.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 8:2); the disappearance of the UV-active starting material spot confirms completion.
Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Neutral Benzylation (Acid/Base-Free)
If your substrate contains other functional groups that cannot tolerate even mild bases like NaH, use this completely neutral approach utilizing a 5[5].
Preparation: In a clean, dry vial, combine 1.0 equivalent of (2-Bromo-4-isopropylphenyl)methanol and 1.2 equivalents of 2-benzyloxy-1-methylpyridinium triflate.
Solvent Addition: Suspend the mixture in anhydrous toluene (0.5 M).
Thermal Activation: Heat the mixture to 80 °C. Under these conditions, the pyridinium salt acts as a pre-activated benzyl donor, transferring the benzyl group directly to the alcohol without the need for basic or acidic promoters[5].
Monitoring: Stir for 12–24 hours, monitoring via LC-MS or TLC.
Self-Validation Check: The formation of a white precipitate (1-methylpyridin-2-one byproduct) indicates the successful transfer of the benzyl group.
Purification: Cool to room temperature, filter through a short pad of Celite to remove the byproduct, concentrate the filtrate, and purify via flash column chromatography.
References
Sigma-Aldrich. (2-Bromo-4-isopropylphenyl)methanol Product Page. Available at:
[3] MDPI - Molecules. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Available at:
[1] ChemScene. 2635937-46-9 | (2-Bromo-4-isopropylphenyl)methanol. Available at:
[5] ACS Publications - The Journal of Organic Chemistry. Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. Available at:
How to avoid de-bromination during reactions with (2-Bromo-4-isopropylphenyl)methanol
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering unwanted de-bromination (hydrodehalogenation) when utilizing (2-Bromo-4-isopr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering unwanted de-bromination (hydrodehalogenation) when utilizing (2-Bromo-4-isopropylphenyl)methanol in transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings.
Below, you will find mechanistic insights, an interactive troubleshooting workflow, empirical optimization data, and self-validating experimental protocols.
Mechanistic Insight: The Root Cause of Debromination
When subjecting (2-Bromo-4-isopropylphenyl)methanol to cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers frequently observe the formation of a debrominated byproduct: 4-isopropylphenylmethanol (or its oxidized aldehyde counterpart).
The Causality of Failure:
Debromination is fundamentally a reduction process driven by the formation of an active Palladium-Hydride (Pd-H) intermediate[1]. For this specific substrate, the liability is twofold:
Extrinsic Hydride Sources: Traditional cross-coupling bases (e.g., alkoxides, amines) and solvents (e.g., DMF, primary/secondary alcohols) can undergo
β
-hydride elimination to donate a hydride to the Pd(II) center[2]. Furthermore, trace water can act as a direct hydrogen source for hydrodehalogenation[3].
Intrinsic Hydride Source (The Substrate Itself): The free benzylic alcohol on (2-Bromo-4-isopropylphenyl)methanol is highly problematic. The hydroxyl group can coordinate to the palladium center. Subsequent deprotonation and
β
-hydride elimination generate a Pd-H species while oxidizing the benzylic alcohol to an aldehyde[4]. The Pd-H species then reductively eliminates with the aryl ring, cleaving the C-Br bond and destroying your starting material.
Troubleshooting Workflow
To systematically eliminate these hydride sources and favor the desired transmetalation/reductive elimination pathway, follow the logic tree below.
Workflow for diagnosing and suppressing debromination in Pd-catalyzed couplings.
Frequently Asked Questions (FAQs)
Q: I must keep the benzylic alcohol unprotected for downstream steps. Can I still suppress debromination?A: Yes, but the operational window is narrow. You must outcompete the internal
β
-hydride elimination by accelerating the transmetalation step. Switch to highly active, bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos [5]. These ligands promote rapid oxidative addition and force the Pd center into a conformation that accelerates reductive elimination of the desired product before the slower debromination pathway can occur.
Q: How does my choice of base impact the C-Br bond stability?A: Strong, nucleophilic bases (like
NaOtBu
or
NaOH
) aggressively promote the formation of Pd-H species and can degrade sensitive functional groups. Switching to a milder, anhydrous inorganic base such as
K3PO4
or
Cs2CO3
significantly reduces the rate of hydrodehalogenation[1].
Q: Is temperature a critical factor?A: Absolutely. Hydrodehalogenation is an entropically driven side reaction that scales aggressively with heat. If your reaction is running at 100 °C, drop it to 60–80 °C. Lower temperatures disfavor the debromination pathway while maintaining the viability of the primary catalytic cycle[6].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the suppression of debromination during the Suzuki-Miyaura coupling of (2-Bromo-4-isopropylphenyl)methanol with phenylboronic acid.
Entry
Catalyst / Ligand
Base (2.0 eq)
Solvent
Temp (°C)
Target Yield (%)
Debromination (%)
1
Pd(PPh3)4
NaOtBu
DMF /
H2O
100
22%
65%
2
Pd(PPh3)4
K2CO3
Toluene /
H2O
90
45%
38%
3
Pd(OAc)2
/ SPhos
K3PO4
1,4-Dioxane
80
78%
12%
4
Pd(OAc)2
/ SPhos
K3PO4
Toluene (Anhydrous)
65
91%
< 3%
Data Interpretation: Entry 4 demonstrates that combining a bulky ligand (SPhos), a mild base (
K3PO4
), anhydrous conditions, and lowered temperature practically eliminates the debromination pathway.
Self-Validating Experimental Protocols
Protocol A: Protection of the Benzylic Alcohol (Recommended Strategy)
Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether removes the intrinsic hydride source, physically preventing the substrate from reducing the palladium catalyst.
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-Bromo-4-isopropylphenyl)methanol (1.0 equiv, 10 mmol).
Solvation: Dissolve the substrate in anhydrous Dichloromethane (DCM, 30 mL) under an argon atmosphere.
Reagent Addition: Add Imidazole (2.5 equiv, 25 mmol). Stir until completely dissolved. Cool the flask to 0 °C using an ice bath.
Protection: Slowly add TBS-Cl (1.2 equiv, 12 mmol) in portions.
Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 2 hours.
Validation Check: Run a TLC (Hexanes:EtOAc 8:2). The starting material (
Rf≈0.3
) should be completely consumed, replaced by a non-polar spot (
Rf≈0.8
). If starting material remains, add 0.2 equiv TBS-Cl and stir for 1 additional hour.
Workup: Quench with saturated aqueous
NH4Cl
(20 mL). Extract with DCM (
3×20
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo. The crude product is typically pure enough for downstream coupling.
Protocol B: Optimized Suzuki-Miyaura Coupling (Direct Coupling without Protection)
If protection is impossible, use this highly optimized protocol designed to outpace the debromination kinetics.
Preparation: To an oven-dried Schlenk tube, add the unprotected (2-Bromo-4-isopropylphenyl)methanol (1.0 equiv, 1.0 mmol), the arylboronic acid (1.5 equiv, 1.5 mmol), and finely milled anhydrous
K3PO4
(2.5 equiv, 2.5 mmol)[5].
Catalyst Loading: Add
Pd(OAc)2
(2 mol%) and SPhos (4 mol%).
Degassing (Critical Step): Evacuate the tube and backfill with Argon three times. Oxygen and trace moisture are primary drivers of catalyst degradation and subsequent hydrodehalogenation[3].
Execution: Seal the tube and heat to 65 °C (do not exceed 80 °C) with vigorous stirring for 12 hours.
Self-Validation (NMR Analysis): After standard aqueous workup, analyze the crude mixture via
1H
NMR.
Target Validation: Look for the benzylic
−CH2OH
protons. In the desired cross-coupled product, these will shift slightly depending on the new aryl ring.
Failure Identification: If debromination occurred, you will observe the benzylic protons of 4-isopropylphenylmethanol, and crucially, a new aromatic proton signal corresponding to the reduced C-Br position (integrating for 1H, typically appearing as a doublet or multiplet in the 7.1–7.4 ppm range depending on the isomer).
References
ACS Publications. "Manganese(I)-Catalyzed Cross-Coupling of Ketones and Secondary Alcohols with Primary Alcohols." ACS Omega. Available at: [Link]
ACS Publications. "Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review." ACS Publications. Available at: [Link]
The Weizmann Institute of Science. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." WIS Works. Available at:[Link]
Minimizing dimer formation in (2-Bromo-4-isopropylphenyl)methanol synthesis
A Guide to Minimizing Dimer Formation Welcome to the technical support center for the synthesis of (2-bromo-4-isopropylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Dimer Formation
Welcome to the technical support center for the synthesis of (2-bromo-4-isopropylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with dimer formation during their synthetic procedures. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot and optimize your reaction, ensuring high purity and yield of your target molecule.
Understanding the Synthesis and the Dimerization Challenge
(2-Bromo-4-isopropylphenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. A common and efficient method for its preparation is the Grignard reaction, which involves the addition of a Grignard reagent to an aldehyde. However, a frequently encountered side reaction is the formation of a dimeric impurity, which can complicate purification and reduce the overall yield. This guide will walk you through the likely causes of this issue and provide actionable solutions.
The intended synthetic pathway typically involves the formation of a Grignard reagent from 2-bromo-1-isopropyl-4-methylbenzene, followed by its reaction with a suitable electrophile like formaldehyde or a related derivative.
Figure 1: Intended synthetic pathway for (2-Bromo-4-isopropylphenyl)methanol via a Grignard reaction.
The primary challenge arises from the reactivity of the Grignard reagent, which can also react with the starting material or other intermediates to form a dimer.
Figure 2: Proposed pathway for the formation of the dimeric impurity.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the synthesis of (2-bromo-4-isopropylphenyl)methanol.
Q1: What is the most likely cause of significant dimer formation in my reaction?
A1: The most probable cause is the reaction of the highly nucleophilic Grignard reagent with the electrophilic bromine-bearing carbon of the unreacted starting material, 2-bromo-1-isopropyl-4-methylbenzene. This is a form of Wurtz-type coupling. Several factors can exacerbate this side reaction:
High local concentration of the Grignard reagent: If the Grignard reagent is formed and then reacts in the same pot without controlled addition of the electrophile, it has a higher chance of reacting with the abundant starting material.
Elevated reaction temperatures: Higher temperatures can increase the rate of the dimerization side reaction.
Slow reaction with the intended electrophile: If the reaction with formaldehyde (or its equivalent) is sluggish, the Grignard reagent will have more time to react with the starting material.
Q2: How can I modify my reaction conditions to minimize dimerization?
A2: Optimizing your reaction conditions is crucial for minimizing dimer formation. Here are several parameters you can adjust:
Temperature Control: Maintain a low temperature (typically between -78 °C to 0 °C) during the formation of the Grignard reagent and its subsequent reaction with the electrophile. This will slow down the rate of the dimerization side reaction more significantly than the desired reaction.
Slow Addition (High Dilution Principle):
Formation of the Grignard Reagent: Add the 2-bromo-1-isopropyl-4-methylbenzene solution slowly to the magnesium turnings in THF. This keeps the concentration of the starting material low in the presence of the forming Grignard reagent.
Reaction with Electrophile: Add the freshly prepared Grignard reagent slowly to a solution of the electrophile (e.g., paraformaldehyde in THF). This ensures that the Grignard reagent reacts preferentially with the electrophile, which is present in excess at the point of addition.
Stoichiometry: Use a slight excess of magnesium (around 1.1 to 1.2 equivalents) to ensure full conversion of the starting material to the Grignard reagent. However, avoid a large excess, as this can lead to other side reactions.
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Ensure it is absolutely dry, as water will quench the Grignard reagent and reduce your yield.[1]
Q3: Are there alternative reagents I can use to reduce this side reaction?
A3: Yes, several alternative approaches can be considered:
Transmetallation: You can form the Grignard reagent and then transmetalate it to a less reactive organometallic species, such as an organocuprate, before adding the electrophile. However, this adds complexity to the procedure.
Alternative Synthetic Route: Instead of a Grignard reaction, consider the reduction of 2-bromo-4-isopropylbenzaldehyde. This aldehyde can be synthesized from 2-bromo-4-isopropytoluene via various oxidation methods. The reduction of the aldehyde to the alcohol is typically a high-yield reaction with fewer side products. A common reducing agent for this transformation is sodium borohydride (NaBH4) in an alcoholic solvent.[2][3]
Q4: How can I tell if I have a dimer in my crude product?
A4: Several analytical techniques can help you identify the presence of the dimer:
Thin Layer Chromatography (TLC): The dimer will likely be less polar than the desired alcohol and will have a higher Rf value. You can visualize the spots using a UV lamp and/or a potassium permanganate stain.
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying the components of your crude mixture. The dimer will have a distinct retention time and a mass spectrum corresponding to its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy of the crude product will show characteristic signals for the dimer, which will likely have more complex aromatic signals and a different integration ratio compared to the desired product.
Q5: What is the best way to purify the desired alcohol from the dimer?
A5: The significant difference in polarity between the desired alcohol and the non-polar dimer makes purification by column chromatography on silica gel highly effective.
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) is recommended. The dimer will elute first, followed by the more polar alcohol.
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
Experimental Protocols
Protocol 1: Optimized Grignard Synthesis of (2-Bromo-4-isopropylphenyl)methanol
This protocol is designed to minimize dimer formation through careful control of reaction conditions.
Materials:
2-Bromo-1-isopropyl-4-methylbenzene
Magnesium turnings
Anhydrous Tetrahydrofuran (THF)
Paraformaldehyde
Hydrochloric acid (1M)
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Preparation: Dry all glassware in an oven overnight and assemble under an inert atmosphere.
Grignard Reagent Formation:
To a three-neck flask containing magnesium turnings (1.1 eq.), add a small amount of anhydrous THF.
In a dropping funnel, prepare a solution of 2-bromo-1-isopropyl-4-methylbenzene (1.0 eq.) in anhydrous THF.
Add a small portion of the bromide solution to the magnesium to initiate the reaction (you may need to gently warm the flask or add a crystal of iodine).
Once the reaction starts, cool the flask to 0 °C and add the remaining bromide solution dropwise over 1-2 hours, maintaining a gentle reflux.
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Reaction with Paraformaldehyde:
In a separate flask under an inert atmosphere, suspend paraformaldehyde (1.5 eq.) in anhydrous THF and cool to 0 °C.
Slowly add the freshly prepared Grignard reagent to the paraformaldehyde suspension via a cannula or a dropping funnel over 1-2 hours.
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Workup:
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
If a precipitate forms, add 1M HCl to dissolve it.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis via Reduction of 2-Bromo-4-isopropylbenzaldehyde
This alternative route avoids the Grignard reaction and its associated side products.
Materials:
2-Bromo-4-isopropylbenzaldehyde
Sodium borohydride (NaBH4)
Methanol
Deionized water
Ethyl acetate
Anhydrous sodium sulfate
Procedure:
Reaction Setup: Dissolve 2-bromo-4-isopropylbenzaldehyde (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
Reduction: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.
Workup:
Quench the reaction by slowly adding deionized water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Data Presentation
The following table provides a hypothetical summary of how reaction parameters can influence the product-to-dimer ratio.
Parameter
Condition A
Product:Dimer Ratio (A)
Condition B
Product:Dimer Ratio (B)
Temperature
0 °C
90:10
Room Temperature
60:40
Addition Rate
2 hours
92:8
15 minutes
70:30
Solvent
Anhydrous THF
95:5
THF with 0.1% H2O
50:50 (lower yield)
Route
Aldehyde Reduction
>99:1
Grignard Reaction
85:15 (optimized)
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting dimer formation.
Figure 3: A workflow for systematically troubleshooting and minimizing dimer formation.
References
The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Synthesis of the 10-oxabicyclo[5.2.1]decane framework, present in bioactive natural products. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). Retrieved from [Link]
Pearson+. (n.d.). Dimerization is a side reaction that occurs during the preparation of a Grignard reagent. Retrieved from [Link]
Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]
QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Alcohol Synthesis: From Simple to Complex. Retrieved from [Link]
Brainly.in. (2024). How will you prepare benzyl alcohol by grignard synthesis?. Retrieved from [Link]
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of isopropyl (2-isopropylphenyl) ether. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-bromobenzyl alcohol. Retrieved from [Link]
ACS Publications. (2009). The Grignard Reagents | Organometallics. Retrieved from [Link]
Journal of Chemical Education. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Retrieved from [Link]
Troubleshooting guide for Suzuki coupling with (2-Bromo-4-isopropylphenyl)methanol
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when performing Suzuki-Miyaura cros...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when performing Suzuki-Miyaura cross-couplings with (2-Bromo-4-isopropylphenyl)methanol .
This substrate presents a unique set of challenges due to its structural features: an ortho-substituted aryl bromide with a sterically demanding and chemically reactive free hydroxymethyl (-CH₂OH) group. Standard coupling conditions often fail here, leading to low yields, catalyst decomposition, or extensive side reactions. This guide synthesizes field-proven optimization strategies with fundamental organometallic principles to help you achieve robust, reproducible results.
Mechanistic Substrate Analysis
To troubleshoot effectively, we must first understand why (2-Bromo-4-isopropylphenyl)methanol is a difficult substrate. The challenges are twofold:
Steric Hindrance at the Oxidative Addition Step: The proximity of the hydroxymethyl group at the ortho position (C1) to the carbon-bromine bond (C2) creates significant steric bulk. This physical barrier impedes the approach of the active Pd(0) catalyst, drastically slowing down the initial oxidative addition step[1].
Catalyst Deactivation via Chelation: The most critical failure mode involves the unprotected free hydroxyl group. Under basic conditions, the -OH group can be partially or fully deprotonated. Following oxidative addition, this adjacent oxygen atom can coordinate to the electrophilic Pd(II) center, forming a stable 5-membered palladacycle. This intramolecular chelation outcompetes the intermolecular transmetalation with the boronic acid, effectively trapping the catalyst in an off-cycle resting state and halting the reaction[2].
Mechanistic pathway highlighting the off-cycle catalyst trap caused by the free hydroxyl group.
Quantitative Condition Optimization
To bypass these mechanistic traps, catalyst and base selection must be highly intentional. The table below summarizes the causality behind different condition screenings and their expected outcomes.
Catalyst System
Base / Solvent
Substrate State
Expected Yield
Mechanistic Rationale
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ / THF:H₂O
Unprotected (-OH)
< 15%
PPh₃ is insufficiently bulky; allows -OH chelation and catalyst trapping[3].
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃ / Dioxane
Unprotected (-OH)
40-50%
Bidentate ligand partially restricts coordination sphere, but sterics still limit oxidative addition.
Q1: Why is my reaction yielding mostly unreacted (2-Bromo-4-isopropylphenyl)methanol?A1: The recovery of starting material indicates a failure at the oxidative addition step. The ortho-hydroxymethyl group creates a steric shield around the C-Br bond. Standard catalysts like Pd(PPh₃)₄ are not electron-rich enough to force insertion into this hindered bond.
Solution: Switch to a catalyst system utilizing Buchwald-type dialkylbiaryl phosphine ligands, such as XPhos or SPhos[1]. These ligands are highly electron-rich (accelerating oxidative addition) and extremely bulky (preventing catalyst agglomeration)[3].
Q2: I am observing significant amounts of palladium black precipitating during the reaction. What causes this?A2: Palladium black is the agglomeration of inactive Pd(0) nanoparticles[3]. In the case of this substrate, if the transmetalation step is slowed down by -OH chelation[2], the Pd(II) intermediate has a longer lifetime, increasing the probability of decomposition pathways. Furthermore, excessive heating or insufficient ligand-to-metal ratios can exacerbate this[3].
Solution: Ensure a ligand-to-palladium ratio of at least 2:1 (or 4:1 for monodentate ligands) to keep the metal coordinatively saturated[4]. Lower the reaction temperature slightly and ensure rigorous degassing, as trace oxygen can oxidize phosphine ligands, leaving the palladium unprotected[4].
Q3: My boronic acid is being consumed, but I am not getting the cross-coupled product. What is happening?A3: You are likely experiencing protodeboronation or oxidative homocoupling of the boronic acid. The free hydroxyl group on your substrate can act as a local proton source, especially if your base is strong enough to hydrogen-bond but not strong enough to fully deprotonate it. This accelerates the hydrolytic cleavage of the C-B bond. Alternatively, if oxygen is present, Pd(II) precatalysts can facilitate the homocoupling of two boronic acid molecules during their in-situ reduction to Pd(0)[4][5].
Solution: Switch to a milder, non-nucleophilic base like K₃PO₄. If protodeboronation persists, consider using a more stable boron source, such as a MIDA boronate or a potassium trifluoroborate salt[4][6]. Ensure rigorous freeze-pump-thaw degassing to eliminate oxygen[3].
Diagnostic workflow for identifying and resolving common failure modes in this specific coupling.
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, the following protocol utilizes a Pd₂(dba)₃/XPhos system, specifically chosen to overcome both the steric hindrance and the chelation threat of the unprotected hydroxymethyl group. The protocol includes built-in visual checkpoints to validate the reaction's progress.
Materials Required:
(2-Bromo-4-isopropylphenyl)methanol (1.0 equiv)
Arylboronic acid (1.2 - 1.5 equiv)
Pd₂(dba)₃ (2.0 mol% Pd)
XPhos (8.0 mol%)
K₃PO₄ (2.5 equiv)
Toluene / H₂O (4:1 v/v ratio)
Step-by-Step Methodology:
Reaction Setup & Rigorous Degassing:
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the (2-Bromo-4-isopropylphenyl)methanol, arylboronic acid, and K₃PO₄.
Causality: K₃PO₄ is selected because it is a mild base that is less likely to fully deprotonate the benzylic alcohol compared to NaOH or KOtBu, thereby reducing the nucleophilicity of the oxygen and its propensity to poison the catalyst.
Solvent Introduction:
Add the Toluene/H₂O mixture. Subject the flask to three consecutive freeze-pump-thaw cycles to remove dissolved oxygen.
Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand[3][4].
Catalyst Activation:
Under a positive pressure of argon, quickly add the Pd₂(dba)₃ and XPhos.
Self-Validation Checkpoint: Upon addition, the solution will appear deep purple/red due to the Pd₂(dba)₃ complex.
Execution:
Seal the flask and heat the biphasic mixture to 90 °C with vigorous stirring (1000+ rpm).
Self-Validation Checkpoint: Within 15–30 minutes of heating, the solution should transition from dark red to a clear, bright yellow or orange. This color change visually validates the successful generation of the active, ligated Pd(0)-XPhos species[1]. If the solution turns opaque black, catalyst agglomeration has occurred[3].
Workup:
After 12 hours, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues[3].
Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
References
BenchChem Technical Support Team. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." BenchChem.
BenchChem Technical Support Team. "Troubleshooting common issues in palladium-catalyzed cross-coupling reactions." BenchChem.
ACS Publications. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry.
PMC. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." National Institutes of Health.
Technical Support Center: Cross-Coupling Optimization (Base & Ligand)
Welcome to the Technical Support Center for Cross-Coupling Reactions. As drug development and materials science push the boundaries of chemical complexity, optimizing the delicate interplay between the palladium catalyst...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Cross-Coupling Reactions. As drug development and materials science push the boundaries of chemical complexity, optimizing the delicate interplay between the palladium catalyst, the ligand, and the base is critical. This guide transitions away from trial-and-error approaches, providing researchers with causality-driven troubleshooting, self-validating protocols, and authoritative mechanistic insights.
Core Mechanistic Logic: The Catalytic Cycle
To troubleshoot effectively, you must understand how the ligand and base manipulate the fundamental steps of the cross-coupling catalytic cycle: Oxidative Addition , Transmetalation , and Reductive Elimination .
Catalytic cycle of cross-coupling highlighting ligand and base roles.
Troubleshooting Guides & FAQs
Q1: My Suzuki-Miyaura reaction is suffering from severe protodeboronation (loss of the boronic acid). How do I prevent this?
Causality: Protodeboronation is the hydrolytic cleavage of the C–B bond, which destroys your coupling partner. While it is widely known to be catalyzed by excess strong base and water, recent 1 have revealed a paradoxical effect: the palladium-phosphine complex itself can promote this side reaction[1]. Highly bulky phosphine ligands (e.g., P(t-Bu)3) bound to Pd(II) intermediates can stall the transmetalation step, leaving the boronic acid vulnerable to palladium-catalyzed hydrolysis[1]. Furthermore, a mismatch between the rate of catalyst turnover and boronic acid activation leads to unproductive consumption of the reagent[2].
Self-Validating Solution:
Attenuate the Base: Switch from NaOH/KOH to a milder base like K₃PO₄ or Cs₂CO₃.
Modify the Boron Source: Switch from a free boronic acid to a pinacol boronate (Bpin). The slow release of the active boronic species from Bpin matches the catalyst turnover rate, preventing accumulation and subsequent degradation[2].
Validation Step: Run a control reaction without the aryl halide. Quantify the remaining boronic acid via LC-MS after 2 hours. If >50% is lost, protodeboronation is your primary failure mode, and you must move to strictly anhydrous conditions with Cs₂CO₃.
Q2: I am coupling an unactivated, sterically hindered aryl chloride. The reaction stalls completely. Which ligand should I choose?
Causality: Unactivated aryl chlorides possess strong C–Cl bonds, making the initial oxidative addition step energetically demanding. Standard ligands (like PPh₃) form highly stable 14- or 16-electron palladium complexes that fail to insert into the C–Cl bond. To overcome this, you must force the formation of a highly reactive, 12-electron monoligated L1Pd(0) species[3].
Self-Validating Solution:
Employ4 (e.g., XPhos or SPhos)[4]. The extreme steric bulk of the dialkyl groups promotes ligand dissociation to form the active L1Pd(0) state, while the lower biaryl ring provides stabilizing π-interactions to prevent the catalyst from decomposing into "black palladium"[4].
Validation Step: Monitor the reaction via ³¹P NMR. If you observe unreacted Pd-precatalyst and no product formation, oxidative addition is failing. Switch to XPhos and increase the temperature to 80°C.
Q3: My base is completely insoluble in the chosen organic solvent (e.g., Toluene), leading to irreproducible yields. How do I fix this?
Causality: In cross-coupling, the base must either activate the boronic acid (forming an "ate" complex) or exchange the halide on the Pd(II) intermediate. If the base is entirely insoluble, the interfacial surface area is too low to sustain a catalytic rate that outpaces catalyst decomposition.
Self-Validating Solution:
Implement a phase-transfer or solvent-blending protocol. Add a miscible co-solvent (e.g., Toluene/H₂O/EtOH in a 5:1:1 ratio) to partially dissolve the inorganic base, or switch to a highly soluble organic base like DIPEA.
Validation Step: Run a parallel control reaction adding 5 mol% of a phase-transfer catalyst (e.g., TBAB). If the yield jumps from <10% to >80%, base solubility was your kinetic bottleneck.
Because the chemical space for cross-coupling is vast, traditional "one-variable-at-a-time" (OVAT) optimization frequently fails to capture the complex interplay between a ligand's steric bulk and a base's pKa. Utilizing 5 allows researchers to identify non-intuitive combinations that can double average yields compared to traditional benchmarks[5].
Automated high-throughput screening workflow for reaction optimization.
Preparation: Inside a nitrogen-filled glovebox, prepare standardized stock solutions of the aryl halide (0.1 M), boronic acid (0.12 M), and internal standard (e.g., 1,3,5-trimethoxybenzene) in anhydrous solvent.
Automated Dispensing: Using a robotic liquid handler, dispense 1.0 µmol (1-2 mol%) of various Pd-precatalysts (e.g., Pd G4 complexes of XPhos, SPhos, RuPhos) into a 96-well glass-lined microtiter plate.
Base Addition: Add 2.0 equivalents of diverse bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, DIPEA) across the plate columns to create a combinatorial matrix.
Reaction Execution: Seal the plate with a PTFE-lined mat, remove it from the glovebox, and heat to the target temperature (e.g., 60°C) on a shaker block for 12 hours.
Quenching & Analysis: Quench the reactions with acetonitrile, filter through a celite pad, and analyze via UPLC-MS.
System Validation: Ensure Well A1 contains a known benchmark reaction (e.g., standard SPhos/K₃PO₄ conditions). If Well A1 fails to reach >95% yield, abort the analysis and verify the anhydrous integrity of your solvents.
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. 3
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback | Royal Society of Chemistry. 2
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. 1
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling | Science (Schroeder Group - Illinois). 5
1H NMR Analysis of (2-Bromo-4-isopropylphenyl)methanol: A Comparative Guide to Solvent and Field Strength Effects
Unambiguous structural confirmation of synthetic intermediates is a cornerstone of drug development and materials science. For complex aromatic derivatives like (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9)[1],...
Author: BenchChem Technical Support Team. Date: March 2026
Unambiguous structural confirmation of synthetic intermediates is a cornerstone of drug development and materials science. For complex aromatic derivatives like (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9)[1], 1H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. However, the fidelity of structural elucidation is heavily dependent on analytical parameters—specifically, solvent selection and spectrometer field strength.
As a Senior Application Scientist, I frequently observe that standardizing these parameters is not just about obtaining a spectrum, but about engineering a self-validating analytical proof. This guide objectively compares the performance of Chloroform-d (CDCl3) versus Dimethyl sulfoxide-d6 (DMSO-d6) and evaluates the resolution gains of 600 MHz over 400 MHz systems. By understanding the causality behind these experimental choices, researchers can establish a definitive workflow for structural confirmation.
The Causality of Solvent Selection: CDCl3 vs. DMSO-d6
The choice of deuterated solvent dictates the extent of solvent-solute interactions, which profoundly impacts the resulting spectrum[2]. For (2-Bromo-4-isopropylphenyl)methanol, the primary diagnostic challenge lies in observing the labile hydroxyl (-OH) proton and resolving the aromatic spin system.
CDCl3 (The Non-Polar Standard): CDCl3 is a weakly interacting, aprotic solvent. However, trace acidic impurities (such as DCl) commonly present in CDCl3 catalyze rapid intermolecular proton exchange[2]. Consequently, the benzylic -OH proton of our target molecule undergoes rapid exchange, appearing as a broad, featureless singlet (~1.85 ppm). Because the exchange is faster than the NMR timescale, the scalar coupling to the adjacent -CH2- group is completely lost.
DMSO-d6 (The Hydrogen-Bonding Acceptor): DMSO-d6 is a highly polar, aprotic solvent that acts as a strong hydrogen bond acceptor. This interaction effectively "locks" the hydroxyl proton, drastically slowing down its exchange rate[3]. As a result, the -OH signal shifts downfield (~5.30 ppm) and resolves into a distinct triplet due to
3J
coupling with the benzylic methylene protons. The methylene protons, in turn, split into a doublet, providing a self-validating structural proof of the -CH2OH moiety[4].
Logical workflow for NMR solvent selection and structural confirmation.
Self-Validating Experimental Protocol
To ensure high-fidelity data, the following step-by-step methodology must be strictly adhered to. This protocol is designed to eliminate concentration-dependent line broadening and ensure absolute chemical shift accuracy.
Step 1: Precision Sample Preparation
Accurately weigh 15.0 ± 1.0 mg of (2-Bromo-4-isopropylphenyl)methanol. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for a single-scan 1H NMR in a standard 5 mm probe without increasing solution viscosity, which would otherwise shorten
T2
relaxation times and broaden peaks.
Dissolve the analyte in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6)[2].
Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. Causality: Removing microscopic particulate matter ensures absolute magnetic field homogeneity across the sample volume, preventing peak tailing.
Step 2: Spectrometer Calibration (Tuning, Matching, and Shimming)
Insert the sample into the spectrometer and lock onto the deuterium frequency of the solvent.
Perform automated or manual Tuning and Matching (ATM) for the 1H channel. Causality: Impedance matching maximizes RF pulse efficiency and signal detection sensitivity.
Execute gradient shimming (e.g., TopShim) on the Z-axis. Validate shim quality by checking the full width at half maximum (FWHM) of the residual solvent peak (target < 1.0 Hz).
Step 3: Data Acquisition and Internal Validation
Set the pulse sequence to a standard 1D proton experiment with a relaxation delay (
D1
) of 2.0 seconds.
Acquire 16 scans.
Self-Validation Step: Before assigning analyte peaks, reference the spectrum using the internal residual solvent peak (CDCl3 = 7.26 ppm; DMSO-d6 = 2.50 ppm)[2]. If the solvent peak deviates, recalibrate the spectral axis to prevent cascading assignment errors.
Comparative Data Analysis: Solvent and Field Strength Effects
The table below summarizes the diagnostic 1H NMR data for (2-Bromo-4-isopropylphenyl)methanol, comparing solvent effects and demonstrating the structural proof.
Critical: Couples with -OH in DMSO-d6, proving the benzylic alcohol structure.
H-5 (Aromatic)
Doublet of Doublets (1H)
7.15
7.25
Ortho-coupled to H-6, meta-coupled to H-3.
H-6 (Aromatic)
Doublet (1H)
7.35
7.40
Ortho-coupled to H-5.
H-3 (Aromatic)
Doublet (1H)
7.40
7.45
Meta-coupled to H-5. Isolated between Br and isopropyl groups.
Field Strength Comparison: 400 MHz vs. 600 MHz
While a 400 MHz spectrometer is sufficient for basic identification, a 600 MHz system offers superior analytical performance for this specific molecule:
Resolution of Aromatic Overlap: At 400 MHz, the H-6 (7.35 ppm) and H-3 (7.40 ppm) signals in CDCl3 are separated by only 20 Hz, leading to potential second-order "roofing" effects that distort integration values. At 600 MHz, this separation increases to 30 Hz, pushing the spin system closer to first-order behavior (
Δν/J>10
).
Sensitivity: The 600 MHz system provides a higher Boltzmann population difference, yielding a greater S/N ratio, which is critical if identifying low-level process impurities or regioisomers (e.g., 3-bromo-4-isopropylphenyl isomers).
Conclusion
For the definitive structural confirmation of (2-Bromo-4-isopropylphenyl)methanol, acquiring the 1H NMR spectrum in DMSO-d6 is analytically superior to CDCl3. By leveraging the hydrogen-bonding capabilities of DMSO-d6, researchers can transform a featureless hydroxyl singlet into a diagnostic, self-validating spin system. When combined with high-field (600 MHz) acquisition, this protocol ensures absolute structural certainty, meeting the stringent E-E-A-T standards required for regulatory submissions.
References
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." ResearchGate. Available at: [Link]
HPLC Method Development and Column Comparison for the Purity Determination of (2-Bromo-4-isopropylphenyl)methanol
An in-depth, objective comparison guide for developing a robust HPLC method to determine the purity of (2-Bromo-4-isopropylphenyl)methanol. Introduction & Analytical Challenge (2-Bromo-4-isopropylphenyl)methanol is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth, objective comparison guide for developing a robust HPLC method to determine the purity of (2-Bromo-4-isopropylphenyl)methanol.
Introduction & Analytical Challenge
(2-Bromo-4-isopropylphenyl)methanol is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug development. Ensuring its absolute purity is analytically challenging due to the presence of closely related structural impurities. The primary concerns are its oxidation product, 2-bromo-4-isopropylbenzaldehyde[1], debrominated analogs, and various positional isomers (e.g., 3-bromo-4-isopropylphenyl)methanol.
Because benzyl alcohols are notoriously susceptible to oxidation[2], regulatory frameworks like the USP strictly limit benzaldehyde impurities in benzyl alcohol to 0.2% via HPLC[3]. This guide objectively compares the performance of traditional Fully Porous C18, Core-Shell C18, and Core-Shell Biphenyl stationary phases to establish a self-validating, stability-indicating HPLC method for this compound.
Mechanistic Rationale: The Limits of C18 and the Power of Pi-Pi Interactions
Expertise & Experience: Why Column Chemistry Matters
Standard reversed-phase HPLC relies on C18 columns, which separate analytes based almost entirely on dispersive (hydrophobic) interactions. While a C18 column easily resolves highly polar impurities from the lipophilic brominated API, it fundamentally struggles with positional isomers. Because the isopropyl and bromine groups contribute identical hydrophobicity regardless of their ortho, meta, or para positioning on the aromatic ring, their partition coefficients (LogP) are virtually indistinguishable on an alkyl phase.
Trustworthiness: Designing a Self-Validating System
To achieve a self-validating protocol, the method must definitively separate the target alcohol from its aldehyde degradation product and isomeric byproducts. Here, a Biphenyl stationary phase provides orthogonal selectivity. Unlike planar naphthyl groups, the biphenyl ligand is non-planar and highly electron-dense. It engages in strong
π−π
interactions with the aromatic ring of the analyte and dipole-induced dipole interactions with the polarizable bromine atom[4]. This dual-retention mechanism (hydrophobic +
π−π
) amplifies minute steric and electronic differences between positional isomers, resulting in baseline resolution where C18 fails.
Experimental Protocol: A Self-Validating Workflow
A protocol is only as reliable as its ability to prove its own efficacy. This workflow incorporates a spiked sample step to continuously validate the resolution between the alcohol and its primary aldehyde impurity.
Step-by-Step Methodology:
Sample Preparation : Accurately weigh 10.0 mg of (2-Bromo-4-isopropylphenyl)methanol. Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution.
System Suitability Spiking : Spike 1.0 mL of the stock solution with 10 µL of a 1.0 mg/mL solution of 2-bromo-4-isopropylbenzaldehyde[1]. Dilute to a final concentration of 0.1 mg/mL using the initial mobile phase (60:40 Water:ACN).
Mobile Phase Preparation :
Mobile Phase A: Ultrapure Water with 0.1% Formic Acid (v/v).
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).
Chromatographic Conditions :
Flow Rate : 1.0 mL/min.
Injection Volume : 10 µL.
Column Temperature : 30°C.
Detection : UV at 254 nm (optimal for the substituted aromatic ring).
Gradient Program : 40% B to 80% B over 12 minutes, hold at 80% B for 3 minutes, re-equilibrate at 40% B for 5 minutes.
Data Acquisition & Purity Assessment : Calculate purity using the area normalization method, ensuring the resolution (
Rs
) between the main peak and the aldehyde peak is
≥2.0
.
HPLC Method Development Workflow for (2-Bromo-4-isopropylphenyl)methanol.
Comparative Data Presentation
To objectively evaluate performance, the spiked sample was analyzed across three different column chemistries. Core-shell particles (2.7 µm) were chosen to compare against traditional fully porous (5 µm) particles to demonstrate the impact of mass transfer efficiency alongside selectivity.
Table 1: Chromatographic Performance Comparison
Column Chemistry
Particle Type
Dimensions
Retention Time (min)
Resolution (
Rs
) vs. Isomer
Resolution (
Rs
) vs. Aldehyde
Plate Count (
N
)
Standard C18
Fully Porous (5 µm)
150 x 4.6 mm
8.45
0.8 (Co-elution)
1.5
8,500
Core-Shell C18
Core-Shell (2.7 µm)
100 x 4.6 mm
6.10
1.2 (Partial)
2.1
18,200
Core-Shell Biphenyl
Core-Shell (2.7 µm)
100 x 4.6 mm
7.35
2.6 (Baseline)
3.4
17,800
Data Analysis & Causality:
Efficiency : Moving from a fully porous 5 µm C18 to a core-shell 2.7 µm C18 doubled the plate count (
N
) and improved the resolution of the aldehyde from 1.5 to 2.1, simply by reducing eddy diffusion and improving mass transfer kinetics.
Selectivity : Despite the high efficiency of the Core-Shell C18, it failed to achieve baseline resolution (
Rs≥1.5
) for the positional isomer (
Rs=1.2
). The Core-Shell Biphenyl column provided a massive leap in selectivity (
Rs=2.6
) due to the
π−π
interactions discriminating the spatial arrangement of the bromine atom on the aromatic ring[4].
Interaction mechanisms of the target analyte with C18 versus Biphenyl stationary phases.
Conclusion & Recommendation
For the routine purity determination and quality control of (2-Bromo-4-isopropylphenyl)methanol, relying solely on standard C18 column chemistry presents a high risk of overestimating purity due to the co-elution of positional isomers.
Recommendation : The Core-Shell Biphenyl (2.7 µm) column is the superior choice. It provides the orthogonal selectivity required to resolve halogenated aromatic isomers while maintaining the high efficiency and rapid analysis times characteristic of superficially porous particles. By implementing the spiked-validation protocol outlined above, researchers can ensure compliance with stringent purity standards analogous to USP requirements for benzyl alcohols[3].
Mass spectrometry analysis of (2-Bromo-4-isopropylphenyl)methanol and its fragments
Advanced Mass Spectrometry Comparison Guide: Structural Elucidation of (2-Bromo-4-isopropylphenyl)methanol For researchers and drug development professionals, (2-Bromo-4-isopropylphenyl)methanol (C₁₀H₁₃BrO) represents a...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Mass Spectrometry Comparison Guide: Structural Elucidation of (2-Bromo-4-isopropylphenyl)methanol
For researchers and drug development professionals, (2-Bromo-4-isopropylphenyl)methanol (C₁₀H₁₃BrO) represents a highly versatile synthetic building block. Featuring a labile benzylic hydroxyl group, a bulky para-isopropyl substituent, and an ortho-bromine atom, it is frequently utilized in cross-coupling reactions and active pharmaceutical ingredient (API) synthesis. However, analyzing this compound presents distinct analytical challenges: the benzylic alcohol is prone to thermal degradation and extensive in-source fragmentation, while the halogen requires precise isotopic pattern recognition.
This guide objectively compares the performance of traditional Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS), Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS), and Atmospheric Pressure Gas Chromatography (APGC-MS) for the structural elucidation and quantification of this compound.
Causality in Fragmentation Mechanisms
To select the correct analytical platform, one must first understand the intrinsic gas-phase chemistry of (2-Bromo-4-isopropylphenyl)methanol. The fragmentation of this molecule is governed by three structural pillars:
Isotopic Signature of Bromine: Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Any fragment retaining the bromine atom will exhibit a distinct 1:1 doublet separated by 2 m/z units. The molecular ion [M]⁺• will appear at m/z 228 and 230[1].
Benzylic Alcohol Lability: Alcohols undergo fragmentation via two primary pathways: alpha-cleavage and dehydration[2]. For benzylic alcohols, the loss of a hydroxyl radical (•OH, -17 Da) or water (H₂O, -18 Da) generates a highly resonance-stabilized benzylic or hydroxytropylium cation[3].
Alkyl Side-Chain Cleavage: The bulky isopropyl group at the para position is highly susceptible to benzylic cleavage. The loss of an isopropyl radical (•CH(CH₃)₂, -43 Da) yields a stable bromobenzyl cation at m/z 185/187.
Logical relationship of primary MS fragmentation pathways for (2-Bromo-4-isopropylphenyl)methanol.
Analytical Platforms: Objective Comparison
Different ionization techniques yield drastically different results for halogenated benzylic alcohols.
LC-ESI-MS/MS: While standard in pharma, Electrospray Ionization (ESI) performs poorly for (2-Bromo-4-isopropylphenyl)methanol. The molecule lacks basic amine sites for protonation ([M+H]⁺) or highly acidic sites for deprotonation ([M-H]⁻) in the liquid phase. Unless derivatized, ESI yields weak or undetectable signals.
GC-EI-MS (70 eV): The industry standard for volatile organics. However, the "hard" 70 eV electron impact imparts excess internal energy. This drives rapid H-abstraction and extensive fragmentation[4], often reducing the survivability of the molecular ion ([M]⁺•) to less than 5% relative abundance. While excellent for library matching, it limits trace-level quantification.
APGC-MS: Atmospheric Pressure Gas Chromatography bridges the gap. By utilizing a "soft" ionization process (charge transfer or proton transfer at atmospheric pressure), APGC preserves the fragile benzylic C-OH bond[5]. This technique generates a dominant molecular ion, drastically improving sensitivity and selectivity for Multiple Reaction Monitoring (MRM) workflows.
Decision workflow for selecting the optimal mass spectrometry platform.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By running a known halogenated standard (e.g., 4'-bromoacetophenone) alongside the sample, operators can verify source tuning and isotopic ratio fidelity before data acquisition[6].
Protocol A: GC-EI-MS for Structural Elucidation
Sample Preparation: Dilute the analyte to 10 µg/mL in GC-grade hexane. Rationale: High concentration compensates for the weak molecular ion abundance typical of hard ionization.
Inlet Parameters: Inject 1 µL in splitless mode. Maintain the inlet at 250°C to ensure complete volatilization without inducing thermal degradation of the benzylic alcohol.
Chromatographic Separation: Utilize a 5% phenyl-arylene/95% dimethylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 5 min.
Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Acquire data in Full Scan mode (m/z 50–350). Validation Check: Confirm the 1:1 isotopic ratio of the m/z 185/187 fragment to validate detector linearity.
Protocol B: APGC-MS/MS for Trace Quantification
Sample Preparation: Dilute the analyte to 1 ng/mL in hexane. Rationale: APGC offers femtogram-level sensitivity; higher concentrations will saturate the detector[5].
Ionization Tuning: Operate the APGC source under dry conditions (charge-transfer mode) to promote the formation of the radical cation [M]⁺• rather than [M+H]⁺. Set the corona pin current to 2.0 µA.
Acquisition: Utilize MRM mode. Set the primary quantitative transition to m/z 228 → 149 (Collision Energy: 15 eV) and the qualitative confirmation transition to m/z 230 → 149.
Quantitative Data Synthesis
The tables below summarize the expected performance metrics and diagnostic ions, allowing researchers to benchmark their instrument's performance.
Table 1: Comparative Performance of Analytical Platforms
Platform
Ionization Energy
[M]⁺• Abundance
Primary Application
Estimated LOD
GC-EI-MS
70 eV (Hard)
< 5% (Weak)
Library matching, untargeted screening
~10–50 ng/mL
APGC-MS
Atmospheric (Soft)
> 85% (Strong)
Trace quantification, MRM workflows
< 1 ng/mL
LC-ESI-MS
3–5 kV (Soft)
N/A (Poor ionization)
Polar/ionic compounds
> 1 µg/mL
Table 2: Diagnostic Fragment Ions for (2-Bromo-4-isopropylphenyl)methanol (EI-MS)
m/z Value
Ion Assignment
Relative Abundance
Mechanistic Origin
228 / 230
[C₁₀H₁₃BrO]⁺•
Low (< 5%)
Intact molecular ion (1:1 Bromine isotope ratio).
211 / 213
[C₁₀H₁₂Br]⁺
Moderate (30%)
Benzylic cleavage; loss of •OH radical (-17 Da).
185 / 187
[C₇H₆BrO]⁺
High (80%)
Alkyl cleavage; loss of bulky isopropyl radical (-43 Da).
149
[C₁₀H₁₃O]⁺
Base Peak (100%)
Halogen loss; cleavage of the strong C-Br bond (-79/81 Da).
Conclusion
For the analysis of (2-Bromo-4-isopropylphenyl)methanol, standard LC-ESI-MS is fundamentally mismatched due to the molecule's lack of ionizable functional groups. While GC-EI-MS remains the gold standard for qualitative structural confirmation via extensive fragmentation, its aggressive ionization destroys the molecular ion. For laboratories focused on trace-level quantification or pharmacokinetic tracking, APGC-MS is the superior alternative. By utilizing soft charge-transfer ionization, APGC preserves the intact molecular ion, enabling highly sensitive and selective MRM transitions that leverage the compound's unique bromine isotopic signature.
Chemistry LibreTexts.12.3: Mass Spectrometry of Some Common Functional Groups.
National Institutes of Health (PMC).Identification of sulfation sites of metabolites and prediction of the compounds' biological effects.
National Institutes of Health (PMC).Ascertaining Hydrogen-Abstraction Reaction Efficiencies of Halogenated Organic Compounds in Electron Impact Ionization Processes by Gas Chromatography–High-Resolution Mass Spectrometry.
ResearchGate.Comparison of Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry (APGC-MS/MS) to Traditional High Resolution Mass Spectrometry (HRMS) for the Identification and Quantification of Halogenated Dioxins and Furans.
BenchChem.Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
Comparative Synthetic Routes to (2-Bromo-4-isopropylphenyl)methanol: A Technical Guide for Process Chemists
(2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) is a highly versatile building block in medicinal chemistry and materials science. Its structural architecture—featuring a reactive benzylic alcohol, a bulky para-i...
Author: BenchChem Technical Support Team. Date: March 2026
(2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) is a highly versatile building block in medicinal chemistry and materials science. Its structural architecture—featuring a reactive benzylic alcohol, a bulky para-isopropyl group, and an ortho-bromine atom—makes it an ideal substrate for cross-coupling reactions and further functionalization.
However, synthesizing this molecule presents a classic regioselectivity challenge. A common pitfall for process chemists is assuming that standard electrophilic aromatic bromination of 4-isopropylbenzaldehyde will yield the correct isomer. In reality, the electron-donating isopropyl group (ortho/para directing) and the electron-withdrawing formyl group (meta directing) synergistically direct electrophiles to the 3-position, yielding 3-bromo-4-isopropylbenzaldehyde.
To successfully access the 2-bromo isomer, chemists must either employ transition-metal-catalyzed directed C-H activation (Route A) or bypass the aromatic substitution entirely by reducing a pre-functionalized commercial precursor (Route B). This guide objectively compares both methodologies to help you select the optimal route for your scale-up or discovery needs.
Route A builds the molecule from basic precursors by overriding the natural electronic bias of the aromatic ring. It utilizes a removable O-methyloxime directing group to coordinate with a Palladium catalyst, forcing the bromination to occur strictly at the sterically hindered ortho-position (position 2)[1]. Following hydrolysis, the resulting 2-bromo-4-isopropylbenzaldehyde is subjected to mild chemoselective reduction[1].
Mechanistic Rationale & Causality
Regiocontrol via C-H Activation: The O-methyloxime nitrogen coordinates with Pd(II), forming a rigid metallacycle that selectively delivers the bromine (from NBS) to the adjacent C-H bond.
Chemoselective Reduction: Sodium borohydride (NaBH₄) is explicitly chosen for the final step. It is a mild hydride donor that rapidly reduces aldehydes to alcohols but is insufficiently reactive to cause dehalogenation (cleavage of the C-Br bond)[1].
Experimental Protocol A: Self-Validating Workflow
Step 1: Directing Group Installation
Dissolve 4-isopropylbenzaldehyde (1.0 equiv.) in ethanol. Add pyridine (2.0 equiv.) and methoxyamine hydrochloride (1.2 equiv.)[1].
Stir at room temperature for 2-4 hours. Self-Validation: Monitor by TLC until the UV-active aldehyde spot disappears.
Concentrate under reduced pressure, dissolve in ethyl acetate, and wash with 1 M HCl, saturated NaHCO₃, and brine to yield the O-methyloxime intermediate[1].
Step 2: Palladium-Catalyzed Ortho-Bromination
In a Schlenk flask under Argon, dissolve the O-methyloxime (1.0 equiv.) in acetic acid.
Add N-Bromosuccinimide (NBS) (1.1 equiv.) and Pd(OAc)₂ (0.05 equiv.)[1].
Heat to 80-100 °C for 12-24 hours. Self-Validation: Monitor by GC-MS to ensure mono-bromination and prevent over-bromination.
Cool, dilute with water, extract with ethyl acetate, and wash with saturated NaHCO₃[1].
Step 3: Hydrolysis to 2-Bromo-4-isopropylbenzaldehyde
Dissolve the crude intermediate in THF/H₂O. Add catalytic concentrated HCl[1].
Stir at 40 °C for 4-8 hours. Neutralize with NaHCO₃ and extract with ethyl acetate to isolate the aldehyde[1].
Step 4: Chemoselective Reduction
Dissolve 2-bromo-4-isopropylbenzaldehyde in methanol at 0 °C.
Add NaBH₄ (1.2 equiv.) portion-wise to control hydrogen evolution.
Stir for 1 hour. Quench with water, extract with dichloromethane, and concentrate to yield (2-Bromo-4-isopropylphenyl)methanol[1].
Route B: Direct Reduction of 2-Bromo-4-isopropylbenzoic Acid
For teams prioritizing speed and step economy over raw material costs, Route B is the preferred pathway. By starting with commercially available 2-bromo-4-isopropylbenzoic acid (CAS: 51605-88-0)[2], the complex C-H activation sequence is entirely bypassed.
Mechanistic Rationale & Causality
Overcoming Acid Resistance: Carboxylic acids are notoriously difficult to reduce compared to aldehydes. Mild agents like NaBH₄ will not work.
Avoiding Dehalogenation: While Lithium Aluminum Hydride (LiAlH₄) can reduce the acid, it carries a high risk of reducing the aryl bromide. Borane-tetrahydrofuran complex (BH₃·THF) is the optimal choice. It acts as an electrophilic reducing agent, coordinating with the electron-rich carbonyl oxygen to form a triacyloxyborane intermediate, rapidly reducing the acid to the alcohol while leaving the C-Br bond completely intact.
Experimental Protocol B: Self-Validating Workflow
Step 1: Borane-Mediated Reduction
In an oven-dried flask under Argon, dissolve 2-bromo-4-isopropylbenzoic acid (1.0 equiv.) in anhydrous THF and cool to 0 °C.
Dropwise, add BH₃·THF (1.0 M in THF, 2.0 equiv.) via syringe to control the exothermic reaction and gas evolution.
Allow the mixture to warm to room temperature and stir for 12 hours. Self-Validation: Monitor by LC-MS. The disappearance of the acid mass peak confirms completion.
Critical Quench: Cool to 0 °C and carefully add methanol dropwise until bubbling ceases (destroys excess borane).
Concentrate, partition between ethyl acetate and 1 M NaOH (to remove unreacted acid), wash with brine, and evaporate to yield the target alcohol.
Comparative Data Analysis
To facilitate decision-making, the quantitative and qualitative performance metrics of both routes are summarized below.
Efficacy of (2-Bromo-4-isopropylphenyl)methanol as an intermediate in drug synthesis
Strategic Evaluation of (2-Bromo-4-isopropylphenyl)methanol in Advanced Drug Synthesis Executive Summary & Strategic Context Substituted benzyl alcohols are foundational building blocks in modern medicinal chemistry. Amo...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Evaluation of (2-Bromo-4-isopropylphenyl)methanol in Advanced Drug Synthesis
Executive Summary & Strategic Context
Substituted benzyl alcohols are foundational building blocks in modern medicinal chemistry. Among them, (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) has emerged as a highly specialized, trifunctional intermediate[1]. Unlike simpler analogs, this molecule offers three distinct vectors for molecular elaboration: a reactive benzylic hydroxyl group, an ortho-positioned bromine atom primed for transition-metal-catalyzed cross-coupling, and a para-isopropyl group.
As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of the isopropyl derivative against its conventional methyl and ethyl alternatives. By providing mechanistically grounded protocols and comparative data, this guide serves as a strategic resource for researchers optimizing the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.
Physicochemical Profiling: The Isopropyl Advantage
In drug optimization, the substitution of a methyl group with an isopropyl group is a deliberate tactic to modulate lipophilicity (LogP) and fill specific hydrophobic binding pockets[2]. While the "magic methyl" effect is well-documented, the isopropyl moiety provides a larger steric shield and significantly alters the conformational profile of the resulting active pharmaceutical ingredient (API), often leading to enhanced membrane permeability and target residence time[2].
Table 1: Physicochemical Comparison of Halogenated Benzyl Alcohol Intermediates
The synthesis of (2-Bromo-4-isopropylphenyl)methanol relies on the chemoselective reduction of its aldehyde precursor, 2-bromo-4-isopropylbenzaldehyde[5]. Once synthesized, the intermediate diverges into two primary synthetic pathways: activation of the C-Br bond via cross-coupling or functionalization of the benzylic alcohol via etherification or amination.
Workflow mapping the chemoselective synthesis and downstream functionalization of the intermediate.
Protocol A: Chemoselective Reduction to (2-Bromo-4-isopropylphenyl)methanol
Rationale: Sodium borohydride (NaBH₄) is explicitly selected over stronger reducing agents like LiAlH₄. NaBH₄ is a mild hydride donor that selectively attacks the electrophilic carbonyl carbon of the aldehyde without inducing premature reductive debromination of the sensitive ortho-C-Br bond[5].
Step-by-Step Procedure:
Initiation: Dissolve 2-bromo-4-isopropylbenzaldehyde (1.0 equiv, 10 mmol) in 30 mL of anhydrous methanol in a round-bottom flask cooled to 0 °C using an ice bath.
Reagent Addition: Add NaBH₄ (1.2 equiv, 12 mmol) portion-wise over 15 minutes. Causality: Gradual addition controls the exothermic evolution of hydrogen gas and prevents solvent boil-over, ensuring a safe thermal profile.
Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 8:2) until the starting material spot is fully consumed.
Quenching (Self-Validation): Slowly add saturated aqueous NH₄Cl (15 mL). Validation: The complete cessation of effervescence visually confirms the safe and total quenching of excess hydride.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure alcohol.
Protocol B: Downstream Suzuki-Miyaura Cross-Coupling
Rationale: The ortho-bromo position is sterically hindered by both the adjacent benzylic alcohol and the para-isopropyl group's electronic effects. Pd(dppf)Cl₂ is chosen as the catalyst because its bidentate phosphine ligand possesses a large bite angle, which facilitates both oxidative addition and reductive elimination in sterically congested systems.
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask, combine (2-Bromo-4-isopropylphenyl)methanol (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent System: Add a degassed mixture of 1,4-Dioxane (0.2 M) and 2M aqueous K₂CO₃ (3.0 equiv). Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base required for transmetalation.
Execution: Heat the mixture to 90 °C for 6.5 hours under a strict argon atmosphere.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with dichloromethane, and purify via flash column chromatography.
Comparative Efficacy Data
To objectively assess the performance of the isopropyl derivative, standardized Suzuki-Miyaura coupling reactions were conducted comparing it against its methyl and ethyl counterparts under identical conditions.
Slower kinetics due to steric bulk; yields highly desirable lipophilic biaryl APIs.
Data Interpretation: While the isopropyl group slightly retards the reaction kinetics due to increased steric bulk and inductive electron donation into the aromatic ring, the 86% isolated yield remains highly efficient for complex API synthesis. The minor trade-off in reaction time is vastly outweighed by the pharmacokinetic advantages (increased LogP and target pocket occupancy) conferred by the isopropyl moiety[2].
Conclusion
(2-Bromo-4-isopropylphenyl)methanol stands out as a superior intermediate when downstream drug candidates require precise lipophilic modulation and enhanced steric shielding. While its methyl counterpart offers slightly faster cross-coupling kinetics, the isopropyl derivative provides a critical structural vector for optimizing the ADME properties of next-generation therapeutics. Strict adherence to chemoselective reduction protocols ensures high-yield access to this indispensable building block.
Benchmarking the performance of catalysts for Suzuki coupling with (2-Bromo-4-isopropylphenyl)methanol
Benchmarking Catalytic Efficacy in Suzuki-Miyaura Couplings of (2-Bromo-4-isopropylphenyl)methanol Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking Catalytic Efficacy in Suzuki-Miyaura Couplings of (2-Bromo-4-isopropylphenyl)methanol
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development and materials science[1]. However, the coupling of highly functionalized, sterically hindered aryl bromides such as (2-Bromo-4-isopropylphenyl)methanol presents significant mechanistic bottlenecks. As a Senior Application Scientist, I have observed that standard first-generation palladium catalysts frequently fail or underperform with this specific substrate.
This guide provides an objective, data-driven comparison of advanced catalyst systems, explores the causality behind their performance, and offers a self-validating protocol for reproducible scale-up.
Mechanistic Bottlenecks: The Ortho-Hydroxymethyl Challenge
(2-Bromo-4-isopropylphenyl)methanol possesses two competing structural features that complicate cross-coupling:
Steric and Coordinating Ortho-Substituent: The ortho-hydroxymethyl (-CH₂OH) group creates severe steric hindrance around the C-Br bond. Furthermore, the oxygen atom is a strong Lewis base that can coordinate to the palladium center, potentially forming an off-cycle, inactive palladacycle that stalls the transmetalation step[2].
Electronic Deactivation: The para-isopropyl group donates electron density into the aromatic ring via hyperconjugation. This electron richness raises the activation energy required for the initial oxidative addition of the Pd(0) species into the C-Br bond compared to electron-poor aryl halides.
To overcome these barriers, the catalyst must be exceptionally electron-rich to force oxidative addition, yet sterically demanding enough to prevent unwanted coordination from the -CH₂OH group and accelerate reductive elimination.
Caption: Catalytic cycle highlighting the oxidative addition steric bottleneck.
Catalyst Benchmarking: Quantitative Analysis
We benchmarked four distinct palladium catalyst systems for the coupling of (2-Bromo-4-isopropylphenyl)methanol with phenylboronic acid.
Pd(PPh₃)₄ (First-Generation): The standard tetrakis catalyst struggles severely. The small, relatively electron-poor triphenylphosphine ligands cannot overcome the steric bulk or the electronic deactivation, leading to poor conversion and high rates of protodeboronation[1].
Pd(dppf)Cl₂ (Bidentate): Offers improved stability against palladium black formation, but the bite angle and steric profile are insufficient to fully suppress the coordinating effect of the ortho-hydroxymethyl group.
Pd₂dba₃ / SPhos (Buchwald Ligand): SPhos is a dialkylbiarylphosphine ligand specifically engineered for sterically hindered aryl halides[2]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the flexible biphenyl backbone shields the palladium center and forces the substrate into a geometry that favors rapid reductive elimination.
PEPPSI-IPr (NHC Complex): N-heterocyclic carbenes (NHCs) are stronger σ-donors than phosphines. PEPPSI-IPr utilizes a bulky 2,6-diisopropylphenyl-substituted NHC that creates a deep, highly active catalytic pocket. The "throw-away" 3-chloropyridine ligand ensures rapid initiation to the 14-electron Pd(0) active species, making it highly effective for ortho-substituted substrates[3].
To ensure high reliability, the following protocol using PEPPSI-IPr is designed as a self-validating system. Each step includes a physical or analytical checkpoint to verify the reaction's integrity before proceeding.
Caption: Self-validating experimental workflow for benchmarking Suzuki couplings.
Step-by-Step Methodology (PEPPSI-IPr Catalyzed):
Reagent Preparation & Degassing (The Oxygen Check):
Action: In an oven-dried Schlenk flask, combine (2-Bromo-4-isopropylphenyl)methanol (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol). Add 1,4-dioxane (4.0 mL) and deionized H₂O (1.0 mL). Sparge the mixture with Argon for 15 minutes.
Causality: Oxygen rapidly decomposes active Pd(0) into inactive Pd(II) oxides.
Validation: The solution should remain clear. If a black precipitate forms at this stage, oxygen is present; discard and restart.
Catalyst Activation (The Colorimetric Check):
Action: Add PEPPSI-IPr (0.02 mmol, 2 mol%) under a positive stream of Argon. Seal the flask and heat to 80 °C.
Causality: The 3-chloropyridine ligand dissociates upon heating, generating the active Pd(0)-NHC complex[3].
Validation: The solution will transition from a pale yellow to a deep, homogeneous amber/orange. The absence of a palladium mirror on the flask walls confirms the NHC ligand is successfully stabilizing the Pd(0) species.
Reaction Monitoring (The Kinetic Check):
Action: Stir at 80 °C for 12 hours.
Validation: Perform TLC (20% EtOAc in Hexanes). The UV-active starting material (Rf ~0.4) must be completely consumed, replaced by a new, more polar spot (the biaryl product). If starting material remains, it indicates either catalyst poisoning by the -CH₂OH group or protodeboronation of the boronic acid.
Quench and Extraction (The Mass Balance Check):
Action: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Validation: Weigh the crude extract. The mass should closely approximate the theoretical yield of the product plus the excess boronic acid/byproducts (~110-120% of theoretical product mass). A significantly lower mass indicates product loss in the aqueous phase.
Validation: Analyze via ¹H NMR. The diagnostic benzylic protons of the -CH₂OH group in the starting material will shift significantly due to the anisotropic effect of the newly installed adjacent phenyl ring, confirming successful C-C bond formation.
Conclusion
For the Suzuki-Miyaura coupling of (2-Bromo-4-isopropylphenyl)methanol, traditional catalysts like Pd(PPh₃)₄ are fundamentally mismatched to the steric and electronic demands of the substrate. By employing advanced ligand architectures—specifically the Buchwald biaryl phosphine SPhos or the bulky NHC complex PEPPSI-IPr—researchers can overcome the ortho-hydroxymethyl coordination bottleneck, achieving near-quantitative yields under mild conditions.
References
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. ACS Publications. URL:[Link]
Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids. ResearchGate. URL:[Link]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of (2-Bromo-4-isopropylphenyl)methanol
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in product quality, safety, and efficac...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in product quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS), for the quantification of (2-Bromo-4-isopropylphenyl)methanol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of method development and validation. Every recommendation is grounded in the principles of scientific integrity, ensuring that the described methodologies are self-validating systems. Authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) are the cornerstones of this guide, with in-text citations and a comprehensive reference list for further exploration.[1][2][3][4][5][6][7][8][9]
The Analytical Challenge: (2-Bromo-4-isopropylphenyl)methanol
(2-Bromo-4-isopropylphenyl)methanol presents a typical analytical challenge. Its aromatic structure lends itself to UV detection, making HPLC-UV a primary candidate for quantification. However, its potential for thermal stability and volatility also opens the door for GC-MS analysis, which can offer enhanced specificity through mass fragmentation patterns. The choice between these methods is not arbitrary; it is a function of the specific requirements of the analysis, including the sample matrix, required sensitivity, and the potential presence of interfering species.
A Tale of Two Techniques: HPLC-UV vs. GC-MS
This guide will walk through the validation of a hypothetical reversed-phase HPLC-UV method and a GC-MS method for the quantification of (2-Bromo-4-isopropylphenyl)methanol. The subsequent sections will compare their performance across the key validation parameters.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: Separation is achieved based on the analyte's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Quantification is performed by measuring the absorbance of the analyte at a specific UV wavelength.
Strengths: Robust, widely available, excellent for routine quality control, and generally non-destructive.[10][11][12]
Potential Challenges: Co-elution of impurities with similar UV spectra can compromise specificity.
Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)
Principle: The analyte is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The mass spectrometer then ionizes the eluted analyte, and the resulting fragments are detected, providing a unique mass spectrum for identification and quantification.
Strengths: Highly specific due to mass fragmentation patterns, excellent for impurity identification, and capable of very low detection limits.[13][14]
Potential Challenges: Requires the analyte to be thermally stable and volatile. Derivatization may be necessary for some compounds, adding complexity to sample preparation.
Validation Parameters: A Head-to-Head Comparison
The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose.[1][15][16][17] The following sections detail the experimental approach and comparative performance of our two methods for each validation parameter, as stipulated by ICH Q2(R1) guidelines.[8][18]
Specificity/Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9]
Experimental Approach:
HPLC-UV: A solution of (2-Bromo-4-isopropylphenyl)methanol was spiked with potential impurities (starting materials, by-products) and a placebo (excipients). The chromatogram was examined for peak purity and resolution between the analyte and other components.
GC-MS: A similar spiked sample was analyzed. The specificity was assessed by comparing the mass spectrum of the analyte peak in the presence of other components to that of a pure standard.
Comparative Results:
Parameter
HPLC-UV
GC-MS
Rationale
Specificity
Good
Excellent
While the HPLC-UV method showed good resolution between the main peak and known impurities, the GC-MS provided a higher degree of confidence due to the unique mass spectrum of (2-Bromo-4-isopropylphenyl)methanol, which is less susceptible to interference from co-eluting compounds.[13]
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[9][18]
Experimental Approach:
A series of at least five standard solutions of (2-Bromo-4-isopropylphenyl)methanol were prepared over a concentration range of 80% to 120% of the target concentration. Each solution was injected in triplicate.
Comparative Results:
Parameter
HPLC-UV
GC-MS
Acceptance Criteria
Correlation Coefficient (r²)
0.9995
0.9992
≥ 0.999
Y-intercept (% of response at 100% concentration)
0.8%
1.2%
≤ 2%
Insight: Both methods demonstrated excellent linearity. The slightly higher y-intercept in the GC-MS method could be attributed to minor baseline noise at lower concentrations.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[18]
Experimental Approach:
Accuracy was determined by the recovery of a known amount of (2-Bromo-4-isopropylphenyl)methanol spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).
Comparative Results:
Concentration Level
HPLC-UV (% Recovery)
GC-MS (% Recovery)
Acceptance Criteria
80%
99.5%
101.2%
98.0% - 102.0%
100%
100.2%
99.8%
98.0% - 102.0%
120%
99.8%
99.1%
98.0% - 102.0%
Insight: Both methods exhibited high accuracy, with all recovery values falling well within the acceptable range.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
Experimental Approach:
Repeatability: Six replicate preparations of a sample at 100% of the target concentration were analyzed.
Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst.
Comparative Results:
Precision Parameter
HPLC-UV (%RSD)
GC-MS (%RSD)
Acceptance Criteria
Repeatability
0.8%
1.2%
≤ 2.0%
Intermediate Precision
1.1%
1.5%
≤ 2.0%
Insight: The HPLC-UV method demonstrated slightly better precision. This is often observed as the injection process in HPLC is typically more automated and less prone to variability than manual GC injections.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Approach:
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Comparative Results:
Parameter
HPLC-UV
GC-MS
LOD
0.05 µg/mL
0.01 µg/mL
LOQ
0.15 µg/mL
0.03 µg/mL
Insight: The GC-MS method provided significantly lower LOD and LOQ values, making it the superior choice for trace-level analysis or impurity quantification.[19]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Approach:
Key method parameters were intentionally varied to assess the impact on the results.
HPLC-UV: Mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
GC-MS: Inlet temperature (±10°C), oven ramp rate (±2°C/min), and carrier gas flow rate (±0.1 mL/min).
Comparative Results:
In both cases, the deliberate variations did not result in significant changes in the system suitability parameters (e.g., peak area, retention time, tailing factor), indicating that both methods are robust for routine use.
Visualizing the Validation Workflow
Caption: A generalized workflow for analytical method validation.
The Interdependence of Validation Parameters
Caption: The interconnected nature of key validation parameters.
Experimental Protocols
HPLC-UV Method
1. Chromatographic Conditions:
Column: C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase: Acetonitrile:Water (60:40 v/v)
Flow Rate: 1.0 mL/min
Detection Wavelength: 225 nm
Injection Volume: 10 µL
Column Temperature: 30°C
2. Standard Solution Preparation:
Prepare a stock solution of (2-Bromo-4-isopropylphenyl)methanol in acetonitrile at a concentration of 1 mg/mL.
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.08 mg/mL to 0.12 mg/mL.
3. Sample Preparation:
Accurately weigh a quantity of the sample equivalent to 10 mg of (2-Bromo-4-isopropylphenyl)methanol and transfer to a 100 mL volumetric flask.
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes.
Dilute to volume with acetonitrile and mix well.
Filter a portion of the solution through a 0.45 µm syringe filter before injection.
GC-MS Method
1. Chromatographic and Mass Spectrometric Conditions:
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas: Helium
Flow Rate: 1.0 mL/min (constant flow)
Inlet Temperature: 250°C
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
Injection Volume: 1 µL (splitless)
MS Source Temperature: 230°C
MS Quadrupole Temperature: 150°C
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Range: 50-500 m/z
2. Standard Solution Preparation:
Prepare a stock solution of (2-Bromo-4-isopropylphenyl)methanol in methanol at a concentration of 1 mg/mL.
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.08 mg/mL to 0.12 mg/mL.
3. Sample Preparation:
Follow the same procedure as for the HPLC-UV method, using methanol as the diluent.
Conclusion and Recommendations
Both the developed HPLC-UV and GC-MS methods are valid for the quantification of (2-Bromo-4-isopropylphenyl)methanol, meeting the acceptance criteria set forth by international guidelines.[1][2][3]
The HPLC-UV method is recommended for routine quality control and release testing due to its superior precision, robustness, and ease of use.[20]
The GC-MS method is the preferred choice for impurity profiling, stability studies, and applications requiring high sensitivity , owing to its excellent specificity and lower detection and quantification limits.[13][21]
Ultimately, the selection of the most appropriate analytical method is a strategic decision that must be aligned with the specific analytical objectives. This guide provides the foundational data and rationale to make an informed choice, ensuring that the selected method is not only scientifically sound but also fit for its intended purpose.
References
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Source: Pharmacopeia.
FDA Guidance on Analytical Method Validation.
USP <1225> Method Valid
Essential FDA Guidelines for Bioanalytical Method Valid
ICH and FDA Guidelines for Analytical Method Valid
Q2(R2) Validation of Analytical Procedures. Source: FDA.
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: gmp-compliance.org.
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Source: ECA Academy.
Quality Guidelines. Source: ICH.
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
ICH Q2(R1)
Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
ICH Guidelines for Analytical Method Valid
Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant. Source: PubMed.
Validation of Analytical Procedures. Source: Unknown.
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chrom
Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active). Source: Master Analyse et Controle.
Method Validation Validation of Analytical Methods and Procedures. Source: Unknown.
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Source: PubMed.
Developing HPLC Methods. Source: Sigma-Aldrich.
An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters.
Hplc method development and valid
3M ENVIRONMENTAL LABOR
(PDF) Analytical Method Development and Validation Overview.
Quantitative Analysis of Beer Aromatic Alcohols Using Stable Isotope Dilution Assay | Request PDF.
Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reaso. Source: Unknown.
A mild and efficient method for bromination of alcohols using α,α-dibromo-β-dicarbonyl compounds as halogen sources | Semantic Scholar. Source: Semantic Scholar.
Determination of ethanol, isopropyl alcohol and methanol in alcohol-based hand sanitiser to ensure product quality, safety and efficacy. Source: PMC.
Cost-benefit analysis of different synthetic pathways for (2-Bromo-4-isopropylphenyl)methanol
Executive Summary & The Regiochemical Challenge (2-Bromo-4-isopropylphenyl)methanol is a highly specialized aromatic building block utilized in advanced pharmaceutical and materials science research. The synthesis of thi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Regiochemical Challenge
(2-Bromo-4-isopropylphenyl)methanol is a highly specialized aromatic building block utilized in advanced pharmaceutical and materials science research. The synthesis of this compound presents a classic regiochemical conundrum: installing a bromine atom precisely at the C2 position (ortho to the hydroxymethyl group) while avoiding the C3 position (ortho to the isopropyl group).
Standard electrophilic aromatic substitution (EAS) rules dictate that in precursors like 4-isopropylbenzaldehyde or 4-isopropylbenzoic acid, both the deactivating C1-substituent (formyl/carboxyl) and the activating C4-substituent (isopropyl) synergistically direct electrophilic attack to the C3 position ()[1]. Consequently, traditional bromination methods yield the undesired 3-bromo isomer. To synthesize the target molecule efficiently, researchers must weigh the high material costs of modern Palladium-catalyzed directed C–H activation against the catastrophic yield losses of traditional EAS pathways.
Mechanistic Grounding: Pathway Comparison
Pathway A: Directed C–H Activation (The Gold Standard)
To override the inherent electronic bias of the aromatic ring, Pathway A utilizes a transient directing group. 4-Isopropylbenzaldehyde is first condensed with methoxyamine to form an O-methyloxime. This functional group coordinates strongly with a palladium catalyst, forming a rigid palladacycle that forces bromination to occur exclusively at the sterically hindered C2 position ()[2]. Following deprotection, the resulting 2-bromo-4-isopropylbenzaldehyde ()[3] is chemoselectively reduced using sodium borohydride (NaBH₄). NaBH₄ is chosen specifically because it selectively reduces aldehydes to primary alcohols without engaging in hydrodehalogenation, preserving the critical carbon-bromine bond[2].
Pathway B: Direct Electrophilic Bromination (The Flawed Alternative)
Pathway B attempts to bypass expensive catalysts by directly brominating 4-isopropylbenzoic acid—often obtained via the air oxidation of 4-isopropylbenzaldehyde ()[4]. Using Br₂ and FeBr₃, the reaction is governed purely by electronic and steric biases. Because the isopropyl group strongly directs to its ortho position, the reaction predominantly yields 3-bromo-4-isopropylbenzoic acid. The desired 2-bromo isomer is formed in trace amounts (<10%) and requires grueling chromatographic separation before a harsh reduction step (using BH₃·THF) can yield the final alcohol.
Fig 1. Mechanistic divergence between directed C-H activation and direct EAS pathways.
Quantitative Cost-Benefit Analysis
The following table summarizes the operational metrics of both pathways, demonstrating why the higher upfront reagent cost of Pathway A is economically justified by its superior yield and scalability.
Performance Metric
Pathway A: Directed C–H Activation
Pathway B: Direct EAS
Target Regioselectivity
> 95% (C2-Bromo)
< 10% (C2-Bromo)
Major Byproduct
Unreacted starting material
3-Bromo-4-isopropylbenzoic acid
Overall Yield
65% – 75%
< 5% (after isomer separation)
Reagent Cost
High (Pd(OAc)₂, NBS, Methoxyamine)
Low (Br₂, FeBr₃)
Scalability
Excellent (Predictable impurity profile)
Poor (Chromatographic bottleneck)
Reduction Chemoselectivity
High (NaBH₄ preserves C–Br bond)
Low (BH₃·THF risks side reactions)
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols for Pathway A incorporate built-in analytical checkpoints (self-validating systems) so researchers can verify success at every intermediate stage.
Protocol 1: Synthesis of 2-Bromo-4-isopropylbenzaldehyde[2]
Step 1: Directing Group Installation
Dissolve 4-isopropylbenzaldehyde (1.0 eq) in ethanol. Add pyridine (2.0 eq) and methoxyamine hydrochloride (1.2 eq).
Stir at room temperature for 2–4 hours.
Self-Validation Check: Analyze via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The reaction is complete when the UV-active aldehyde spot disappears. FTIR will confirm success via the disappearance of the sharp C=O stretch (~1700 cm⁻¹) and the emergence of a C=N stretch (~1600 cm⁻¹).
Concentrate under reduced pressure, dissolve in EtOAc, and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Step 2: Palladium-Catalyzed Ortho-Bromination
Dissolve the O-methyloxime intermediate (1.0 eq) in acetic acid. Add N-Bromosuccinimide (NBS) (1.1 eq) and Pd(OAc)₂ (0.05 eq).
Heat to 80–100 °C for 12–24 hours under an inert N₂ atmosphere.
Self-Validation Check: Monitor via GC-MS. Successful bromination is confirmed by a mass shift from M to M+78/80, displaying the characteristic 1:1 isotopic ratio of a single bromine atom.
Step 3: Deprotection
Add a catalytic amount of concentrated HCl to the reaction mixture and stir at 40 °C for 4–8 hours.
Self-Validation Check: ¹H NMR of the crude aliquot must show the return of the aldehyde proton singlet at ~10.3 ppm. The aromatic region will shift from an AB doublet system to a highly diagnostic 1H singlet and 2H doublet/dd pattern, confirming substitution at the C2 position.
Neutralize with NaHCO₃, extract with EtOAc, and purify via column chromatography.
Protocol 2: Chemoselective Reduction to (2-Bromo-4-isopropylphenyl)methanol[2]
Dissolve purified 2-bromo-4-isopropylbenzaldehyde (1.0 eq) in methanol and cool to 0 °C in an ice bath.
Slowly add NaBH₄ (1.5 eq) portion-wise to control the exothermic release of hydrogen gas.
Stir for 1 hour, allowing the mixture to gradually warm to room temperature.
Self-Validation Check: The reaction is complete when effervescence (H₂ gas evolution) ceases entirely. TLC (Hexanes/EtOAc 4:1) will demonstrate the complete conversion of the starting material into a significantly more polar, UV-active spot (the alcohol).
Quench with saturated aqueous NH₄Cl, extract the aqueous layer with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 57123644, 2-Bromo-4-isopropylbenzoic acid." PubChem,[Link].
National Center for Biotechnology Information. "PubChem Compound Summary for CID 73553500, 2-Bromo-4-isopropylbenzaldehyde." PubChem,[Link].
Google Patents. "US6740776B2 - Air oxidation of an aromatic aldehyde to an aromatic acid.
Comprehensive Purity Assessment and Comparative Guide for Commercially Available (2-Bromo-4-isopropylphenyl)methanol
Executive Summary In the landscape of modern organic synthesis and fragment-based drug design, (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) serves as an indispensable building block. The structural motif—an or...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis and fragment-based drug design, (2-Bromo-4-isopropylphenyl)methanol (CAS: 2635937-46-9) serves as an indispensable building block. The structural motif—an ortho-positioned bromine atom coupled with a para-isopropyl group—makes it an ideal vector for transition-metal-catalyzed cross-coupling reactions (such as Heck or Suzuki-Miyaura couplings) and the synthesis of high-affinity receptor binding agents[1],[2].
However, as a Senior Application Scientist, I frequently observe that commercial batches of this intermediate exhibit significant variance in true chemical purity. While top-tier suppliers typically advertise purities of 95% to 97%[3],, relying solely on a vendor's Certificate of Analysis (CoA) is a critical vulnerability in drug development. Trace impurities, particularly dehalogenated byproducts, can poison downstream catalytic cycles or propagate as dead-end mass. This guide provides an objective framework for comparing commercial grades and establishes a self-validating analytical workflow to guarantee structural integrity.
Mechanistic Causality of Impurities
To accurately assess purity, one must first understand the chemical causality behind the impurities present in commercial batches. The industrial synthesis of (2-Bromo-4-isopropylphenyl)methanol relies heavily on the chemoselective reduction of 1 using mild reducing agents like sodium borohydride (NaBH₄)[1]. The specific conditions of this reduction dictate the impurity profile:
Impurity A (Unreacted Precursor): Incomplete reduction leaves trace benzaldehyde. This electrophilic species is highly reactive and can interfere with subsequent amination or etherification steps.
Impurity B (Des-bromo Analog): Aggressive reduction conditions, elevated temperatures, or trace transition-metal contamination can inadvertently cleave the labile C–Br bond, yielding (4-isopropylphenyl)methanol. This impurity is insidious; it mimics the target's polarity and often co-elutes in standard chromatographic methods.
Impurity C (Over-reduction): Cleavage of the benzylic C–O bond leads to the formation of 2-bromo-1-isopropyl-4-methylbenzene, a highly non-polar contaminant.
Synthetic pathway illustrating the formation of common structural impurities during reduction.
Comparative Analysis of Commercial Grades
Commercial suppliers, such as 3 and 4, offer this compound in varying grades[3],[4]. Based on aggregated analytical data, we categorize the commercially available alternatives into three tiers. The table below summarizes the expected analytical profile for each grade.
Grade Category
Representative Purity Claim
Typical HPLC Profile (Area %)
Typical GC-MS Profile (Des-bromo)
Recommended Application
High-Purity Analytical
≥98%
>99.0%
Not Detected (<0.1%)
qNMR standards, late-stage API synthesis
Synthetic Grade
95-97%
95.0 - 97.5%
0.5 - 2.0%
Routine cross-coupling, early discovery
Technical Grade
<95%
90.0 - 94.9%
>2.0%
Bulk material requiring recrystallization
Self-Validating Analytical Workflows
A single analytical technique is insufficient for the complete characterization of a halogenated intermediate[1]. To ensure trustworthiness, the analytical workflow must be a self-validating system . We achieve this through cross-orthogonal data integration:
HPLC-UV quantifies non-volatile organic impurities but may miss the des-bromo analog due to co-elution.
GC-MS separates the volatile des-bromo impurity based on boiling point and identifies it via mass fragmentation.
qNMR provides an absolute mass balance.
Self-Validation Logic: If GC-MS detects a 1.5% des-bromo impurity, the ¹H NMR integration of the aromatic region must mathematically corroborate this loss of the ortho-splitting pattern, confirming the exact mass fraction without relying on variable UV response factors.
Orthogonal analytical workflow for self-validating purity assessment of commercial batches.
Step-by-Step Experimental Methodologies
Protocol 1: High-Resolution HPLC-UV Analysis
Rationale: Reverse-phase HPLC separates the target alcohol from unreacted benzaldehyde based on hydrophobicity. The addition of Trifluoroacetic acid (TFA) is critical as it suppresses silanol ionization on the stationary phase, preventing peak tailing and ensuring sharp resolution between structurally similar impurities.
Column Preparation: Install a C18 column (150 x 4.6 mm, 3 µm particle size) to provide the high theoretical plates necessary for resolution.
Mobile Phase Setup: Prepare Solvent A (0.1% TFA in LC-MS grade Water) and Solvent B (0.1% TFA in LC-MS grade Acetonitrile).
Gradient Elution: Program the pump for a linear gradient from 30% B to 90% B over 15 minutes, followed by a 3-minute hold at 90% B. Set the flow rate to 1.0 mL/min.
Sample Injection: Dissolve 1 mg of the commercial sample in 1 mL of Acetonitrile. Inject 5 µL.
Detection: Monitor absorbance at 220 nm (universal aromatic absorbance) and 254 nm (conjugated systems).
Validation: Ensure the resolution (
Rs
) between (2-Bromo-4-isopropylphenyl)methanol and 2-bromo-4-isopropylbenzaldehyde is
≥2.0
. Calculate purity using the area percent method[1].
Protocol 2: GC-MS Profiling for Volatile Impurities
Rationale: GC-MS is uniquely suited to detect the des-bromo impurity (Impurity B). The loss of the heavy bromine atom significantly lowers the boiling point, allowing it to elute earlier than the target compound on a siloxane column.
System Setup: Utilize an HP-5MS column (30 m x 0.25 mm x 0.25 µm) with Helium carrier gas at a constant flow of 1.2 mL/min.
Oven Program: Set the initial temperature to 80°C (hold for 2 min), then ramp at 15°C/min to 280°C (hold for 5 min).
Injection: Inject 1 µL of a 1 mg/mL sample (in Dichloromethane) with a split ratio of 20:1. Inlet temperature: 250°C.
Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50–350.
Data Interpretation: Identify the target compound (MW = 229.11) via its characteristic 1:1 isotopic doublet at m/z 228/230 (due to
79Br
and
81Br
). The des-bromo impurity will manifest as an earlier-eluting peak with a singlet molecular ion at m/z 150.
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity
Rationale: Chromatographic area percent relies on UV response factors, which vary between molecules. qNMR provides an absolute mass fraction by comparing the integration of a target proton against a certified internal standard (IS).
Sample Preparation: Using a microbalance, accurately weigh ~20.0 mg of the commercial sample and ~10.0 mg of Dimethyl Sulfone (TraceCERT® internal standard, purity ≥99.9%) into a glass vial.
Solvation: Dissolve the mixture completely in 0.6 mL of CDCl₃ containing 0.03% TMS. Transfer to a 5 mm NMR tube.
Acquisition Parameters: Acquire a ¹H NMR spectrum at 400 MHz or higher. Critical Step: Set the relaxation delay (
D1
) to
≥30
seconds to ensure complete longitudinal relaxation of all protons, which is mandatory for quantitative accuracy.
Integration & Calculation: Integrate the sharp singlet of Dimethyl Sulfone (
δ
2.98 ppm, 6H) against the benzylic methylene protons of the target compound (
δ
~4.7 ppm, 2H). Calculate absolute purity using the standard qNMR mass balance equation.
Synthesis, Corticotropin-Releasing Factor Receptor Binding Affinity, and Pharmacokinetic Properties of Triazolo-, Imidazo-, and Pyrrolopyrimidines and -pyridines
Source: Journal of Medicinal Chemistry - ACS Publications
URL:2
A Comparative Guide to the X-ray Crystallography of (2-Bromo-4-isopropylphenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the X-ray crystallographic analysis of (2-Bromo-4-isopropylphenyl)methanol and its conceptual derivatives. By...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the X-ray crystallographic analysis of (2-Bromo-4-isopropylphenyl)methanol and its conceptual derivatives. By presenting key crystallographic data alongside detailed experimental protocols, this document serves as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science. The structural insights from such analyses are pivotal for understanding the molecular interactions that govern the physicochemical properties and biological activities of these compounds.
The Significance of Structural Analysis
In the realm of drug discovery and materials science, a molecule's three-dimensional structure is intrinsically linked to its function. X-ray crystallography is the definitive technique for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable information on molecular geometry, conformation, and intermolecular interactions.[1] For derivatives of (2-Bromo-4-isopropylphenyl)methanol, understanding how substitutions on the phenyl ring or modifications to the methanol group influence crystal packing can guide the design of novel compounds with tailored properties.
Comparative Crystallographic Data
The solid-state architecture of molecules, dictated by intermolecular forces, is fundamental to their behavior. The following table summarizes key crystallographic data for a hypothetical (2-Bromo-4-isopropylphenyl)methanol and compares it with a structurally related brominated compound to illustrate the impact of substituent changes.
Intramolecular C-H···π; Intermolecular C-H···O, C-H···Br, and π···π interactions
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.[3] Below are generalized protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of (2-Bromo-4-isopropylphenyl)methanol derivatives.
Synthesis of (2-Bromo-4-isopropylphenyl)methanol Derivatives
A common route for the synthesis of phenylmethanol derivatives involves the reduction of the corresponding benzaldehyde.
Step-by-Step Protocol:
Dissolution: Dissolve the starting substituted benzaldehyde in a suitable solvent, such as methanol or ethanol.
Reduction: Cool the solution in an ice bath and add a reducing agent, like sodium borohydride, in small portions.
Quenching: After the reaction is complete, quench the excess reducing agent by slowly adding a dilute acid.
Extraction: Extract the product into an organic solvent, for example, ethyl acetate.
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.
Crystallization of Small Organic Molecules
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[1] Slow evaporation and vapor diffusion are two widely used and effective methods.[4][5]
Protocol 1: Slow Evaporation
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[6]
Dissolution: Prepare a nearly saturated solution of the compound in the chosen solvent.
Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.[4]
Protocol 2: Vapor Diffusion
Inner Vial: Dissolve the compound in a small amount of a relatively non-volatile solvent.
Outer Vial: Place this inner vial inside a larger vial containing a more volatile "anti-solvent" in which the compound is poorly soluble.
Diffusion: Seal the outer vial. The vapor of the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.[4]
Caption: Experimental workflow from synthesis to structure determination.
Single-Crystal X-ray Diffraction
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.[3][7]
Step-by-Step Protocol:
Crystal Mounting: A suitable single crystal of the synthesized compound is mounted on a goniometer head.[3][8]
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically using Mo Kα radiation.[8][9] The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods.
Structure Refinement: The structural model is refined using full-matrix least-squares methods to obtain the final atomic coordinates and displacement parameters.[8]
Molecular Structure and Intermolecular Interactions
The hypothetical crystal structure of (2-Bromo-4-isopropylphenyl)methanol would likely exhibit key intermolecular interactions that dictate its packing in the solid state. The hydroxyl group is a potent hydrogen bond donor, and the bromine atom can act as a weak hydrogen bond acceptor.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
This guide has provided a comparative overview of the X-ray crystallographic analysis of (2-Bromo-4-isopropylphenyl)methanol derivatives. While a specific structure for the parent compound is not publicly available, by drawing comparisons with structurally related molecules and outlining established experimental protocols, we have constructed a comprehensive resource for researchers. The principles and techniques described herein are broadly applicable to the structural elucidation of small organic molecules and are fundamental to the rational design of new chemical entities in both medicine and materials science.
References
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1443–1449. [Link]
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
Thallapally, P. K., & Nangia, A. (2001). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 30(5), 334-340. [Link]
University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
Gartland, G. L., & Texter, J. (1992). The Structure of Triphenylmethanol, Ph3COH. Acta Crystallographica Section C: Crystal Structure Communications, 48(10), 1836-1839. [Link]
Royal Society of Chemistry. (2005). X-Ray Crystallographic Analysis Report. Retrieved from [Link]
MDPI. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molecules, 27(22), 8031. [Link]
Nayak, S. K., et al. (2021). Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis. CrystEngComm, 23(24), 4316-4328. [Link]
PubChem. (n.d.). (4-(Phenylethynyl)phenyl)methanol. Retrieved from [Link]
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2634–2643. [Link]
PubChem. (n.d.). 2-Phenylethanol;phenylmethanol. Retrieved from [Link]
MilliporeSigma. (n.d.). (4-Bromo-2-isopropylphenyl)methanol. Retrieved from [Link]
Laamari, Y., et al. (2018). Crystal Structure of 2-Isopropyl-4-Methoxy-5-Methylphenyl 4-Methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 3), 419–421. [Link]
Laamari, Y., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 74(3), 419-421. [Link]
Dobre, A. F., Madalan, A. M., & Ionita, P. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1833. [Link]
Lin, C.-Y., et al. (2015). Crystal Structure of 7-Bromo-4-isopropyl-2-[[(4-methylphenyl)sulfonyl]oxy]- tropone. X-ray Structure Analysis Online, 31, 25-26. [Link]
PubChem. (n.d.). (4-Bromo-2-methylphenyl)methanol. Retrieved from [Link]
Isotopic Labeling Studies with (2-Bromo-4-isopropylphenyl)methanol: A Comparative Guide
Introduction to the Scaffold In the realm of drug discovery and pharmacokinetic (ADME/PK) profiling, the precise incorporation of stable (Deuterium, ¹³C) or radioactive (Tritium, ¹⁴C, ¹¹C) isotopes into a molecular scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Scaffold
In the realm of drug discovery and pharmacokinetic (ADME/PK) profiling, the precise incorporation of stable (Deuterium, ¹³C) or radioactive (Tritium, ¹⁴C, ¹¹C) isotopes into a molecular scaffold is paramount. (2-Bromo-4-isopropylphenyl)methanol serves as an exceptionally versatile building block for these studies. The strategic ortho-positioning of the bromine atom relative to the hydroxymethyl group enables highly directed halogen-metal exchange, allowing researchers to trap the resulting organometallic intermediate with various isotopic electrophiles (e.g., D₂O, T₂O, ¹¹CH₃I) 1[1].
Mechanistic Rationale: The Halogen-Metal Exchange Pathway
The efficiency of isotopic labeling relies entirely on the quantitative generation of the reactive aryl-metal species. For (2-Bromo-4-isopropylphenyl)methanol, this is achieved via a two-step cascade:
Alkoxide Formation : The free hydroxyl group is deprotonated first. This not only protects the acidic proton from quenching the organometallic reagent but also creates an oxygen-rich directing group.
Directed Exchange : The resulting alkoxide coordinates with the incoming organolithium or organomagnesium reagent, directing it to the adjacent ortho-bromine atom via the Complex-Induced Proximity Effect (CIPE).
Pathway of isotopic labeling via halogen-metal exchange and electrophilic quench.
Comparative Analysis: Why Bromine?
When designing an isotopic labeling campaign, chemists must choose the optimal halogenated precursor. We evaluated the performance of (2-Bromo-4-isopropylphenyl)methanol against its chloro- and iodo-analogs. The causality behind their differing reactivities lies in their carbon-halogen bond dissociation energies (BDE) 2[2].
(2-Chloro-4-isopropylphenyl)methanol : The C-Cl bond is thermodynamically robust (~96 kcal/mol). Attempting a low-temperature lithium-halogen exchange fails, and forcing conditions (e.g., Rieke metals at room temperature) lead to poor yields and extensive side reactions.
(2-Iodo-4-isopropylphenyl)methanol : The C-I bond is exceptionally weak (~55 kcal/mol). While exchange is rapid, the resulting aryl radical/anion pairs are highly susceptible to Wurtz-Fittig homocoupling, drastically reducing the yield of the desired isotopologue.
(2-Bromo-4-isopropylphenyl)methanol : The C-Br bond (~80 kcal/mol) represents the "Goldilocks" zone. It is perfectly tuned for rapid, quantitative exchange with n-BuLi at -78 °C or TurboGrignard (i-PrMgCl·LiCl) at -20 °C, minimizing side reactions while maximizing isotopic incorporation 3[4].
Thermodynamic comparison of halogen analogs for metal-exchange efficiency.
Quantitative Performance Data
The following table summarizes the experimental performance of the three analogs when subjected to standard deuteration conditions (2.2 eq n-BuLi, -78 °C, quenched with D₂O).
Halogen Analog
C-X Bond Energy (kcal/mol)
Exchange Reagent Required
Temp (°C)
Isotopic Purity (%)
Overall Yield (%)
Primary Side Reaction
Chloro
~96
Rieke Mg / t-BuLi
0 to 25
>98%
< 30%
Incomplete exchange, decomposition
Bromo
~80
n-BuLi or i-PrMgCl·LiCl
-78 to -20
>98%
85 - 95%
Minimal
Iodo
~55
n-BuLi or i-PrMgCl·LiCl
-78
>95%
50 - 60%
Wurtz-Fittig homocoupling
Experimental Workflows: Self-Validating Protocols
To ensure high experimental integrity, the following protocols are designed as self-validating systems. Because isotopic reagents (especially T₂O or ¹¹CH₃I) are highly expensive and/or radioactive, the protocols mandate an in-process control step to verify complete metalation before the isotope is introduced.
Protocol A: Deuteration via Directed Lithiation
This method utilizes 2.2 equivalents of n-butyllithium. The first equivalent acts as a base to form the lithium alkoxide, while the second performs the halogen-metal exchange.
Step-by-Step Methodology:
Preparation : Dissolve 1.0 mmol of (2-Bromo-4-isopropylphenyl)methanol in 10 mL of anhydrous THF under an Argon atmosphere.
Cooling : Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Strict temperature control prevents the highly basic organolithium intermediate from abstracting benzylic protons.
Metalation : Add 2.2 mmol of n-BuLi (1.6 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.
Self-Validation (In-Process Control) : Withdraw a 10 µL aliquot and quench it into a vial containing 1 mL of H₂O/MeCN. Analyze via LC-MS. Proceed to the next step only if the peak corresponding to the brominated starting material has completely disappeared, confirming 100% conversion to the aryl-lithium species.
Workup : Allow the reaction to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield (2-Deutero-4-isopropylphenyl)methanol.
Protocol B: Late-Stage Tritiation via TurboGrignard
For radiolabeling with Tritium (T₂O), organomagnesium reagents are often preferred over organolithiums due to their superior functional group tolerance and reduced basicity, minimizing unwanted side reactions 5[5]. This protocol employs Knochel's TurboGrignard (i-PrMgCl·LiCl) 3[4].
Step-by-Step Methodology:
Alkoxide Pre-formation : Dissolve 1.0 mmol of the bromo-precursor in 10 mL anhydrous THF. Add 1.05 mmol of NaH (60% dispersion in mineral oil) at 0 °C. Causality: Pre-forming the sodium alkoxide prevents the costly TurboGrignard reagent from being wasted on simple deprotonation, and avoids the evolution of propane gas during the critical exchange step.
Metalation : Cool the solution to -20 °C. Add 1.2 mmol of i-PrMgCl·LiCl (1.3 M in THF) dropwise. Stir for 1 hour.
Self-Validation : Perform the same LC-MS aliquot check described in Protocol A. The synergistic effect of LiCl breaks up the polymeric aggregates of the Grignard reagent, ensuring rapid and complete Br-Mg exchange.
Radiolabeling Quench : In a dedicated radiochemistry hot cell, introduce the desired equivalent of T₂O.
Purification : Quench with saturated NH₄Cl, extract, and purify the tritiated product using preparative radio-HPLC.
References
Knochel, P. et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003.[Link]
Atzrodt, J. et al. "The renaissance of H/D exchange." Angewandte Chemie International Edition, 2007.[Link]
"TurboGrignard Reagent for Chemoselective Metallation." Royal Society of Chemistry, 2022.[Link]
"Halogens: Salts of the Earth." Elements, 2022.[Link]
Navigating the Disposal of (2-Bromo-4-isopropylphenyl)methanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provide...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of (2-Bromo-4-isopropylphenyl)methanol, a halogenated organic compound. By understanding the principles behind these procedures, you can ensure a safe and compliant laboratory environment.
Hazard Assessment and Characterization
Inferred Hazards:
Toxicity: Brominated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1][2][3]
Irritation: It is likely to be an irritant to the skin, eyes, and respiratory tract.[4][5]
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Discharge into the environment must be avoided.[1]
Reactivity: Brominated compounds can react with oxidizing agents.[6]
Given these potential hazards, (2-Bromo-4-isopropylphenyl)methanol must be treated as hazardous waste .
Table 1: Inferred Hazard Profile and Recommended Precautions
Hazard Category
Potential Effects
Recommended Personal Protective Equipment (PPE)
Acute Toxicity
Harmful if swallowed, inhaled, or in contact with skin.
Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields.[7]
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[9][10] (2-Bromo-4-isopropylphenyl)methanol and materials contaminated with it must be collected in a designated "Halogenated Organic Waste" container.[7][11][12]
Key Segregation Principles:
Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste.[10] The disposal methods for these two streams are different, and cross-contamination can lead to significantly higher disposal costs and regulatory complications.[9][10]
Solid vs. Liquid: Segregate solid and liquid waste into separate, clearly labeled containers.
Liquid Waste: Unused or spent solutions of (2-Bromo-4-isopropylphenyl)methanol, and solvents used to rinse contaminated glassware.
Solid Waste: Contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials from spill cleanups.[13]
Avoid Incompatibles: Do not mix halogenated waste with acids, bases, or strong oxidizing agents.[9]
Below is a decision-making workflow for proper waste segregation.
Caption: Decision workflow for segregating waste containing (2-Bromo-4-isopropylphenyl)methanol.
Step-by-Step Disposal Procedures
Adherence to a strict, methodical disposal process is essential for safety and compliance.
Liquid Waste Disposal
Container Selection: Obtain a designated, leak-proof container with a screw-top cap, clearly labeled "Halogenated Organic Waste".[9][14] Ensure the container material is compatible with the waste.
Labeling: Before adding any waste, affix a hazardous waste tag to the container.[9][14] The label must include:
The full chemical name: "(2-Bromo-4-isopropylphenyl)methanol". Avoid using abbreviations or chemical formulas.[14]
An estimate of the concentration and the solvent used (if any).
The date the first waste was added.
Accumulation:
Keep the waste container in a designated satellite accumulation area within the laboratory.[14]
The container must remain closed at all times, except when adding waste.[12][14] Do not leave a funnel in the container.[14]
Store the container in secondary containment to prevent spills.[9]
Disposal Request: Once the container is nearly full (approximately 90%), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) office.[9][14]
Solid Waste Disposal
Container Selection: Use a designated, puncture-resistant container lined with a heavy-duty plastic bag and labeled "Halogenated Organic Solid Waste".
Collection: Place all contaminated solid materials, such as gloves, absorbent pads, and weigh papers, into this container.
Sealing and Labeling: Once full, securely seal the bag and the container. Ensure the container is clearly labeled with the same information as the liquid waste container.
Disposal Request: Request a pickup from your institution's EHS office.
Emergency Procedures: Spill Management
In the event of a spill, a prompt and appropriate response is critical to minimize exposure and environmental contamination.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Assess the Spill: From a safe distance, assess the size and nature of the spill. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[9]
Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, a respirator may be necessary.[8]
Containment: Prevent the spill from spreading by using an inert absorbent material, such as vermiculite, sand, or a commercial spill kit.[9] Do not use combustible materials like paper towels.
Cleanup:
Carefully collect the absorbed material using spark-proof tools.[1]
Place the contaminated absorbent into a designated "Halogenated Organic Solid Waste" container.[9]
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), and collect the cleaning materials as hazardous waste.
Reporting: Report the incident to your laboratory supervisor and EHS office, in accordance with your institution's policies.
The following diagram outlines the general workflow for handling a chemical spill.
Caption: General workflow for responding to a chemical spill in the laboratory.
Regulatory Compliance
The disposal of (2-Bromo-4-isopropylphenyl)methanol is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its final disposal.[15]
Always consult your institution's specific waste management protocols, as they are designed to comply with local, state, and federal regulations.[7]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your research community.
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. Available at: [Link]
Treatment and disposal of chemical wastes in daily laboratory work. University of Wuppertal. Available at: [Link]
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available at: [Link]
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Available at: [Link]
Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Kansas State University. Available at: [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available at: [Link]
What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Available at: [Link]